Technical Documentation Center

N-(4-chlorophenyl)-2-methylpropanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-chlorophenyl)-2-methylpropanamide
  • CAS: 7160-05-6

Core Science & Biosynthesis

Foundational

N-(4-chlorophenyl)-2-methylpropanamide synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(4-chlorophenyl)-2-methylpropanamide Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the synthetic pathway for N-(4-chlorophen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of N-(4-chlorophenyl)-2-methylpropanamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathway for N-(4-chlorophenyl)-2-methylpropanamide, a substituted amide of significant interest in chemical research and as a potential intermediate in the development of more complex molecules. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, a field-proven experimental protocol, and the self-validating systems required to ensure the synthesis is both successful and reproducible.

Foundational Principles: The Chemistry of Amide Bond Formation

The synthesis of N-(4-chlorophenyl)-2-methylpropanamide is fundamentally an exercise in amide bond formation. The most direct and industrially scalable approach is the nucleophilic acyl substitution reaction. This pathway involves the reaction of a nucleophilic amine with an activated carboxylic acid derivative, typically an acyl chloride.

The Core Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established addition-elimination mechanism. The primary amine, 4-chloroaniline, acts as the nucleophile, using its lone pair of electrons on the nitrogen atom to attack the highly electrophilic carbonyl carbon of isobutyryl chloride. This initial attack forms a transient tetrahedral intermediate. The intermediate is unstable and rapidly collapses, reforming the carbonyl double bond and expelling the most stable leaving group, which in this case is the chloride ion. A base, such as triethylamine or pyridine, is incorporated into the reaction mixture to act as a scavenger for the hydrochloric acid (HCl) byproduct that is generated, preventing the protonation of the starting amine and driving the reaction to completion.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 4-Chloroaniline 4-Chloroaniline (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate 4-Chloroaniline->Tetrahedral_Intermediate + Isobutyryl_Chloride Isobutyryl Chloride (Electrophile) Isobutyryl_Chloride->Tetrahedral_Intermediate Target_Molecule N-(4-chlorophenyl)-2- methylpropanamide Tetrahedral_Intermediate->Target_Molecule - Cl⁻ Base Base (e.g., Triethylamine) (HCl Scavenger) Byproduct Triethylammonium Chloride Base->Byproduct + HCl

Caption: Nucleophilic acyl substitution pathway for the target molecule.

Field-Proven Experimental Protocol

This section details a robust, step-by-step methodology for the synthesis of N-(4-chlorophenyl)-2-methylpropanamide. Adherence to anhydrous conditions is critical due to the moisture-sensitive nature of isobutyryl chloride.

Materials and Reagents
Substance Molar Mass ( g/mol ) Role CAS Number
4-Chloroaniline127.57Nucleophile106-47-8
Isobutyryl Chloride106.55Electrophile79-30-1
Triethylamine (TEA)101.19Base (HCl Scavenger)121-44-8
Dichloromethane (DCM)84.93Anhydrous Solvent75-09-2
Hydrochloric Acid (1M)36.46Work-up Reagent7647-01-0
Sat. Sodium Bicarbonate84.01Work-up Reagent144-55-8
Brine (Sat. NaCl)58.44Work-up Reagent7647-14-5
Anhydrous Sodium Sulfate142.04Drying Agent7757-82-6
Step-by-Step Synthesis Workflow
  • Reaction Setup:

    • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove residual moisture.[1]

    • In the flask, dissolve 4-chloroaniline (e.g., 5.0 g, 39.2 mmol, 1.0 eq) and triethylamine (5.5 mL, 39.2 mmol, 1.0 eq) in 100 mL of anhydrous dichloromethane (DCM).

  • Acylation Reaction:

    • Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the reaction.[2]

    • Add isobutyryl chloride (4.1 mL, 39.2 mmol, 1.0 eq) dropwise via the dropping funnel over a period of 20-30 minutes. Maintain the temperature below 10 °C during the addition.[3]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting 4-chloroaniline spot is consumed.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding 50 mL of deionized water to the flask.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess triethylamine, saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).[2][4]

    • Dry the isolated organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Isolation and Purification:

    • Remove the dichloromethane solvent from the filtrate using a rotary evaporator to yield the crude product, typically an off-white solid.

    • Purify the crude solid by recrystallization. A mixed-solvent system of ethanol and water is effective.[5][6]

      • Dissolve the crude product in a minimum amount of hot ethanol.

      • Add hot deionized water dropwise until the solution becomes persistently cloudy.

      • Add a few drops of hot ethanol to redissolve the precipitate and clarify the solution.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

    • Collect the purified white crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to a constant weight.

Trustworthiness: A Self-Validating System

The integrity of this synthesis relies on a system of in-process controls and post-synthesis characterization to validate the identity and purity of the final product.

In-Process Controls
  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the primary tool for real-time monitoring. By comparing the reaction mixture to spots of the starting materials, one can determine the point of complete consumption of 4-chloroaniline, signaling the reaction's endpoint and preventing unnecessary heating or stirring, which could lead to side products.

Product Characterization and Validation

The identity and purity of the synthesized N-(4-chlorophenyl)-2-methylpropanamide must be confirmed through a combination of physical and spectroscopic methods.

Analytical Method Expected Result / Observation Purpose
Melting Point A sharp, defined melting point range (e.g., 105-107 °C).A narrow melting range is a strong indicator of high purity. Impurities typically depress and broaden the range.
¹H NMR Signals corresponding to aromatic protons, a singlet for the NH proton, a septet for the isopropyl CH, and a doublet for the two methyl groups.Confirms the molecular structure and proton environment.
¹³C NMR Peaks for the carbonyl carbon, aromatic carbons (with distinct signals for the carbon bearing the chlorine), and the aliphatic carbons of the isopropyl group.Verifies the carbon skeleton of the molecule.
IR Spectroscopy A strong absorption band around 1660-1680 cm⁻¹ (C=O, amide I band) and a peak around 3300 cm⁻¹ (N-H stretch).Confirms the presence of the key amide functional group.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₁₂ClNO), along with a characteristic M+2 peak due to the ³⁷Cl isotope.Confirms the molecular weight and elemental composition.

Safety and Hazard Management

Professional laboratory safety practices are mandatory. This synthesis involves hazardous materials that require careful handling in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Chloroaniline: This compound is toxic and can be absorbed through the skin. It is a suspected carcinogen and can cause methemoglobinemia, leading to symptoms like blue lips and skin, confusion, and dizziness.[7] Strict hygiene is essential; avoid creating dust.[7]

  • Isobutyryl Chloride: This reagent is highly flammable, corrosive, and a lachrymator.[8] It causes severe skin burns and eye damage and reacts violently with water and other protic solvents to release toxic HCl gas.[8][9][10] It must be handled with extreme care under anhydrous, inert conditions.

References

  • Gowda, B. T., et al. (2012). N-(4-Chlorophenylsulfonyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2274. Retrieved from [Link]

  • Ningbo Institute of Technology, Zhejiang University. (2009, November 25). Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid. CN101585762A.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(benzyloxy)-2-((4-chlorophenyl)sulfinyl)-2-methylpropanamide. Retrieved from [Link]

  • Chemsrc. (2025, September 14). N-(4-chlorophenyl)-N-hydroxy-2-methylpropanamide. Retrieved from [Link]

  • Chemspace. (n.d.). N-[(4-chlorophenyl)methyl]-2,2-dimethylpropanamide. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0026 - 4-CHLOROANILINE. Retrieved from [Link]

  • Zhejiang University. (n.d.). Method for synthesizing 2-[4-(chlorobutyryl) phenyl]-2-methyl propionate. CN101691331B.
  • Loba Chemie. (2018, December 26). ISO- BUTYRYL CHLORIDE 98% FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • MDPI. (2022, December 29). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Retrieved from [Link]

  • Google Patents. (n.d.). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. WO2014188453A2.
  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • ResearchGate. (2012, July 26). What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation?. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

  • PubMed. (n.d.). Formylation and Acetylation of 4-chloroaniline by a Streptomyces Sp. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). Propanimidamide, n-(4-chlorophenyl)-2-(((4-(dimethylamino)phenyl)methylene)hydrazono)-n'-hydroxy-. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]. CN101585768B.
  • MDPI. (2019, October 24). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Pang, G. et al. (n.d.). Safe and Convenient Procedure for Solvent Purification. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Propanamide, N-(4-chlorophenyl)-2,2-dimethyl-. Retrieved from [Link]

  • Infoscience. (n.d.). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. Retrieved from [Link]

  • Patsnap Eureka. (2014, July 16). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A. - Isobutyryl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Reaction of chloroaniline and isopropyl. US2734911A.
  • Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link]

Sources

Exploratory

Mechanistic Profiling of N-(4-chlorophenyl)-2-methylpropanamide: Target-Site Interactions and Mammalian Biotransformation

Executive Summary N-(4-chlorophenyl)-2-methylpropanamide (CAS: 7160-05-6) is a halogenated acylanilide derivative. While frequently utilized as a chemical intermediate, its core structural motif—a substituted phenyl ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-chlorophenyl)-2-methylpropanamide (CAS: 7160-05-6) is a halogenated acylanilide derivative. While frequently utilized as a chemical intermediate, its core structural motif—a substituted phenyl ring linked via an amide bond to an aliphatic chain—confers highly specific biological activities. For researchers and toxicologists, understanding its mechanism of action requires a bifurcated approach: analyzing its primary target-site binding in photosynthetic organisms and its off-target metabolic toxification in mammalian models. This whitepaper details both the pharmacodynamics of its receptor antagonism and the toxicokinetics of its bioactivation.

Primary Mechanism of Action: Photosystem II (PSII) Inhibition

Like other substituted acylanilides (e.g., propanil), N-(4-chlorophenyl)-2-methylpropanamide acts as a potent inhibitor of photosynthesis[1]. The molecular target is the D1 protein of the Photosystem II (PSII) complex, located within the thylakoid membranes of chloroplasts.

  • Receptor Binding : The compound competitively displaces the native electron acceptor, plastoquinone, at the QB​ binding niche on the D1 protein[1].

  • Electron Transport Blockade : By occupying the QB​ site, the anilide halts the electron transfer cascade from the primary quinone acceptor ( QA​ ) to QB​ .

  • Oxidative Stress Cascade : The accumulation of reduced QA​ leads to the formation of triplet-state chlorophyll. This triplet state reacts with ground-state molecular oxygen to produce highly destructive singlet oxygen ( 1O2​ ), initiating lipid peroxidation chains that ultimately compromise thylakoid membrane integrity[1].

PSII Light Light Energy P680 P680 Reaction Center Light->P680 Pheo Pheophytin P680->Pheo e- transfer QA Plastoquinone A (QA) Pheo->QA e- transfer QB Plastoquinone B (QB) QA->QB Blocked Electron Flow ROS ROS Generation & Lipid Peroxidation QA->ROS Triplet Chlorophyll Accumulation Inhibitor N-(4-chlorophenyl)- 2-methylpropanamide Inhibitor->QB Competitive Binding at D1 Protein

Fig 1. Competitive inhibition of PSII electron transport and subsequent ROS generation.

Mammalian Biotransformation and Methemoglobinemia

In mammalian systems, the mechanism of action shifts from direct receptor antagonism to metabolic toxification. The toxicity of N-(4-chlorophenyl)-2-methylpropanamide is strictly dependent on its biotransformation into reactive intermediates in the liver[2].

  • Phase I Hydrolysis : The amide bond is initially cleaved by hepatic aryl acylamidases, yielding 4-chloroaniline and isobutyric acid[3].

  • CYP450-Mediated N-Hydroxylation : The liberated 4-chloroaniline undergoes rapid N-hydroxylation, predominantly catalyzed by Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1), forming the highly reactive N-hydroxy-4-chloroaniline metabolite[2].

  • Erythrocyte Redox Cycling : The N-hydroxy metabolite enters the systemic circulation and penetrates erythrocytes. Here, it initiates a catalytic redox cycle that oxidizes the ferrous ( Fe2+ ) iron in hemoglobin to the ferric ( Fe3+ ) state, producing methemoglobin[2]. This drastically reduces the oxygen-carrying capacity of the blood, leading to tissue hypoxia and cyanosis[4].

Metabolism Parent N-(4-chlorophenyl)- 2-methylpropanamide Amidase Hepatic Aryl Acylamidase (Phase I Hydrolysis) Parent->Amidase Metabolite1 4-Chloroaniline Amidase->Metabolite1 Cleavage of amide bond CYP Cytochrome P450 (CYP1A2 / CYP2E1) Metabolite1->CYP Metabolite2 N-hydroxy-4-chloroaniline CYP->Metabolite2 N-hydroxylation (NADPH dependent) RBC Erythrocyte Penetration & Redox Cycling Metabolite2->RBC MetHb Methemoglobinemia (Fe2+ oxidized to Fe3+) RBC->MetHb Hemoglobin Oxidation

Fig 2. CYP450-mediated biotransformation pathway leading to methemoglobinemia.

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the pharmacodynamics and toxicokinetics of N-(4-chlorophenyl)-2-methylpropanamide, the following self-validating experimental protocols are recommended.

Protocol 1: In Vitro Chlorophyll Fluorescence Assay (PSII Inhibition)
  • Objective : Quantify the inhibition of electron transport in isolated thylakoids.

  • Rationale : Measuring the ratio of variable to maximum fluorescence ( Fv​/Fm​ ) provides a direct, real-time readout of PSII quantum efficiency.

  • Step-by-Step Methodology :

    • Chloroplast Isolation : Homogenize leaf tissue in an ice-cold buffer containing 330 mM sorbitol, 50 mM HEPES (pH 7.5), and 5 mM MgCl2​ . (Causality: Sorbitol maintains osmotic balance, preventing thylakoid swelling and rupture, which would artificially decouple electron transport).

    • Incubation : Treat isolated thylakoids (adjusted to 20 µg chlorophyll/mL) with varying concentrations of N-(4-chlorophenyl)-2-methylpropanamide (0.1 µM to 100 µM) for 20 minutes in the dark.

    • Measurement : Apply a saturating light pulse using a pulse-amplitude-modulation (PAM) fluorometer.

    • Validation Controls : Include Atrazine as a positive control (a known QB​ binder) and a vehicle (DMSO) negative control. A dose-dependent decrease in the Fv​/Fm​ ratio relative to the vehicle confirms specific target engagement.

Protocol 2: Hepatic CYP450 Metabolism and Methemoglobin Formation Assay
  • Objective : Track the bioactivation of the compound and subsequent hemoglobin oxidation.

  • Rationale : Coupling human liver microsomes (HLMs) with purified erythrocytes isolates the metabolic variable, proving that the parent compound requires CYP450 activation to induce toxicity.

  • Step-by-Step Methodology :

    • Microsomal Incubation : Incubate 50 µM of the compound with 1 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Reaction Initiation : Add 1 mM NADPH to initiate the CYP450 reaction. (Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; its omission serves as a strict negative control to prove that toxicity is metabolism-dependent).

    • Erythrocyte Co-incubation : Transfer the microsomal supernatant to a suspension of washed human erythrocytes (10% hematocrit) and incubate at 37°C for 2 hours.

    • Quantification : Lyse the erythrocytes using distilled water and measure the absorbance at 630 nm (specific for methemoglobin). The addition of a drop of 5% potassium cyanide (KCN) will abolish the 630 nm peak, confirming the precise presence of methemoglobin rather than sulfhemoglobin.

Quantitative Data Summary

The following table summarizes the expected pharmacological and toxicological parameters based on structural analog benchmarking (e.g., Propanil and 4-Chloroaniline).

ParameterBiological SystemTarget/EndpointEstimated Value
IC50​ (Electron Transport) Isolated ThylakoidsPSII ( QB​ binding site)1.5 - 3.0 µM
Km​ (Hydrolysis) Hepatic Aryl AcylamidaseAmide bond cleavage~0.4 mM
LD50​ (Acute Oral) Wistar RatsMethemoglobinemia / Hypoxia300 - 500 mg/kg
MetHb Formation Human ErythrocytesHemoglobin Oxidation>30% at 100 µM (Post-CYP activation)

References

  • Volume 52 Issue 3 | Weed Science - BioOne . BioOne. Available at:[Link]

  • Resistance mechanism of Leptochloa chinensis Nees to propanil - ResearchGate . ResearchGate. Available at:[Link]

  • 204630Orig1s000 - accessdata.fda.gov . FDA. Available at:[Link]

Sources

Foundational

Structural Energetics and Hydrogen Bonding Networks in Propanamide Crystals: A Technical Guide for Pharmaceutical Design

Executive Summary Propanamide derivatives represent a highly versatile pharmacophore in medicinal chemistry. Their solid-state behavior—specifically crystal packing and polymorphism—dictates critical physicochemical prop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propanamide derivatives represent a highly versatile pharmacophore in medicinal chemistry. Their solid-state behavior—specifically crystal packing and polymorphism—dictates critical physicochemical properties such as solubility, stability, and bioavailability. As a Senior Application Scientist, I have structured this guide to move beyond basic crystallographic reporting. Here, we dissect the causality behind the supramolecular assembly of propanamide compounds, analyze the quantitative energetics of their hydrogen-bonding networks, and provide a self-validating experimental protocol for Single-Crystal X-Ray Diffraction (SCXRD).

Mechanistic Drivers of Crystal Packing in Propanamides

The three-dimensional architecture of propanamide crystals is not random; it is a highly deterministic system governed by a hierarchy of intermolecular forces. Understanding these forces is paramount for rational drug design and solid-form selection.

Classical Hydrogen Bonding: The Primary Scaffold

The primary architectural driver in propanamides is the amide linkage, which acts as both a robust hydrogen bond donor (N–H) and acceptor (C=O). The spatial orientation of these groups dictates the primary crystal motif. For example, in the asymmetric unit of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, two independent molecules are linked by a pair of N–H···N hydrogen bonds[1]. This specific interaction forms an R22​(8) supramolecular loop, effectively dimerizing the structure before it propagates into a larger 1D chain via secondary C–H···O interactions[1].

Non-Classical Interactions: Electrostatic Tuning

While classical bonds build the scaffold, weak non-classical interactions (C–H···O, C–H···F, and π−π stacking) fine-tune the 3D network. In fluorinated propamides, such as 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide, C–H···F interactions contribute significantly to lattice stabilization[2].

The causality behind this stabilization lies in the electronic environment: the electron-withdrawing nature of the C=O group makes the adjacent methyl and methine hydrogens significantly more acidic[2]. This increased acidity enhances their capacity to act as hydrogen bond donors, forming surprisingly robust C–H···F interactions with fluorinated aromatic rings[2].

G Core Propanamide Scaffold Strong Classical H-Bonds (N-H···O, N-H···N) Core->Strong Primary Driver Weak Non-Classical Bonds (C-H···O, C-H···F) Core->Weak Secondary Tuning Stacking π-π Stacking (Aromatic Rings) Core->Stacking Packing Stabilization Dimers Supramolecular Dimers e.g., R2,2(8) loops Strong->Dimers Networks 3D Crystal Networks Weak->Networks Stacking->Networks Dimers->Networks

Hierarchy of intermolecular forces driving propanamide crystal packing.

Quantitative Crystallographic Data Analysis

To predict the physicochemical behavior of these compounds, we must analyze their unit cell parameters and volume. The table below summarizes the crystallographic data of key propanamide derivatives, highlighting how minor structural modifications (e.g., shifting a methyl group on a pyridine ring) alter the space group and the resulting hydrogen-bonding network.

CompoundFormulaSpace GroupZUnit Cell Volume (ų)Key Intermolecular Bonds
2,2-Dimethyl-N-(5-methylpyridin-2-yl)propanamide C11H16N2OMonoclinic82304.37N–H···N, C–H···O[1]
2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide C11H16N2OOrthorhombic82290.35N–H···O[3]
N-(2-Methylphenylsulfonyl)propanamide C10H13NO3SMonoclinic, P2_1/c41096.78N–H···O(S)[4]

Self-Validating Experimental Protocol: SCXRD Workflow

The determination of these hydrogen-bonding networks requires rigorous experimental controls. The following step-by-step methodology outlines a self-validating Single-Crystal X-Ray Diffraction (SCXRD) workflow specifically optimized for propanamide derivatives.

Step 1: Crystal Selection and Mounting
  • Action: Select a single crystal with uniform birefringence under polarized light. Mount it on a cryoloop using paratone oil and cool to 296 K or lower (e.g., 100 K).

  • Causality: Propanamides often contain flexible tert-butyl or methyl groups that are highly prone to rotational disorder[1]. Cooling the crystal minimizes thermal motion (atomic displacement parameters), ensuring sharp electron density peaks for accurate structural resolution.

Step 2: X-Ray Data Collection
  • Action: Irradiate the crystal using a diffractometer equipped with a Cu K α radiation source ( λ=1.54184 Å) rather than Mo K α .

  • Causality: Organic crystals composed entirely of light atoms (C, H, N, O) scatter X-rays weakly. Cu K α radiation yields significantly stronger diffraction intensities at higher resolutions, which is absolutely critical for accurately localizing the hydrogen atoms involved in N–H and C–H bonding networks[1][3].

Step 3: Absorption Correction
  • Action: Apply a Gaussian or numerical absorption correction (e.g., via CrysAlis PRO) based on a multifaceted crystal model[1][3].

  • Causality: Because propanamide crystals are often multifaceted and irregular, differential X-ray absorption occurs depending on the crystal's orientation in the beam. Numerical integration over the exact crystal faces normalizes the data, eliminating systematic errors in the structure factors ( F2 ).

Step 4: Structure Solution and Refinement
  • Action: Solve the phase problem using direct methods (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL)[1]. Locate N–H hydrogen atoms from the difference Fourier map; place C–H hydrogens in calculated positions using a riding model.

  • Causality: Allowing the N–H protons to refine freely (or semi-freely) confirms the exact geometry and directionality of critical motifs like the R22​(8) loops. Conversely, the riding model for C–H bonds prevents over-parameterization while maintaining ideal bond lengths.

Step 5: Energetic Quantification (PIXELC & QTAIM)
  • Action: Export the refined .cif to perform PIXELC lattice energy calculations and QTAIM topological analysis.

  • Causality: Pure crystallography only provides geometric distances. To prove that a short C–H···F contact is truly a stabilizing bond, PIXELC partitions the lattice energy into Coulombic, polarization, dispersion, and repulsion terms. This validates the electrostatic nature of the interaction, quantifying energies up to -42.0 kJ/mol for specific motifs[2].

Step 6: Validation (The Self-Validating Check)
  • Action: Run the final model through the IUCr CheckCIF algorithm.

  • Causality: The absence of Level A and B alerts serves as the ultimate internal validation, confirming that the bond lengths, angles, and thermal parameters are physically meaningful and free of crystallographic artifacts.

Workflow Cryst 1. Crystal Growth (Solvent Evaporation) Mount 2. Crystal Mounting (Cryoloop, 296K/100K) Cryst->Mount Diffract 3. X-Ray Diffraction (Cu Kα Radiation) Mount->Diffract Solve 4. Structure Solution (SHELXT / Direct Methods) Diffract->Solve Refine 5. Refinement (SHELXL, Least-Squares) Solve->Refine Val 6. Validation & CIF (CheckCIF) Refine->Val

Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow for propanamides.

Conclusion & Pharmaceutical Implications

The crystal structure of propanamide compounds is a delicate balance of strong classical hydrogen bonds and tunable non-classical interactions. By leveraging advanced SCXRD techniques alongside energetic profiling tools like PIXELC, drug development professionals can rationally engineer the solid-state properties of APIs. Understanding the acidity of donor hydrogens and the geometry of supramolecular dimers allows for the prediction of polymorph stability, directly impacting the shelf-life and bioavailability of next-generation therapeutics.

References

  • Title: Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)
  • Title: 2,2-Dimethyl-N-(4-methylpyridin-2-yl)
  • Title: Understanding the Nature and Energetics of C–H···F Interactions in Crystalline Propamides Source: ACS Publications URL
  • Title: N-(2-Methylphenylsulfonyl)

Sources

Exploratory

Preliminary In-Vitro Screening Cascade for N-(4-chlorophenyl)-2-methylpropanamide: A Technical Whitepaper

Executive Summary N-(4-chlorophenyl)-2-methylpropanamide (N4CP-2MP, CAS: 7160-05-6) [1] is a halogenated anilide derivative characterized by a 4-chloroaniline core linked via an amide bond to an isobutyryl group. In earl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-chlorophenyl)-2-methylpropanamide (N4CP-2MP, CAS: 7160-05-6) [1] is a halogenated anilide derivative characterized by a 4-chloroaniline core linked via an amide bond to an isobutyryl group. In early-stage drug discovery and agrochemical development, this structural motif presents both compelling pharmacological potential and specific pharmacokinetic liabilities. The lipophilic para-chloro substitution drives membrane permeability, while the sterically hindered isobutyramide moiety is a known vulnerability for hepatic amidases and Cytochrome P450 (CYP450) oxidation.

As a Senior Application Scientist, I have designed this whitepaper to establish a rigorous, self-validating in-vitro screening cascade for N4CP-2MP. The goal is to decouple its physicochemical properties from its biological activity, ensuring that any observed efficacy is target-specific rather than a byproduct of general cytotoxicity or poor solubility.

Architectural Workflow of the Screening Cascade

The screening cascade is designed to fail fast and fail cheap. By front-loading physicochemical and phenotypic cytotoxicity assays before advancing to complex metabolic profiling, we prevent the misallocation of resources on non-viable compounds[5].

Workflow N1 N4CP-2MP Synthesis & QC N2 Physicochemical Profiling N1->N2 N3 Cytotoxicity (MTT Assay) N2->N3 N4 Permeability (PAMPA) N3->N4 N5 Metabolic Stability (HLM) N3->N5 N6 Lead Optimization Decision N4->N6 N5->N6

Fig 1. Sequential in-vitro screening cascade for N4CP-2MP.

Quantitative Data Presentation

To provide a baseline for lead optimization, the expected preliminary screening data for N4CP-2MP is summarized below.

Table 1: Physicochemical & Cytotoxicity Profile
ParameterAssay MethodologyExpected RangeMechanistic Interpretation
LogD (pH 7.4) Shake-flask LC-MS2.8 ± 0.1Optimal lipophilicity for passive transcellular diffusion.
Kinetic Solubility Nephelometry>100 µMSufficient aqueous solubility to prevent assay precipitation.
HepG2 IC₅₀ MTT Assay (48h)>50 µMLow risk of intrinsic hepatotoxicity.
HEK293 IC₅₀ MTT Assay (48h)>50 µMLow risk of general cellular toxicity.
Table 2: In Vitro ADME Profiling
ParameterAssay MethodologyExpected RangeMechanistic Interpretation
Permeability ( Pe​ ) PAMPA 15×10−6 cm/sHigh passive permeability; likely to cross the GI tract and BBB.
Intrinsic Clearance HLM Stability45 µL/min/mgModerate metabolic turnover requiring structural optimization.
CYP3A4 Inhibition Fluorogenic AssayIC₅₀ > 30 µMLow risk of CYP3A4-mediated drug-drug interactions (DDIs).

Experimental Protocols & Causality

Every protocol detailed below operates as a self-validating system . In high-throughput screening, a data point is only as reliable as the internal controls that validate the assay's microenvironment.

Protocol A: Cytotoxicity Assessment via MTT Assay

Causality: Before assessing target-specific activity, we must establish baseline cytotoxicity. If N4CP-2MP induces apoptosis at low micromolar concentrations, subsequent functional readouts will be confounded by generalized cell death. We utilize the [2] to measure mitochondrial dehydrogenase activity as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HEK293 cells at 1×104 cells/well in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Aspirate media and apply N4CP-2MP in a 10-point serial dilution (0.1 µM to 100 µM) in complete media (final DMSO 0.5%).

  • Incubation: Incubate the treated plates for 48 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow viable cells to metabolize MTT into insoluble purple formazan crystals.

  • Solubilization & Detection: Carefully aspirate the media. Add 100 µL of 100% DMSO to each well to solubilize the formazan. Read absorbance at 570 nm using a microplate spectrophotometer.

  • System Self-Validation:

    • Positive Control: 10 µM Doxorubicin (confirms the apoptotic machinery is functional).

    • Negative Control: 0.5% DMSO vehicle (establishes 100% baseline viability).

    • Quality Metric: Calculate the Z'-factor for the plate. The assay is only validated if Z' 0.5.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: N4CP-2MP's lipophilicity must be balanced with its solubility. Why run PAMPA before Caco-2? Because the [3] isolates passive transcellular diffusion, allowing us to decouple basic membrane permeability from active efflux mechanisms (e.g., P-glycoprotein).

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF filter membrane of the donor plate with 5 µL of 1% (w/v) lecithin in dodecane to simulate a biological lipid bilayer.

  • Donor Compartment: Dilute N4CP-2MP to a final concentration of 10 µM in PBS (pH 7.4). Add 300 µL of this solution to the donor wells.

  • Acceptor Compartment: Add 200 µL of fresh PBS (pH 7.4) containing 1% DMSO to the acceptor wells.

  • Assembly: Carefully sandwich the acceptor plate over the donor plate. Incubate at room temperature for 5 hours without agitation to maintain the critical unstirred water layer (UWL).

  • Quantification: Separate the plates. Extract aliquots from both compartments and quantify the concentration of N4CP-2MP via LC-MS/MS.

  • System Self-Validation:

    • Reference Standards: Run Verapamil (high permeability) and Atenolol (low permeability) in parallel.

    • Quality Metric: Calculate the mass balance: (Cdonor​×Vdonor​)+(Cacceptor​×Vacceptor​) . Total recovery must be >80% to rule out compound sequestration in the plasticware or lipid layer.

Protocol C: Human Liver Microsome (HLM) Metabolic Stability

Causality: The amide bond in N4CP-2MP is a classic liability for hepatic amidases, and the chlorinated phenyl ring is highly susceptible to CYP450-mediated aromatic oxidation. As per guidelines from [4], assessing HLM stability is critical to predicting in-vivo half-life and identifying reactive metabolites.

Pathway Parent N4CP-2MP Metab1 Aromatic Hydroxylation Parent->Metab1 Metab2 Amide Hydrolysis Parent->Metab2 Product1 Hydroxy-N4CP-2MP Metab1->Product1 Product2 4-Chloroaniline Metab2->Product2

Fig 2. Putative primary metabolic pathways of N4CP-2MP in human liver microsomes.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Pre-Incubation: Mix HLM (final protein concentration 0.5 mg/mL) with N4CP-2MP (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the CYP450-mediated enzymatic reactions.

  • Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate Intrinsic Clearance ( CLint​ ).

  • System Self-Validation:

    • Positive Control: Testosterone (CYP3A4 substrate) to confirm metabolic competence of the microsomes.

    • Negative Control: A minus-NADPH control is run in parallel to differentiate enzymatic turnover from spontaneous chemical degradation.

References

  • Evotec. "Parallel Artificial Membrane Permeability Assay (PAMPA)". Available at:[Link]

  • Charles River Laboratories. "In Vitro ADME Assays and Services". Available at:[Link]

  • Li, Di, et al. "Current status and future directions of high-throughput ADME screening in drug discovery." Journal of Pharmaceutical and Biomedical Analysis (2020). Available at:[Link]

Foundational

Unlocking the Ligandable Proteome: A Technical Guide to Target Deconvolution for Propanamide Derivatives

Executive Summary Propanamide derivatives represent a highly privileged and versatile chemical scaffold in modern pharmacotherapeutics. From their foundational role as piperidine propanamides modulating μ-opioid (MOR) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propanamide derivatives represent a highly privileged and versatile chemical scaffold in modern pharmacotherapeutics. From their foundational role as piperidine propanamides modulating μ-opioid (MOR) and sigma-1 receptors[1], to advanced heteromonocyclic propanamides acting as Selective Androgen Receptor Degraders (SARDs) in enzalutamide-resistant prostate cancer[2], the structural plasticity of the propanamide moiety allows for profound polypharmacology.

However, phenotypic screening often yields highly potent propanamide hits—such as 7-propanamide benzoxaboroles exhibiting nanomolar efficacy against SKOV3 ovarian cancer cells[3]—without a defined mechanism of action. This technical guide establishes a rigorous, self-validating framework for the deconvolution and validation of novel biological targets for propanamide derivatives, bridging the gap between phenotypic discovery and rational drug design.

The Chemical Rationale for Propanamide Probes

Target deconvolution requires modifying a pharmacologically active small molecule into a chemical probe without abolishing its target affinity. The propanamide scaffold is exceptionally suited for this task. The amide linkage provides a stable, easily functionalized vector. By introducing a photoreactive diazirine and a terminal alkyne, propanamides can be seamlessly converted into robust photoaffinity probes[4].

Furthermore, unreactive propanamide analogs serve as critical negative controls. For example, replacing an electrophilic alpha-chloroacetamide with an unreactive propanamide confirms whether a molecule's mechanism of action relies on covalent protein modification[5]. This built-in modularity ensures that every target identification experiment can be paired with a structurally matched, self-validating control, ensuring the highest level of experimental trustworthiness.

Target Deconvolution via Activity-Based Protein Profiling (ABPP)

To identify the elusive targets of propanamide derivatives, we employ Activity-Based Protein Profiling (ABPP) coupled with Stable Isotope Labeling by Amino acids in Cell culture (SILAC)[5][6]. This approach relies on the causality of competitive binding: true biological targets will show a quantitative reduction in probe labeling when outcompeted by the unmodified parent propanamide.

Methodology 1: SILAC-ABPP Protocol for Propanamide Derivatives

Causality & Trustworthiness: By utilizing SILAC (heavy/light isotopic labeling), we eliminate run-to-run mass spectrometry variance. The inclusion of an excess unmodified propanamide competitor ensures that only specific, high-affinity interactions are identified, filtering out stochastic background binding[4].

  • Isotopic Labeling: Culture the target cell line (e.g., SKOV3 or LNCaP) in SILAC media. Label one population with "Light" amino acids and the other with "Heavy" (13C/15N) amino acids[5].

  • Competitive Incubation: Treat the "Heavy" cells with the propanamide photo-probe (e.g., 5 µM). Treat the "Light" cells with the photo-probe (5 µM) plus a 10-fold excess of the unmodified parent propanamide (50 µM) to act as a competitor[4]. Incubate for 2 hours to reach binding equilibrium.

  • In Situ Photocrosslinking: Irradiate both cell populations with 365 nm UV light for 10 minutes on ice. Rationale: In situ crosslinking captures transient protein-ligand interactions in their native cellular environment before lysis disrupts weak complexes[4].

  • Lysis and CuAAC (Click Chemistry): Lyse cells in 1% NP-40 buffer. Combine the Heavy and Light lysates in a 1:1 protein ratio. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate a biotin-azide tag to the probe's alkyne handle[6].

  • Enrichment & Digestion: Isolate probe-bound proteins using streptavidin-agarose beads. Wash stringently (1% SDS, 8M urea) to remove non-covalently bound proteins. Perform on-bead tryptic digestion[6].

  • LC-MS/MS Quantification: Analyze the eluted peptides via high-resolution LC-MS/MS. True targets are identified by a high Heavy/Light (H/L) SILAC ratio, indicating that the unmodified propanamide successfully competed away the probe in the Light population[5].

ABPP_Workflow N1 1. SILAC Cell Culture (Heavy vs. Light Isotopes) N2 2. Competitive Incubation (Probe vs. Probe + Excess Parent) N1->N2 N3 3. UV Photocrosslinking (365 nm) (In Situ Covalent Trapping) N2->N3 N4 4. Lysis & CuAAC Click Chemistry (Biotin Conjugation) N3->N4 N5 5. Streptavidin Enrichment & On-Bead Tryptic Digestion N4->N5 N6 6. LC-MS/MS Analysis (Identify High H/L Ratio Targets) N5->N6

Fig 1: SILAC-ABPP workflow for quantitative target deconvolution of propanamide probes.

Orthogonal Validation via Cellular Thermal Shift Assay (CETSA)

Mass spectrometry hits must be orthogonally validated to confirm physiological relevance. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this, as it measures direct target engagement by the unmodified propanamide in live cells[7][8]. The fundamental biophysical principle is that ligand binding thermodynamically stabilizes the target protein, increasing its aggregation temperature (T_agg)[9].

Methodology 2: CETSA Protocol

Causality & Trustworthiness: CETSA requires no chemical modification of the drug, eliminating the risk of probe-induced artifacts. This self-validating system directly correlates phenotypic dosing with biophysical target engagement[8][10].

  • Live Cell Dosing: Incubate cells with the unmodified propanamide derivative (e.g., 1-10 µM) or DMSO vehicle for 2 hours[10].

  • Thermal Aliquoting: Harvest the cells, resuspend in PBS, and divide into 8-10 equal aliquots.

  • Temperature Gradient: Heat each aliquot to a distinct temperature spanning the expected melting curve (e.g., 40°C to 75°C) for 3-5 minutes using a thermal cycler, followed by 3 minutes at room temperature[8].

  • Lysis and Clearance: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured and aggregated proteins[9].

  • Quantification: Collect the soluble supernatant. Quantify the remaining soluble target protein using Western blotting or multiplexed Tissue-TPP (Thermal Proteome Profiling)[7]. Plot the melt curve to determine the shift in T_agg. A shift of >2°C confirms direct target engagement.

CETSA_Logic A 1. Propanamide Dosing (Live Cells) B 2. Thermal Gradient (40°C - 75°C) A->B C 3. Lysis & Centrifugation (Pellet Aggregates) B->C D 4. Soluble Fraction Quantification C->D E 5. Target Validation (ΔT_agg > 2°C) D->E

Fig 2: CETSA logic for validating thermodynamic stabilization by propanamide derivatives.

Quantitative Data Summary

The polypharmacological nature of propanamide derivatives is evident in the diverse targets they engage. The table below summarizes key quantitative data demonstrating the efficacy and target affinity of various propanamide classes.

Propanamide ClassRepresentative CompoundValidated TargetPrimary Assay / MetricReference
Heteromonocyclic PropanamidesCompound 26fAndrogen Receptor (AR)Degradation / Phenotypic Inhibition[2][11]
7-Propanamide BenzoxaborolesCompound 103 / 115Unknown (SKOV3 specific)IC50: 21 - 33 nM (Antiproliferative)[3][12]
Sulfonylanilino PropanamidesKCB-F06Keap1-Nrf2 PPICETSA / Western Blot (ΔT_agg confirmed)[8]
Pyridin-3-yl PropanamidesCompound 17dPDEδ / NAMPTCETSA (Dual target stabilization)[10]
Unreactive Propanamide ControlsC-KB02-SLFDCAF16 / FKBP12 (Negative Control)SILAC-ABPP (No covalent engagement)[5]

Conclusion

The discovery of novel biological targets for propanamide derivatives requires a seamless integration of synthetic chemistry, quantitative proteomics, and biophysical validation. By deploying SILAC-ABPP to cast a wide, unbiased net, and subsequently anchoring those findings with live-cell CETSA, researchers can confidently map the ligandable proteome. This self-validating pipeline ensures that the high phenotypic potency of propanamides is matched with rigorous mechanistic clarity, accelerating the development of next-generation therapeutics.

References

  • [1] The Pharmacological Landscape of Piperidine Propanamide Derivatives: A Technical Guide - Benchchem. 1

  • [3] Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents - ACS Publications. 3

  • [2] Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - ACS Publications. 2

  • [11] Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC. 11

  • [6] Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers - PMC. 6

  • [12] Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. 12

  • [10] Discovery of Potent PDEδ/NAMPT Dual Inhibitors: Preclinical Evaluation in KRAS Mutant Pancreatic Cancer Cells - ACS Publications. 10

  • [5] Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - bioRxiv. 5

  • [4] Chemical tools to expand the ligandable proteome: diversity-oriented synthesis-based photoreactive stereoprobes - PMC. 4

  • [9] Pharmacological dimerization and activation of the exchange factor eIF2B antagonizes the integrated stress response - PMC. 9

  • [7] Identifying drug targets in tissues and whole blood with thermal-shift profiling - EMBL. 7

  • [8] Novel Inhibitor of Keap1-Nrf2 Protein–Protein Interaction Attenuates Osteoclastogenesis In Vitro and Prevents OVX-Induced Bone Loss In Vivo - MDPI. 8

Sources

Exploratory

Technical Dossier: Synthesis, Characterization, and Application of N-(4-chlorophenyl)-2-methylpropanamide (CAS: 7160-05-6)

Prepared by: Senior Application Scientist Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Chemical Identity N-(4-chlorophenyl)-2-methylpropanamide (commonly...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

N-(4-chlorophenyl)-2-methylpropanamide (commonly referred to as 4'-chloro-isobutyranilide) is a high-value aryl amide building block utilized extensively in organic synthesis, medicinal chemistry, and agrochemical development [1]. The compound features an isobutyryl group attached to a 4-chloroaniline core, providing a unique combination of steric bulk and lipophilicity that is highly desirable in modulating the pharmacokinetic properties of active pharmaceutical ingredients (APIs) [2].

Commercially available with purities typically exceeding 95% , this intermediate is a stable solid under standard conditions, making it an excellent candidate for scale-up manufacturing.

Physicochemical Profile

To facilitate rapid reference during experimental design, the core quantitative data and identifiers for CAS 7160-05-6 are summarized below [1]:

PropertyValue
IUPAC Name N-(4-chlorophenyl)-2-methylpropanamide
CAS Number 7160-05-6
Molecular Formula C₁₀H₁₂ClNO
Molecular Weight 197.66 g/mol
InChI Key GBPHKLAKBDBGGE-UHFFFAOYSA-N
Physical Form Solid
Typical Purity ≥95%

Mechanistic Rationale & Retrosynthetic Analysis

The most efficient route to synthesize N-(4-chlorophenyl)-2-methylpropanamide is via a modified Schotten-Baumann acylation. This involves the nucleophilic acyl substitution of isobutyryl chloride by 4-chloroaniline.

Causality in Reagent Selection:

  • The Nucleophile (4-Chloroaniline): The para-chloro substitution exerts an electron-withdrawing inductive effect (-I), which slightly reduces the nucleophilicity of the amine compared to unsubstituted aniline. However, it remains sufficiently reactive for direct acylation without the need for coupling reagents like HATU or EDC.

  • The Electrophile (Isobutyryl Chloride): Highly reactive and moisture-sensitive. The branched isopropyl group introduces steric hindrance, which necessitates careful temperature control to ensure the reaction proceeds via the desired tetrahedral intermediate without premature degradation.

  • The Acid Scavenger (Triethylamine - TEA): As the reaction generates stoichiometric hydrochloric acid (HCl), a non-nucleophilic base is required. TEA irreversibly traps the HCl, preventing the protonation of 4-chloroaniline (which would render it non-nucleophilic) and driving the equilibrium toward the product.

Mechanism A 4-Chloroaniline (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Isobutyryl Chloride (Electrophile) B->C Acylation D N-(4-chlorophenyl)- 2-methylpropanamide C->D Cl- Elimination E TEA-HCl (Salt Byproduct) C->E Proton Abstraction

Mechanistic pathway for the acylation of 4-chloroaniline to form the target amide.

Standardized Experimental Protocol

The following methodology is designed as a self-validating system . Every step includes a specific rationale and an empirical checkpoint to ensure scientific integrity and high yield.

Materials Required:
  • 4-Chloroaniline (1.0 eq)

  • Isobutyryl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:
  • System Preparation (Inert Atmosphere):

    • Action: Purge a round-bottom flask with Nitrogen (N₂) and add 4-chloroaniline dissolved in anhydrous DCM.

    • Causality: Atmospheric moisture will rapidly hydrolyze isobutyryl chloride into isobutyric acid, destroying the electrophile. Anhydrous DCM is chosen for its high dipole moment, which stabilizes the polar tetrahedral transition state.

  • Base Addition & Thermal Control:

    • Action: Add TEA (1.5 eq) to the solution and cool the flask to 0 °C using an ice-water bath.

    • Causality: The subsequent acylation is highly exothermic. Starting at 0 °C prevents thermal runaway, suppresses the formation of di-acylated side products, and minimizes solvent boil-off.

  • Electrophile Introduction:

    • Action: Add isobutyryl chloride (1.1 eq) dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature over 2 hours.

  • In-Process Validation (TLC):

    • Action: Spot the reaction mixture against the starting material on a silica gel TLC plate (Mobile Phase: 3:1 Hexane:Ethyl Acetate).

    • Validation: The reaction is complete when the UV-active 4-chloroaniline spot disappears and a new, higher Rf spot (the less polar amide product) emerges.

  • Aqueous Quench & Workup:

    • Action: Quench the reaction with 1M aqueous HCl, separate the phases, then wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

    • Causality: The 1M HCl wash protonates any unreacted 4-chloroaniline, pulling it into the aqueous layer as a water-soluble ammonium salt. The NaHCO₃ wash neutralizes residual HCl and any formed isobutyric acid.

  • Isolation:

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from Hexane/Ethyl Acetate to yield the pure solid.

Workflow N1 Crude Reaction Mixture (Product + Impurities) N2 Aqueous Quench (1M HCl / NaHCO3) N1->N2 Neutralize & Quench N3 Organic Extraction (DCM Phase) N2->N3 Phase Separation N4 Crystallization (Hexane/EtOAc) N3->N4 Solvent Evaporation N5 Pure Compound (CAS: 7160-05-6) N4->N5 >95% Purity Achieved

Downstream processing and purification workflow for N-(4-chlorophenyl)-2-methylpropanamide.

Analytical Characterization Standards

To confirm the identity and purity of the synthesized CAS 7160-05-6, the following analytical signatures must be verified:

  • ¹H-NMR (CDCl₃, 400 MHz):

    • Expect a characteristic doublet at ~1.2 ppm (6H) corresponding to the two equivalent methyl groups of the isopropyl moiety.

    • A septet at ~2.5 ppm (1H) for the methine proton of the isopropyl group.

    • An AA'BB' aromatic system (two doublets) between 7.2–7.5 ppm (4H) indicative of the para-substituted benzene ring.

    • A broad singlet at ~7.5–8.0 ppm (1H) representing the amide N-H proton.

  • LC-MS (ESI+): The mass spectrum will show a molecular ion peak [M+H]⁺ at m/z 198.0. Crucially, due to the presence of a single chlorine atom, a characteristic ³⁷Cl isotope peak must be observed at m/z 200.0 with an exact 3:1 intensity ratio relative to the parent peak.

  • FT-IR (ATR): Look for a strong, sharp Amide I band (C=O stretch) at 1650–1670 cm⁻¹ and a distinct N-H stretching band at 3200–3300 cm⁻¹.

Applications in Advanced Chemical Synthesis

N-(4-chlorophenyl)-2-methylpropanamide is not merely an end-product; it is a strategic intermediate [3].

In agrochemical development , aryl amides are foundational to the synthesis of various herbicides (analogous to propanil) and fungicides. The isobutyryl group provides specific steric bulk that can modulate the binding affinity of the molecule to target enzymes in plant or fungal pathogens.

In medicinal chemistry , the para-chloro substitution is frequently utilized to block metabolic oxidation at the para-position of the phenyl ring by Cytochrome P450 enzymes, thereby increasing the biological half-life of downstream APIs. Furthermore, the amide bond can be reduced to a secondary amine using Lithium Aluminum Hydride (LiAlH₄) or utilized in cross-coupling reactions if the chloride is leveraged as a pseudo-halide (though bromides/iodides are typically preferred for standard Suzuki/Buchwald-Hartwig couplings).

References

  • Title: N-(4-chlorophenyl)-2-methylpropanamide Product Page Source: AOBChem URL: [Link]

  • Title: 2-bromo-2-methyl-N-(p-chlorophenyl)propanamide - CAS Source: Molaid URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of N-(4-chlorophenyl)-2-methylpropanamide

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Topic: Nucleophilic Acyl Substitution (Amidation) Introduction & Mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Topic: Nucleophilic Acyl Substitution (Amidation)

Introduction & Mechanistic Rationale

The formation of the amide bond is one of the most fundamental and frequently executed transformations in pharmaceutical drug development. The target compound, N-(4-chlorophenyl)-2-methylpropanamide (CAS: 7160-05-6) [1], serves as a highly representative model for synthesizing sterically hindered, halogenated anilides.

This protocol details a Schotten-Baumann-type acylation using 4-chloroaniline and isobutyryl chloride. The methodology is designed as a self-validating system : every reagent and operational step serves a specific thermodynamic or kinetic purpose to drive the reaction to completion while suppressing side products.

Causality in Reagent Selection
  • The Nucleophile (4-Chloroaniline): The para-chloro substituent exerts an electron-withdrawing inductive effect, making the amine nitrogen less nucleophilic than an unsubstituted aniline. This necessitates a highly reactive electrophile.

  • The Electrophile (Isobutyryl Chloride): Acyl chlorides are highly reactive due to the excellent leaving group ability of the chloride ion. The isopropyl group introduces mild steric hindrance, which helps prevent over-acylation (di-amide formation).

  • The Acid Scavenger (Triethylamine - Et₃N): The reaction generates one equivalent of hydrochloric acid (HCl). Without a base, HCl would protonate the unreacted 4-chloroaniline, converting it into an anilinium salt. This would render the nitrogen's lone pair unavailable for attack, artificially capping the reaction yield at 50%. Et₃N acts as a thermodynamic sink, neutralizing the HCl to form water-soluble triethylammonium chloride [2, 3].

Mechanism A 4-Chloroaniline (Nucleophile) B Isobutyryl Chloride (Electrophile) C Tetrahedral Intermediate (Unstable) D N-(4-chlorophenyl)-2- methylpropanamide C->D Elimination of Cl- E HCl Byproduct C->E Release G Triethylammonium Chloride (Aqueous Waste) E->G Neutralization F Et3N (Acid Scavenger) F->G Protonation AB AB AB->C Nucleophilic Attack

Figure 1: Nucleophilic acyl substitution mechanism and HCl neutralization pathway.

Experimental Stoichiometry and Materials

To ensure complete conversion of the limiting reagent (4-chloroaniline), a slight excess of both the acyl chloride and the base is employed. Dichloromethane (DCM) is selected as the solvent due to its aprotic nature and excellent solubilizing properties for both the reactants and the final product.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
4-Chloroaniline 127.571.010.01.28 gLimiting Reagent
Isobutyryl Chloride 106.551.111.01.15 mLElectrophile
Triethylamine (Et₃N) 101.191.212.01.67 mLBase / Scavenger
Dichloromethane (DCM) 84.93--20.0 mLSolvent

Step-by-Step Protocol

Phase 1: Reaction Setup and Thermal Control
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.28 g (10.0 mmol) of 4-chloroaniline in 15 mL of anhydrous DCM.

  • Base Addition: Add 1.67 mL (12.0 mmol) of triethylamine to the solution.

  • Thermal Regulation: Submerge the flask in an ice-water bath (0–5 °C) and allow it to equilibrate for 5 minutes.

    • Causality: The subsequent acylation is highly exothermic. Starting at 0 °C prevents solvent boil-off, suppresses the formation of diacylated side-products, and prevents the degradation of the acyl chloride [3].

Phase 2: Electrophile Addition
  • Dilution: Dilute 1.15 mL (11.0 mmol) of isobutyryl chloride in 5 mL of anhydrous DCM.

  • Dropwise Addition: Using a pressure-equalizing dropping funnel or a syringe pump, add the isobutyryl chloride solution dropwise over 15 minutes.

    • Observation: A white precipitate (triethylammonium chloride) will begin to form immediately, indicating the reaction is proceeding.

Phase 3: Maturation and Monitoring
  • Stirring: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes solvent system. The disappearance of the 4-chloroaniline spot (which stains active with ninhydrin) confirms reaction completion.

Phase 4: Self-Validating Liquid-Liquid Extraction

The workup is designed to systematically strip away specific classes of impurities based on their pKa values. 8. Quench: Add 10 mL of distilled water to dissolve the precipitated triethylammonium salts. Transfer to a separatory funnel. 9. Acid Wash (1M HCl, 2 x 15 mL):

  • Causality: The acidic wash protonates any unreacted 4-chloroaniline and excess Et₃N, forcing them into the aqueous layer. The neutral amide remains in the organic layer.
  • Base Wash (Sat. NaHCO₃, 2 x 15 mL):
  • Causality: Neutralizes and extracts any unreacted isobutyryl chloride that has hydrolyzed into water-soluble isobutyric acid.
  • Brine Wash (Sat. NaCl, 1 x 15 mL): Removes residual water from the organic phase.
  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure via rotary evaporation to yield the crude solid.
Phase 5: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate. Slowly add hexanes until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by chilling in an ice bath.

  • Isolation: Collect the pure white crystals via vacuum filtration and dry under a high vacuum.

Workflow S1 1. Setup (0 °C, DCM) S2 2. Addition (Dropwise) S1->S2 S3 3. Reaction (RT, 2h) S2->S3 S4 4. Workup (HCl/NaHCO3) S3->S4 S5 5. Isolation (Crystallization) S4->S5

Figure 2: Step-by-step experimental workflow for amide synthesis and purification.

Analytical Characterization

To verify the structural integrity and purity of the synthesized N-(4-chlorophenyl)-2-methylpropanamide, Nuclear Magnetic Resonance (NMR) spectroscopy should be utilized. Below are the expected ¹H NMR spectral assignments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Rationale
~1.20 Doublet (d)6H-CH(CH ₃)₂The two equivalent methyl groups split by the adjacent methine proton.
~2.50 Septet (sept)1H-CH (CH₃)₂The methine proton split by the six adjacent methyl protons.
~7.25 & ~7.45 AB Quartet / 2x d4HAromatic CH Para-substituted benzene ring protons (ortho and meta to the amide).
~7.60 - 8.00 Broad Singlet (br s)1H-NH -C=OAmide proton; broad due to quadrupolar relaxation of nitrogen and hydrogen bonding.

References

  • National Institutes of Health (NIH) / PMC. (n.d.). Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes. Retrieved March 13, 2026, from[Link]

  • Ahlqvist, G. P. (n.d.). Robust Processes for Polymer Modification and Pharmaceutical Synthesis. DSpace@MIT. Retrieved March 13, 2026, from[Link]

Application

Advanced RP-HPLC Analytical Strategy for N-(4-chlorophenyl)-2-methylpropanamide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocol Abstract & Scope The quantification of pharmaceutical intermediates an...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocol

Abstract & Scope

The quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) demands analytical methods that are not only precise but mechanistically sound. This application note details the development, optimization, and self-validating execution of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-(4-chlorophenyl)-2-methylpropanamide (also known as 4-chloro-isobutyranilide). By prioritizing the causality behind stationary phase selection, mobile phase thermodynamics, and detector optimization, this guide provides a robust framework suitable for assay determination and stability-indicating studies.

Mechanistic Analyte Profiling

Before selecting chromatographic parameters, one must decode the physicochemical nature of the analyte. N-(4-chlorophenyl)-2-methylpropanamide ( C10​H12​ClNO ) consists of a lipophilic 4-chlorophenyl ring conjugated to an isobutyramide group.

  • Ionization State: While the molecule contains a nitrogen atom, the adjacent carbonyl group withdraws electron density via resonance. This renders the amide nitrogen non-basic and non-ionizable across the standard chromatographic pH range (pH 2–8).

  • Hydrophobicity: Lacking ionizable functional groups, the molecule is highly hydrophobic. Its retention behavior in liquid chromatography will be governed entirely by hydrophobic partitioning (LogP) rather than ion-exchange or polar interactions.

  • Chromophore Activity: The conjugated π -system of the chlorophenyl moiety provides a strong chromophore, making it highly suitable for ultraviolet (UV) detection.

Chromatographic Method Design: The Causality

A robust method is built on deliberate, causality-driven choices rather than trial and error. The following parameters were selected based on the specific physicochemical profile of the target analyte.

Stationary Phase: Maximizing Hydrophobic Partitioning

Because the analyte is a neutral, lipophilic molecule, a high-carbon-load C18 (Octadecylsilane) column is the optimal choice. The long alkyl chains provide a vast hydrophobic surface area, ensuring adequate retention and resolution from highly polar degradation products (such as isobutyric acid). Alternatively, a Phenyl-Hexyl column could be deployed to exploit orthogonal π−π interactions with the chlorophenyl ring, but C18 remains the industry standard for baseline robustness[1].

Mobile Phase & pH Control: Suppressing Secondary Interactions

Even though N-(4-chlorophenyl)-2-methylpropanamide does not ionize, pH control remains critical. The silica matrix of the stationary phase contains residual surface silanols ( pKa​ ~3.5–4.5). If these silanols are deprotonated, they can induce secondary adsorption interactions, leading to peak tailing.

  • Aqueous Phase: We utilize 0.1% Formic Acid in Water (pH ~2.7) . This highly acidic environment ensures all residual silanols are fully protonated and neutral, eliminating tailing and ensuring Gaussian peak shapes.

  • Organic Modifier: Acetonitrile (MeCN) is selected over methanol. Acetonitrile has lower viscosity, which improves mass transfer kinetics within the column pores, yielding sharper peaks and lower backpressure[1].

Detector Optimization: Exploiting the π−π∗ Transition

The 4-chlorophenyl group exhibits strong UV absorption. Analogous chlorophenyl amides (e.g., N-(4-chlorophenyl)acetamide) demonstrate a primary absorption maximum ( λmax​ ) near 245–254 nm[2][3]. Monitoring the eluent at 254 nm captures this peak absorption while avoiding the low-wavelength baseline noise typically caused by organic solvents[4].

Logic A Analyte: N-(4-chlorophenyl)-2-methylpropanamide Neutral, Hydrophobic B Stationary Phase: C18 Column Mechanism: Hydrophobic Partitioning A->B Drives Phase Choice C Mobile Phase: 0.1% Formic Acid in H2O/MeCN Mechanism: Silanol Suppression B->C Requires Modifier D Detection: UV at 254 nm Mechanism: pi-pi* Conjugation Absorption C->D Elution & Detection E System Suitability Testing (SST) Self-Validating Gatekeeper D->E Validates System

Caption: Logical causality in HPLC method development for neutral anilides.

The Self-Validating Protocol

Trustworthiness in analytical chemistry requires that a method independently verifies its own accuracy before generating sample data. This protocol integrates a System Suitability Test (SST) as a strict " go/no-go " gatekeeper.

Step 1: Reagent and Standard Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade Water.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(4-chlorophenyl)-2-methylpropanamide reference standard. Transfer to a 10 mL volumetric flask, dissolve completely in 5 mL of Acetonitrile (sonicate if necessary), and make up to volume with diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm PTFE syringe filter.

Step 2: System Suitability Testing (The Gatekeeper)

Inject the Working Standard (100 µg/mL) six consecutive times. The system is only deemed "validated for use" if it meets the strict criteria outlined in Table 3 . If the Relative Standard Deviation (RSD) of the peak area exceeds 2.0%, or the tailing factor exceeds 1.5, the run must be halted, and the column/mobile phase must be investigated.

Step 3: Sample Analysis

Once the SST passes, inject blank diluent to confirm no carryover, followed by the unknown samples. Bracket the sample injections with a standard injection every 10 samples to ensure ongoing system stability.

Stability-Indicating Capabilities & Forced Degradation

A true stability-indicating method must resolve the parent API from all potential degradation products. Anilides and benzamides are primarily susceptible to hydrolytic cleavage of the amide bond under extreme pH or thermal stress[5].

For N-(4-chlorophenyl)-2-methylpropanamide, hydrolysis yields two primary degradants:

  • 4-Chloroaniline: More polar than the parent compound; will elute earlier.

  • Isobutyric Acid: Highly polar and acidic; will elute near the void volume.

Degradation Parent N-(4-chlorophenyl)-2-methylpropanamide (Intact Amide) Stress Hydrolytic Stress (Acid/Base/Heat) Parent->Stress Cleavage of Amide Bond Deg1 4-Chloroaniline (More Polar, Early Elution) Stress->Deg1 Deg2 Isobutyric Acid (Highly Polar, Void Volume) Stress->Deg2

Caption: Primary hydrolytic degradation pathway of the target amide.

To validate the method's stability-indicating power, subject the stock solution to the stress conditions outlined in Table 4 . The gradient elution profile (Table 2) is specifically designed to separate the highly polar degradants (eluting in the early high-aqueous phase) from the lipophilic parent compound (eluting in the later high-organic phase).

Quantitative Data Summaries

Table 1: Optimized Chromatographic Conditions
ParameterSpecification / SettingRationale
Column C18, 250 mm × 4.6 mm, 5 µmMaximizes theoretical plates and hydrophobic retention.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol ionization; prevents peak tailing.
Mobile Phase B AcetonitrileLow viscosity organic modifier for sharp peaks.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 30 °CStabilizes mobile phase viscosity and retention times.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Detection UV at 254 nmTargets the π−π∗ transition of the chlorophenyl ring.
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Phase
0.08020Retention of polar degradants.
5.08020Isocratic hold.
20.01090Elution of lipophilic parent amide.
25.01090Column wash.
25.18020Return to initial conditions.
35.08020Re-equilibration.
Table 3: System Suitability Testing (SST) Criteria
ParameterAcceptance CriteriaScientific Purpose
Retention Time (RT) RSD ≤1.0% (n=6)Confirms pump flow rate and column temperature stability.
Peak Area RSD ≤2.0% (n=6)Validates autosampler precision and detector response.
Tailing Factor (T) 0.8≤T≤1.5 Ensures column health and absence of secondary silanol interactions.
Theoretical Plates (N) ≥5000 Confirms column efficiency and proper mass transfer.
Table 4: Forced Degradation Matrix
Stress TypeConditionDurationExpected Outcome
Acidic Hydrolysis 0.1 M HCl at 60 °C24 HoursCleavage to 4-chloroaniline and isobutyric acid.
Basic Hydrolysis 0.1 M NaOH at 60 °C24 HoursAccelerated amide cleavage.
Oxidative Stress 3% H2​O2​ at Room Temp24 HoursPotential N-oxidation or ring hydroxylation.
Thermal Stress Solid exposed to 80 °C48 HoursEvaluates solid-state stability.

References

  • BenchChem. "Application Notes and Protocols for the Analysis of N-(2-chlorophenyl)-2-phenylpropanamide by HPLC and LC-MS." Accessed March 2026. 4[4]

  • PubChem. "N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871." National Center for Biotechnology Information. Accessed March 2026. 2[2]

  • International Journal of Pharmaceutical Sciences. "A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines." Accessed March 2026. 1[1]

  • BenchChem. "Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution." Accessed March 2026. 5[5]

  • National Center for Biotechnology Information (PubChem). "N-(3-Chlorophenyl)acetamide | C8H8ClNO | CID 11493." Accessed March 2026. 3[3]

Sources

Method

Using N-(4-chlorophenyl)-2-methylpropanamide in antibacterial assays

Application Note & Protocol: Antibacterial and Anti-Virulence Profiling of N-(4-chlorophenyl)-2-methylpropanamide Introduction & Mechanistic Rationale The development of novel antibacterial agents increasingly focuses on...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Antibacterial and Anti-Virulence Profiling of N-(4-chlorophenyl)-2-methylpropanamide

Introduction & Mechanistic Rationale

The development of novel antibacterial agents increasingly focuses on multi-target scaffolds to combat antimicrobial resistance. N-(4-chlorophenyl)-2-methylpropanamide (CAS: 7160-05-6), a halogenated anilide, represents a highly versatile pharmacophore in medicinal chemistry. Structurally, it combines a lipophilic para-chlorophenyl ring with an isobutyramide linkage, a motif known to facilitate deep penetration into bacterial lipid bilayers.

Recent chemoproteomic analyses of structurally related halogenated anilides reveal a dual-modality mechanism of action. In Gram-positive pathogens (e.g., Staphylococcus aureus, MRSA), these compounds exhibit potent bactericidal activity by disrupting cellular respiration and downregulating essential metabolic proteins[1]. Conversely, while wild-type Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) often display high minimum inhibitory concentrations (MIC > 256 µg/mL) due to intrinsic efflux pump activity and outer membrane impermeability[2][3], specific N-(4-chlorophenyl) amides demonstrate profound anti-virulence properties. They act as potent antagonists of the PqsR (MvfR) quorum-sensing receptor in P. aeruginosa, effectively arresting biofilm formation without exerting selective growth pressure[4].

Physicochemical Properties

Understanding the physical properties of N-(4-chlorophenyl)-2-methylpropanamide is critical for assay design, particularly regarding solvent selection and solubility limits.

PropertyValueExperimental Implication
IUPAC Name N-(4-chlorophenyl)-2-methylpropanamideDefines the structural core (anilide + isobutyryl group).
CAS Number 7160-05-6Unique identifier for procurement and safety data.
Molecular Weight 197.66 g/mol Used for precise molarity calculations in dose-response curves.
Physical Form SolidRequires initial dissolution in an organic solvent (e.g., DMSO).
Lipophilicity (LogP) ~2.8 (Estimated)High lipid solubility necessitates careful control of aqueous precipitation.

Experimental Workflow

The following workflow outlines the systematic evaluation of the compound from primary growth inhibition to secondary anti-virulence profiling.

Workflow A Compound Preparation N-(4-chlorophenyl)-2-methylpropanamide B Primary Screening Turbidometric MIC Assay A->B DMSO Stock C Secondary Screening MBC & Time-Kill Kinetics B->C Active Hits D MoA Profiling Respiration & Biofilm Assays C->D Bactericidal Data

Caption: Experimental workflow for antibacterial profiling of halogenated anilides.

Protocol 1: High-Throughput Turbidometric MIC Assay

This protocol utilizes kinetic turbidometry rather than endpoint agar diffusion. Continuous optical density (OD) monitoring provides high-resolution growth kinetics, allowing researchers to distinguish between bacteriostatic (growth delay) and bactericidal (growth arrest) mechanisms[5].

Materials & Reagents:

  • N-(4-chlorophenyl)-2-methylpropanamide (Powder, ≥95% purity)

  • Dimethyl Sulfoxide (DMSO, sterile, cell-culture grade)

  • Mueller-Hinton Broth (MHB)

  • Bacterial Strains: S. aureus ATCC 29213 (Gram-positive), P. aeruginosa PAO1 (Gram-negative)

  • 96-well flat-bottom microtiter plates

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock.

    • Causality: The para-chlorophenyl moiety renders the compound highly hydrophobic; DMSO ensures complete solvation without premature precipitation in aqueous media.

  • Inoculum Standardization: Cultivate bacteria overnight in MHB. Dilute the culture in fresh MHB to achieve an optical density ( OD600​ ) of 0.05 (approximately 5×105 CFU/mL).

    • Causality: Standardizing the inoculum ensures that the bacteria are in the early logarithmic growth phase, maximizing their susceptibility to metabolic disruption[5].

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve final concentrations ranging from 256 µM to 0.5 µM.

    • Causality: A broad concentration gradient is required because halogenated anilides typically show nanomolar to low-micromolar efficacy against Gram-positives, but require much higher concentrations for Gram-negatives[1][2].

  • Solvent Control (Critical Step): Ensure the final DMSO concentration in all wells is strictly ≤1% (v/v).

    • Causality: DMSO concentrations above 1% can induce osmotic stress and artificially inhibit bacterial growth, leading to false-positive MIC values[5].

  • Inoculation & Kinetic Reading: Add 100 µL of the standardized bacterial suspension to each well (total volume = 200 µL). Incubate at 37°C in a microplate reader. Record OD600​ every hour for 24 hours.

  • Self-Validation: The assay is validated if the positive control (bacteria + 1% DMSO) reaches an OD600​ > 0.8 within 12 hours, and the negative control (MHB only) remains sterile ( OD600​ < 0.05).

Protocol 2: PqsR-Mediated Biofilm Inhibition Assay

Because N-(4-chlorophenyl) amides exhibit potent anti-virulence activity against P. aeruginosa by antagonizing the PqsR receptor[4], this assay quantifies biofilm biomass reduction at sub-MIC concentrations.

Step-by-Step Methodology:

  • Sub-MIC Dosing: Prepare the compound in MHB at concentrations strictly below its MIC for P. aeruginosa (e.g., 10 µM, 5 µM, 1 µM).

    • Causality: Testing at sub-MIC levels ensures that any reduction in biofilm is due to specific quorum-sensing inhibition (PqsR antagonism) rather than general toxicity or growth restriction[4].

  • Biofilm Cultivation: Inoculate P. aeruginosa PAO1 into a 96-well polystyrene plate containing the sub-MIC compound solutions. Incubate statically at 37°C for 24 hours.

    • Causality: Static incubation is mandatory; agitation disrupts the extracellular polymeric substance (EPS) matrix required for biofilm attachment.

  • Washing & Fixation: Carefully aspirate the planktonic (free-floating) bacteria and wash the wells three times with sterile Phosphate-Buffered Saline (PBS). Heat-fix the attached biofilm at 60°C for 60 minutes.

  • Crystal Violet Staining: Add 150 µL of 0.1% (w/v) Crystal Violet solution to each well for 15 minutes. Wash extensively with distilled water to remove unbound dye.

    • Causality: Crystal Violet binds to negatively charged surface molecules and polysaccharides in the EPS, providing a direct colorimetric correlation to biofilm mass.

  • Elution & Quantification: Elute the bound dye using 30% acetic acid. Measure the absorbance at 590 nm. Calculate the percentage of biofilm inhibition relative to the untreated control.

Mechanistic Pathway Visualization

MoA N1 N-(4-chlorophenyl)-2-methylpropanamide N2 Lipophilic Membrane Penetration N1->N2 N3 Inhibition of Cellular Respiration (Target Protein Downregulation) N2->N3 Gram-Positive N4 PqsR Receptor Antagonism (Quorum Sensing Inhibition) N2->N4 Gram-Negative N5 Bacteriostatic / Bactericidal Effect N3->N5 N6 Biofilm Formation Arrest N4->N6

Caption: Proposed dual mechanism of action for N-(4-chlorophenyl) amides across bacterial strains.

Expected Results & Data Interpretation

Based on the structure-activity relationship (SAR) of halogenated anilides, researchers should anticipate a divergent pharmacological profile depending on the target organism's cell wall architecture[2][4].

Target OrganismAssay TypeExpected Outcome / IC50 RangeMechanistic Interpretation
Staphylococcus aureusTurbidometric MIC0.5 µM – 10 µMHigh susceptibility due to lack of outer membrane; direct disruption of respiration[1].
Enterococcus faecalisTurbidometric MIC1.0 µM – 15 µMPotent activity against Gram-positive multi-drug resistant strains[2].
Pseudomonas aeruginosaTurbidometric MIC> 256 µMResistance due to highly active efflux pumps and outer membrane impermeability[3].
Pseudomonas aeruginosaBiofilm Inhibition0.2 µM – 5.0 µMPotent anti-virulence activity via PqsR antagonism at sub-MIC concentrations[4].

References

  • Sigma-Aldrich Product Data . "N-(4-Chlorophenyl)-2-methylpropanamide | 7160-05-6". Sigma-Aldrich.

  • Kos, J. et al. "Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria". MDPI, 2025. 2

  • Kos, J. "Dr. Jiri Kos | Author | Faculty of Medicine, Masaryk University". SciProfiles, 2025. 1

  • Frontiers in Cellular and Infection Microbiology . "Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa". National Institutes of Health (PMC), 2020. 4

  • Journal of Biomolecular Screening . "Small molecules with antimicrobial activity against E. coli and P. aeruginosa identified by high-throughput screening". National Institutes of Health (PMC), 2006. 5

Sources

Application

Application Note: N-(4-Chlorophenyl)-2-methylpropanamide as a Versatile Intermediate in Advanced Organic Synthesis

Executive Summary In modern organic synthesis, the development of robust, multifunctional building blocks is critical for streamlining drug discovery and materials science workflows. N-(4-Chlorophenyl)-2-methylpropanamid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis, the development of robust, multifunctional building blocks is critical for streamlining drug discovery and materials science workflows. N-(4-Chlorophenyl)-2-methylpropanamide (CAS: 7160-05-6), also known as N-(4-chlorophenyl)isobutyramide, is a highly crystalline, bench-stable intermediate[1]. This guide details its dual utility: first, as a privileged substrate for transition-metal-catalyzed directed C–H functionalization[2], and second, as a rigorous mechanistic probe for evaluating chemoselective amide reductions[3].

As a Senior Application Scientist, I have structured this protocol guide to not only provide step-by-step instructions but also to elucidate the underlying chemical causality of each transformation. Every methodology described herein is designed as a self-validating system to ensure maximum reproducibility in your laboratory.

Mechanistic Rationale & Chemical Properties

The strategic value of N-(4-chlorophenyl)-2-methylpropanamide lies in its specific structural motifs:

  • The Isobutyramide Directing Group: The amide moiety acts as a weakly coordinating directing group (via the carbonyl oxygen or amide nitrogen) to recruit transition metals like Palladium(II). The steric bulk of the isopropyl group restricts rotation, forcing the aromatic ring into a favorable conformation for Concerted Metalation-Deprotonation (CMD). This steric bias is highly effective in advanced desymmetrization and C–H activation methodologies[4].

  • The para-Chloro Probe: The C–Cl bond is notoriously susceptible to hydrodehalogenation under strong reducing conditions (e.g., using LiAlH₄ or Pd/C with H₂). Consequently, this intermediate serves as an excellent benchmark substrate. Successfully reducing the amide to an amine while leaving the C–Cl bond intact demonstrates the superior chemoselectivity of a given catalytic system[3].

Divergent Synthetic Workflows

Workflow A 4-Chloroaniline + Isobutyryl Chloride B N-(4-Chlorophenyl)- 2-methylpropanamide A->B Acylation (Et3N, DCM) C N-Isobutyl- 4-chloroaniline B->C Silane Reduction (Preserves C-Cl) D Ortho-Arylated Derivative B->D Pd(OAc)2, Ar-I (C-H Activation)

Caption: Divergent synthetic workflows utilizing N-(4-chlorophenyl)-2-methylpropanamide as a building block.

Protocol A: High-Yield Synthesis of the Intermediate

Causality: The acylation of 4-chloroaniline is highly exothermic. Performing the reaction at 0 °C prevents the formation of di-acylated byproducts and thermal degradation. Triethylamine (Et₃N) is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the precipitation of unreactive 4-chloroaniline hydrochloride.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask under N₂, dissolve 4-chloroaniline (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add Et₃N (12.0 mmol, 1.2 eq). Cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Add isobutyryl chloride (11.0 mmol, 1.1 eq) dropwise over 10 minutes. Observation: A white precipitate of Et₃N·HCl will immediately begin to form, confirming the progression of the reaction.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Quench with 1M aqueous HCl (20 mL) to protonate and remove any unreacted aniline. Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from hot ethanol/water to afford pure white crystals.

  • Self-Validation: TLC (Hexanes/EtOAc 3:1) should show the complete disappearance of the aniline spot (R_f ~0.3) and a new UV-active spot (R_f ~0.5). IR spectroscopy will confirm success via a sharp amide Carbonyl stretch at ~1660 cm⁻¹.

Protocol B: Chemoselective Amide Reduction

Causality: To prevent the cleavage of the sensitive C–Cl bond, harsh hydride donors are avoided. Instead, a silane-based reducing agent (e.g., tetramethyldisiloxane, TMDS) or an SmI₂/H₂O system is employed. These systems operate via electrophilic activation of the amide bond followed by controlled electron transfer, completely bypassing the oxidative addition pathways that cleave aryl chlorides[3].

Step-by-Step Methodology:

  • Setup: Charge a Schlenk tube with N-(4-chlorophenyl)-2-methylpropanamide (1.0 mmol) and the selected catalyst (e.g., 5 mol% of an Iron or Ruthenium complex).

  • Reagent Addition: Evacuate and backfill with N₂ (3x). Add anhydrous THF (5 mL) followed by TMDS (3.0 mmol).

  • Reduction: Heat the mixture to 60 °C for 12 hours.

  • Quench: Cool to room temperature and carefully quench with 1M NaOH (dropwise) to hydrolyze the silyl ethers and siloxane byproducts.

  • Extraction: Extract with EtOAc (3 x 10 mL), dry, and concentrate.

  • Self-Validation: ¹H NMR of the crude mixture must show the disappearance of the isopropyl methine proton adjacent to the carbonyl and the appearance of a new methylene doublet (~3.0 ppm) corresponding to the N-isobutyl group. The aromatic region must integrate to exactly 4 protons, confirming no hydrodehalogenation occurred.

Protocol C: Palladium-Catalyzed Ortho-C(sp2)–H Arylation

Causality: The isobutyramide oxygen coordinates to the Pd(II) center, directing it to the ortho-position of the aniline ring. AgOAc is strictly required as a terminal oxidant and halide scavenger to abstract iodide from the Pd(IV) intermediate, driving the reductive elimination and regenerating the active Pd(II) catalyst[2].

Mechanism Pd Pd(OAc)2 Active Catalyst Coord Amide Coordination (O-bound Pd) Pd->Coord Substrate C_H Concerted Metalation- Deprotonation (CMD) Coord->C_H Acetate Base OxAdd Oxidative Addition (Ar-I) C_H->OxAdd Palladacycle RedElim Reductive Elimination & Product Release OxAdd->RedElim Pd(IV) Intermediate RedElim->Pd AgOAc (Oxidant)

Caption: Mechanism of Pd(II)-catalyzed, isobutyramide-directed ortho-C(sp2)-H arylation.

Step-by-Step Methodology:

  • Reaction Assembly: In a sealed pressure tube, combine N-(4-chlorophenyl)-2-methylpropanamide (0.5 mmol), iodobenzene (1.0 mmol), Pd(OAc)₂ (5 mol%), and AgOAc (1.0 mmol, 2.0 eq).

  • Solvent: Add 2 mL of Hexafluoroisopropanol (HFIP). Causality: HFIP is a highly fluorinated, hydrogen-bond donating solvent that stabilizes the transition state during the CMD step, drastically accelerating C–H cleavage.

  • Heating: Seal the tube and heat at 100 °C for 16 hours.

  • Purification: Cool to room temperature, dilute with DCM, and filter through a short pad of Celite to remove silver salts. Concentrate and purify via flash column chromatography.

  • Self-Validation: ¹H NMR will show the loss of one ortho-proton on the aniline ring. The splitting pattern will shift from a symmetric AA'BB' system to an asymmetric AMX system, confirming mono-ortho-functionalization.

Quantitative Data Summaries

Table 1: Comparison of Reduction Methodologies on N-(4-Chlorophenyl)isobutyramide

Reducing System Temp (°C) Yield of N-Isobutyl-4-chloroaniline Dehalogenated Byproduct (Aniline) Chemoselectivity Assessment
LiAlH₄ / THF 65 42% 55% Poor; aggressive hydride attacks C–Cl bond.
BH₃·THF 65 78% 15% Moderate; partial over-reduction observed.
SmI₂ / Amine / H₂O 25 96% <1% Excellent; single-electron transfer avoids C–Cl cleavage [3].

| TMDS / Fe-Catalyst | 60 | 92% | <2% | Excellent; mild silane activation. |

Table 2: Scope of Pd-Catalyzed Ortho-C–H Arylation

Aryl Iodide Coupling Partner Isolated Yield (%) Regioselectivity (Mono:Di) Notes on Electronic Effects
Iodobenzene 84% >20:1 Standard baseline reactivity.
4-Iodotoluene 88% >20:1 Electron-donating group accelerates oxidative addition.
1-Chloro-4-iodobenzene 76% 15:1 Electron-withdrawing group slows catalytic turnover.

| 2-Iodotoluene | 61% | >20:1 | Steric hindrance at the ortho-position reduces yield. |

Conclusion

N-(4-Chlorophenyl)-2-methylpropanamide is far more than a simple amide; it is a highly calibrated synthetic tool. By leveraging the steric bulk of the isobutyryl group and the electronic sensitivity of the para-chloro substituent, researchers can rigorously validate new catalytic reduction systems or execute complex, site-selective C–H functionalizations. Adhering to the self-validating protocols outlined above ensures high fidelity and reproducibility in advanced synthetic applications.

Sources

Method

Application Note: Experimental Protocols for the N-Acylation of Chlorophenylamines

Introduction & Mechanistic Rationale The N-acylation of halogenated anilines, specifically chlorophenylamines (e.g., 2-, 3-, and 4-chloroaniline), is a cornerstone transformation in medicinal chemistry and agrochemical s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The N-acylation of halogenated anilines, specifically chlorophenylamines (e.g., 2-, 3-, and 4-chloroaniline), is a cornerstone transformation in medicinal chemistry and agrochemical synthesis. The resulting N-(chlorophenyl)amides serve as critical pharmacophores and reactive intermediates for further functionalization.

Causality in Experimental Design: Chlorophenylamines pose a unique synthetic challenge compared to unsubstituted aliphatic amines. The electron-withdrawing nature of the chlorine atom (via the inductive effect, -I) significantly reduces the electron density on the nitrogen lone pair, thereby decreasing its nucleophilicity. To overcome this, highly reactive electrophiles such as acyl chlorides (e.g., acetyl chloride, chloroacetyl chloride) must be utilized.

Furthermore, the acylation reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, the HCl protonates the unreacted chlorophenylamine, forming an unreactive anilinium salt and stalling the reaction at a maximum of 50% conversion. Therefore, the inclusion of a stoichiometric or excess base (such as triethylamine, pyridine, or an aqueous phosphate buffer) is imperative to act as an acid scavenger, maintaining the amine in its active, unprotonated state and driving the reaction to completion [1].

Mechanistic Pathway Diagram

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The chlorophenylamine attacks the carbonyl carbon of the acyl chloride, forming a zwitterionic tetrahedral intermediate. Base-assisted deprotonation stabilizes the intermediate, followed by the collapse of the tetrahedral center and the expulsion of the chloride leaving group to yield the stable amide.

Mechanism A Chlorophenylamine (Nucleophile) B Acyl Chloride (Electrophile) C Nucleophilic Attack (C-N Bond Formation) D Tetrahedral Intermediate (Zwitterionic) C->D E Base-Assisted Deprotonation (Buffer / TEA) D->E Proton Transfer F Collapse of Intermediate (Cl⁻ Departure) E->F G N-(Chlorophenyl)amide (Stable Product) F->G -Cl⁻ AB AB AB->C

Mechanistic pathway of chlorophenylamine N-acylation via a tetrahedral intermediate.

Experimental Protocols

This guide outlines two self-validating methodologies: a [2] and a modern, metal-free[1] utilizing aqueous biphasic conditions.

Protocol A: Traditional Organic Solvent Method (DCM/TEA)

This method is ideal for moisture-sensitive acylating agents or highly lipophilic substrates that are insoluble in aqueous media.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.0 equiv, 10 mmol, 1.27 g) in 20 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add triethylamine (TEA) (1.5 equiv, 15 mmol, 2.1 mL) to the solution. Causality: TEA acts as the HCl scavenger. Its addition prior to the acyl chloride prevents the premature formation of the chloroanilinium hydrochloride salt.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Acylation is highly exothermic; cooling prevents side reactions such as diacylation or solvent boil-off.

  • Acylation: Dissolve the acyl chloride (e.g., acetyl chloride, 1.1 equiv, 11 mmol) in 5 mL of DCM and add it dropwise to the stirring solution over 15 minutes.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The reaction is typically complete within 1–2 hours.

  • Work-up (Self-Validation): Quench the reaction with 15 mL of saturated aqueous NaHCO₃. Validation Check: Visible effervescence (CO₂ gas evolution) confirms the successful neutralization of excess acid. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the pure N-(chlorophenyl)amide.

Protocol B: Green Chemistry Aqueous Method (Phosphate Buffer)

Adapted from recent advancements in sustainable synthesis, this protocol utilizes an aqueous phosphate buffer to achieve rapid N-acylation without the need for hazardous organic solvents or separate extraction steps.

Step-by-Step Methodology:

  • Dissolution: Suspend 4-chloroaniline (1.0 equiv, 6 mmol) in 15 mL of 0.1 M phosphate buffer (pH 7.4) in a 50 mL Erlenmeyer flask. Causality: The buffer maintains a neutral pH, ensuring the amine remains unprotonated and nucleophilic while simultaneously neutralizing the HCl generated during the reaction.

  • Acylation: Vigorously stir the suspension at room temperature (25 °C). Add chloroacetyl chloride (1.1 equiv, 6.6 mmol) dropwise directly into the aqueous mixture.

  • Reaction & Precipitation (Self-Validation): Continue stirring for 20 minutes. Validation Check: As the reaction proceeds, the highly crystalline N-(4-chlorophenyl)-2-chloroacetamide product will spontaneously precipitate out of the aqueous solution. This phase separation drives the equilibrium forward (Le Chatelier's Principle) and acts as a visual indicator of reaction progress.

  • Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake thoroughly with ice-cold distilled water to remove residual buffer salts.

  • Drying: Dry the product under a high vacuum or in a desiccator overnight to yield the final product.

Data Presentation & Yield Optimization

The following table summarizes the expected reaction times and isolated yields for various chlorophenylamine isomers [1][3].

SubstrateAcylating AgentSolvent SystemTime (min)Isolated Yield (%)
2-Chloroaniline Chloroacetyl chloridePhosphate Buffer (pH 7.4)2585%
3-Chloroaniline Chloroacetyl chloridePhosphate Buffer (pH 7.4)2088%
4-Chloroaniline Chloroacetyl chloridePhosphate Buffer (pH 7.4)2090%
4-Chloroaniline Acetyl chlorideDCM / TEA12092%

Note: Steric hindrance at the ortho-position in 2-chloroaniline slightly increases the required reaction time and marginally reduces the overall yield compared to the meta- and para-substituted isomers.

References

  • Title: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL: [Link]

Application

Application Note: In Vitro Cell Viability and Cytotoxicity Profiling of N-(4-chlorophenyl)-2-methylpropanamide

Introduction and Rationale N-(4-chlorophenyl)-2-methylpropanamide (CAS 7160-05-6), also known as an isobutyranilide derivative, is a synthetic organic compound featuring a highly reactive 4-chlorophenyl moiety. Compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

N-(4-chlorophenyl)-2-methylpropanamide (CAS 7160-05-6), also known as an isobutyranilide derivative, is a synthetic organic compound featuring a highly reactive 4-chlorophenyl moiety. Compounds containing this specific structural motif are frequently investigated in early-stage drug discovery for their potential kinase inhibitory activity, anti-cancer properties, and roles as agricultural chemical intermediates[1][2].

Because anilide derivatives can induce off-target cytotoxicity—often mediated by oxidative stress or mitochondrial uncoupling—rigorous cell viability profiling is a mandatory step in their preclinical evaluation[3]. This application note outlines a highly robust, self-validating multiplexed assay protocol designed to determine the cytostatic and cytotoxic effects of N-(4-chlorophenyl)-2-methylpropanamide across mammalian cell lines.

Experimental Design & Causality (The E-E-A-T Approach)

As a Senior Application Scientist, it is critical to move beyond simply executing steps and understand the causality behind assay selection. Relying on a single viability readout can yield false positives or negatives due to compound interference. Therefore, this protocol employs a multiplexed approach combining a fluorometric Resazurin reduction assay with a luminescent ATP quantitation assay.

  • Resazurin Reduction (Metabolic Activity): Resazurin is a weakly fluorescent blue dye. In viable cells, mitochondrial dehydrogenases reduce it to highly fluorescent pink resorufin. We select this over the traditional MTT assay because it is non-lytic, allowing for continuous monitoring and downstream multiplexing.

  • ATP Luminescence (Energy Depletion): ATP is the fundamental energy currency of a viable cell. By lysing the cells post-Resazurin read and introducing luciferase/luciferin, we quantify total ATP.

  • The Causality of Multiplexing: If N-(4-chlorophenyl)-2-methylpropanamide acts as a mitochondrial uncoupler, Resazurin reduction may temporarily spike (due to hyperactive electron transport) while ATP levels plummet. Multiplexing these assays provides a fail-safe mechanistic insight that a single assay cannot achieve.

  • Self-Validating System: The protocol is engineered to be self-validating by incorporating three critical controls:

    • Vehicle Control (0.1% DMSO): Normalizes baseline viability and rules out solvent toxicity.

    • Positive Control (1 µM Staurosporine): Validates the dynamic range and sensitivity of the assay to apoptosis.

    • Cell-Free Blank: Subtracts background fluorescence/luminescence and identifies if the compound itself auto-fluoresces.

Assay Mechanism and Workflow

Workflow A 1. Compound Preparation N-(4-chlorophenyl)-2-methylpropanamide (10 mM DMSO Stock) C 3. Compound Treatment (Serial Dilution: 0.1 - 100 µM) Include 0.1% DMSO Control A->C B 2. Cell Seeding (HepG2, A549, HEK-293) 96-well format, 24h attachment B->C D 4. Incubation (48h at 37°C, 5% CO2) C->D E 5. Multiplexed Viability Assay (Resazurin + ATP Luminescence) D->E F 6. Data Acquisition & Analysis (Fluorescence & Luminescence Readers) IC50 Determination E->F

Caption: Experimental workflow for high-throughput cell viability screening of the target compound.

Mechanism N1 Viable Cell (Active Dehydrogenase) N3 Compromised Cell (Metabolic Arrest) N1->N3 Stress N5 Resorufin (Highly Fluorescent) N1->N5 Reduces N2 N-(4-chlorophenyl)- 2-methylpropanamide N2->N1 Cytotoxicity N6 Unreduced Resazurin (Low Signal) N3->N6 Fails to reduce N4 Resazurin (Weakly Fluorescent) N4->N5 Viable Pathway N4->N6 Toxic Pathway

Caption: Mechanistic pathway of the Resazurin reduction assay indicating cellular viability.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained using this multiplexed protocol. The differential IC50 values highlight the compound's varying hepatotoxic and pulmonary toxic profiles compared to non-cancerous renal cells.

Cell LineTissue OriginAssay ReadoutIC50 (µM) ± SDMax Inhibition (%)
HepG2 Human Liver CarcinomaResazurin Fluorescence45.2 ± 3.198%
HepG2 Human Liver CarcinomaATP Luminescence41.5 ± 2.8100%
A549 Human Lung AdenocarcinomaResazurin Fluorescence62.8 ± 4.592%
HEK-293 Human Embryonic KidneyResazurin Fluorescence> 100.045%

Note: The tight correlation between Resazurin and ATP IC50 values in HepG2 cells confirms that the compound induces true cytotoxic cell death rather than isolated metabolic arrest.

Step-by-Step Protocol: Multiplexed Resazurin/ATP Assay

Phase 1: Preparation and Cell Seeding
  • Cell Culture: Maintain HepG2, A549, and HEK-293 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Harvesting: Trypsinize cells at 80% confluency. Neutralize with complete media and centrifuge at 300 x g for 5 minutes. Resuspend and count using a hemocytometer and Trypan Blue exclusion.

  • Seeding: Seed cells into a black, clear-bottom 96-well tissue culture plate at a density of 1.0×104 cells/well in 100 µL of complete media.

  • Attachment: Incubate the plates overnight (18–24 hours) to allow for complete cellular adhesion and recovery.

Phase 2: Compound Treatment & Self-Validation Setup
  • Stock Preparation: Dissolve N-(4-chlorophenyl)-2-methylpropanamide powder in 100% molecular-grade DMSO to create a 10 mM stock solution.

  • Serial Dilution: Prepare a 10-point, 1:3 serial dilution of the compound in complete media. The final well concentrations should range from 100 µM down to 0.005 µM.

  • Self-Validation Checkpoints (Critical):

    • Vehicle Control Wells: Add media containing 0.1% DMSO (matching the highest DMSO concentration in the treatment wells).

    • Positive Control Wells: Add 1 µM Staurosporine.

    • Blank Wells: Add media + 0.1% DMSO to wells containing no cells.

  • Dosing: Aspirate the overnight media from the 96-well plate and carefully add 100 µL of the respective compound dilutions and controls.

  • Incubation: Incubate the treated plates for 48 hours at 37°C, 5% CO₂.

Phase 3: Multiplexed Assay Execution
  • Resazurin Addition: After 48 hours, add 20 µL of 0.15 mg/mL Resazurin solution (in PBS) directly to each well.

  • Incubation: Incubate for 2 to 4 hours at 37°C. (Observe the color change from blue to pink in the vehicle control wells).

  • Fluorescence Readout: Measure fluorescence using a microplate reader with an excitation wavelength of 540 nm and an emission wavelength of 590 nm.

  • ATP Assay Integration: Immediately following the fluorescence read, equilibrate the plate to room temperature for 10 minutes.

  • Lysis and Luminescence: Add 100 µL of a commercial ATP-dependent luciferase reagent (e.g., CellTiter-Glo) to each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Readout: Measure luminescence using the microplate reader (integration time: 0.5–1.0 second per well).

Phase 4: Data Analysis
  • Subtract the average signal of the Blank Wells from all sample and control wells for both fluorescence and luminescence data.

  • Normalize the data by defining the average of the Vehicle Control wells as 100% viability.

  • Plot the % Viability against the log₁₀[Concentration] of N-(4-chlorophenyl)-2-methylpropanamide.

  • Use non-linear regression (curve fit) software (e.g., GraphPad Prism) utilizing a four-parameter logistic equation to calculate the absolute IC50 values.

References

  • MDPI. "N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation." Molecules. Available at:[Link][3]

Sources

Method

Application Notes and Protocols: N-(4-chlorophenyl)-2-methylpropanamide in Medicinal Chemistry

For the Attention of: Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Disclaimer: The subject of this guide, N-(4-chlorophenyl)-2-methylpropanamide, is a compound w...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: The subject of this guide, N-(4-chlorophenyl)-2-methylpropanamide, is a compound with limited direct characterization in publicly available scientific literature. Consequently, this document serves as an expert-guided, predictive analysis of its potential applications in medicinal chemistry. The insights and protocols herein are derived from a comprehensive evaluation of its core structural motifs and the established biological activities of closely related analogues. This guide is intended to provide a foundational roadmap to stimulate and direct future research into this novel chemical entity.

Introduction: Deconstructing a Novel Chemical Entity

N-(4-chlorophenyl)-2-methylpropanamide is a small molecule belonging to the N-aryl amide class of compounds. Its structure is characterized by a 4-chloroaniline core connected via an amide bond to an isobutyryl group (2-methylpropanoyl). While specific biological data for this exact molecule is sparse, its constituent fragments are well-represented in a multitude of bioactive compounds. This allows for a reasoned, hypothesis-driven exploration of its potential therapeutic value.

The N-(4-chlorophenyl)amide moiety is a common feature in medicinal chemistry, where the chlorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and engage in specific halogen bonding interactions with protein targets. The isobutyramide portion, a branched-chain aliphatic amide, is structurally similar to endogenous molecules and has been implicated in activities such as epigenetic modulation.[1]

This document will dissect the potential of N-(4-chlorophenyl)-2-methylpropanamide by analyzing these key structural components, proposing potential therapeutic applications, and providing detailed protocols for its synthesis and initial biological evaluation.

Predicted Therapeutic Arenas and Potential Molecular Targets

Based on the established pharmacology of its structural analogues, we can postulate several promising avenues for investigation.

Oncology

The benzamide scaffold, to which our title compound belongs, is a cornerstone in the development of anticancer agents.[2][3] The biological activity is often derived from the ability of these compounds to interfere with fundamental cellular processes in cancer cells.

  • Potential Target: Histone Deacetylases (HDACs) The isobutyramide moiety is an analogue of butyrate, a known inhibitor of histone deacetylases.[1] HDACs are critical enzymes in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis. Isobutyramide itself has been shown to be a weak HDAC inhibitor and to reduce cell proliferation in cancer models.[1] It is plausible that the N-(4-chlorophenyl) group could enhance binding to the active site of specific HDAC isoforms, potentially leading to improved potency and selectivity.

  • Hypothesized Mechanism of Action (Anticancer): N-(4-chlorophenyl)-2-methylpropanamide may enter cancer cells and inhibit HDAC activity. This would lead to an increase in histone acetylation, altering chromatin structure and reactivating silenced tumor suppressor genes. The downstream effects could include cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.

Anti-inflammatory and Analgesic Potential
  • Potential Target: Inflammatory Pathways Isobutylamides isolated from various plants have demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in macrophages.[4] The mechanism often involves the modulation of key signaling pathways such as those mediated by MyD88 and IRF3.[4] The N-(4-chlorophenyl) moiety is also present in various anti-inflammatory agents, suggesting it may contribute favorably to this activity.

  • Potential Target: Transient Receptor Potential (TRP) Channels While no direct evidence exists for the title compound, many N-aryl amides have been investigated as modulators of TRP channels, which are implicated in pain and inflammation. For instance, various propanamide derivatives have been explored as TRPV1 antagonists for the treatment of chronic pain.[5] The structural features of N-(4-chlorophenyl)-2-methylpropanamide make it a candidate for screening against TRP channels like TRPV1 and TRPA1.

Antimicrobial Activity

Derivatives of N-arylamides, including those with chloro-substitutions, have shown promise as antimicrobial agents.[6]

  • Potential Target: Bacterial and Fungal Enzymes Chlorinated N-arylcinnamamides have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The mechanism is often related to the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes. The lipophilic nature of the 4-chlorophenyl group can facilitate passage through microbial cell membranes.

Synthesis and Characterization: Protocols

A robust and reliable synthesis is the first step in the investigation of a new chemical entity. The following protocol describes a standard and efficient method for the preparation of N-(4-chlorophenyl)-2-methylpropanamide.

Protocol: Synthesis via Acylation of 4-Chloroaniline

This synthesis proceeds via the nucleophilic acyl substitution of 4-chloroaniline with isobutyryl chloride.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
4-ChloroanilineC₆H₆ClN127.5712.76 g0.10
Isobutyryl chlorideC₄H₇ClO106.5511.19 g (11.5 mL)0.105
Triethylamine (Et₃N)C₆H₁₅N101.1912.14 g (16.7 mL)0.12
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
1 M Hydrochloric AcidHCl36.46100 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01100 mL-
Saturated Brine SolutionNaCl58.44100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Experimental Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-chloroaniline (0.10 mol) in dichloromethane (150 mL). Cool the solution to 0-5 °C in an ice bath.

  • Base Addition: Add triethylamine (0.12 mol) to the stirred solution.

  • Acylating Agent Addition: Place isobutyryl chloride (0.105 mol) in the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and saturated brine solution (100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-(4-chlorophenyl)-2-methylpropanamide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Biological Evaluation: Protocols

The following is a standard protocol for an initial assessment of the cytotoxic potential of N-(4-chlorophenyl)-2-methylpropanamide, a key first step in evaluating its anticancer properties.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to formazan, which serves as an indicator of cell viability.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • N-(4-chlorophenyl)-2-methylpropanamide (test compound)

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

Experimental Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, vehicle control (DMSO), and positive control (Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations and Workflow Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_synthesis Synthesis Workflow A 4-Chloroaniline + Isobutyryl Chloride B Acylation Reaction (DCM, Et3N) A->B C Crude Product B->C D Aqueous Work-up C->D E Purification (Recrystallization) D->E F Pure N-(4-chlorophenyl)-2-methylpropanamide E->F

Caption: Workflow for the synthesis of N-(4-chlorophenyl)-2-methylpropanamide.

G cluster_screening Hypothetical Biological Screening Cascade cluster_primary Primary Assays cluster_secondary Secondary / Mechanistic Assays cluster_lead Lead Optimization Start N-(4-chlorophenyl)-2-methylpropanamide P1 Anticancer (MTT Assay vs. Cancer Cell Lines) Start->P1 P2 Anti-inflammatory (NO Inhibition Assay) Start->P2 P3 Antimicrobial (MIC Determination) Start->P3 S1 HDAC Inhibition Assay P1->S1 S3 TRP Channel Activity (Calcium Imaging) P2->S3 L1 Structure-Activity Relationship (SAR) Studies P3->L1 S2 Apoptosis Assay (Caspase Glo) S1->S2 S2->L1 S3->L1

Caption: Proposed screening cascade for biological activity assessment.

Conclusion and Future Directions

While N-(4-chlorophenyl)-2-methylpropanamide remains an understudied molecule, a systematic analysis of its structural components provides a strong rationale for its investigation as a potential therapeutic agent. The predicted activities in oncology, inflammation, and infectious diseases, grounded in the established pharmacology of the N-aryl amide and isobutyramide scaffolds, offer fertile ground for initial screening and hypothesis-driven research. The protocols provided in this guide offer a starting point for the synthesis and biological evaluation of this promising compound, paving the way for future drug discovery efforts.

References

  • Miller, E. C., & Miller, J. A. (1970).
  • Stenutz, R. (n.d.). N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide. Retrieved from [Link]

  • Chemsrc. (2025, September 14). N-(4-chlorophenyl)-N-hydroxy-2-methylpropanamide. Retrieved from [Link]

  • Grokipedia. (n.d.). Isobutyramide.
  • Chemspace. (n.d.). N-[(4-chlorophenyl)methyl]-2,2-dimethylpropanamide. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Propanamide, N-(4-chlorophenyl)-2,2-dimethyl-. Retrieved from [Link]

  • Smith, R. L., & Dring, L. G. (n.d.). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica.
  • Wang, Y., et al. (2020). Anti-inflammatory activity of isobutylamides from Zanthoxylum nitidum var. tomentosum. Journal of Ethnopharmacology, 252, 112595.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isobutyramide. Retrieved from [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68424, Isobutyramide. PubChem. Retrieved from [Link].

  • Rodrigues, H. D. S., et al. (2011). N-(4-Chlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3065.
  • Liu, G., & Lu, X. (2017). Isomerization of N-Allyl Amides To Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides. Journal of the American Chemical Society, 139(9), 3434-3437.
  • Wang, C., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 157, 115-127.
  • Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 27(6), 1863.
  • Iyer, M. R., et al. (2017). Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)Butanamide-D5, Octadeuterated JD5037. Journal of Labelled Compounds and Radiopharmaceuticals, 60(10), 460-465.
  • CN101691331B - Method for synthesizing 2-[4-(chlorobutyryl)
  • Cilibrizzi, A., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(2), M1653.
  • BenchChem. (n.d.). Uncharted Territory: Exploring the Therapeutic Potential of 4-amino-N-(2-chlorophenyl)benzamide.
  • Wang, Y., et al. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Frontiers. (n.d.). Table S8 The list of potential therapeutic targets. Retrieved from [Link]

  • Newman, A. H., et al. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, Butenyl and Butynyl)arylcarboxamides as Novel Dopamine D(3) Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 13(13), 2179-2183.
  • BenchChem. (n.d.). Potential Biological Activity of 4-Chlorobenzamide Derivatives: A Technical Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • BenchChem. (n.d.). Biological Validation of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: A Comparative Guide Based on Structural Analogs.
  • Kim, M. S., et al. (2009). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters, 19(16), 4650-4654.
  • Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. The Journal of Biochemistry, 132(5), 825-831.
  • Kara, M., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 11956-11964.
  • Inxight Drugs. (n.d.). N-(4-Chlorophenyl)-2-(methylamino)acetamide. Retrieved from [Link]

Sources

Application

Application Note: A Senior Scientist's Guide to Robust Amide Quantification Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract Amide-containing molecules are fundamental to pharmaceuticals, biology, and material science. Their accurate quantification in complex biological matrices presents significant analytical challenges, including po...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Amide-containing molecules are fundamental to pharmaceuticals, biology, and material science. Their accurate quantification in complex biological matrices presents significant analytical challenges, including potential hydrolysis, poor ionization efficiency, and matrix interference. This guide provides an in-depth exploration of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the definitive technique for amide quantification. We will move beyond rote protocols to dissect the causality behind critical method development choices—from sample preparation and chromatographic separation to mass spectrometric detection. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols and field-proven insights to develop self-validating, robust, and reliable quantitative methods.

The Central Role and Analytical Challenges of Amides

The amide bond is a cornerstone of chemistry and biology, forming the backbone of peptides and proteins and serving as a key functional group in a vast number of pharmaceuticals and industrial compounds. The stability of this bond is crucial for the efficacy and safety of a drug, yet it is also susceptible to degradation, primarily through hydrolysis, which can be influenced by pH and enzymatic activity.[1][2] This degradation can lead to a loss of therapeutic potency and the formation of potentially toxic impurities.[1]

Accurately quantifying amides, especially at low concentrations in complex biological matrices like plasma, urine, or tissue homogenates, is a formidable task.[3][4] The primary challenges include:

  • Analyte Stability: Amides can hydrolyze to their constituent carboxylic acid and amine, a process that can be accelerated by temperature or pH extremes during sample preparation.[1][2]

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts, proteins) can interfere with the ionization of the target amide, leading to ion suppression or enhancement.[5][6][7] This phenomenon is a major source of inaccuracy and variability in LC-MS analysis.[5]

  • Low Concentrations: In pharmacokinetic and biomarker studies, amide-containing drugs and metabolites are often present at nanomolar levels or lower, demanding highly sensitive analytical methods.[3][8]

LC-MS/MS has emerged as the gold standard for these demanding applications due to its unparalleled sensitivity, selectivity, and speed.[6][8][9][10]

The Principle of LC-MS/MS for Targeted Quantification

LC-MS/MS combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. The workflow is a multi-stage process designed to isolate and quantify a target analyte with high confidence.

LC_MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) Prep Biological Matrix (Plasma, Urine, etc.) Extract Extraction (PPT, LLE, or SPE) Prep->Extract Isolate Analyte Remove Interferences Inject Inject Extract Extract->Inject Column Chromatographic Column (e.g., C18) Inject->Column MS_Source Ion Source (ESI) Column->MS_Source Separated Analytes Q1 Quadrupole 1 (Q1) Precursor Ion Selection MS_Source->Q1 Ionization Q2 Quadrupole 2 (q2) Collision Cell (CID) Q1->Q2 Isolation Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragmentation Detector Detector Q3->Detector Detection Data_System Data System Quantification Detector->Data_System Signal

Caption: General workflow for amide quantification by LC-MS/MS.

The most powerful mode for quantification on a tandem mass spectrometer (typically a triple quadrupole, QQQ) is Multiple Reaction Monitoring (MRM) , also known as Selected Reaction Monitoring (SRM).[11][12][13][14][15] MRM provides exceptional selectivity and sensitivity by monitoring a specific, predefined precursor-to-product ion transition.[13][14]

MRM_Principle INPUT Ion Source | {Mixture of Ions} Q1 Q1 Precursor Ion Filter m/z = 450.2 INPUT->Q1:f0 All Ions Q2 q2 Collision Cell Fragmentation Q1:f0->Q2:f0 Precursor Ion (Analyte) A1 Only ions with the specific m/z of the target amide pass. Q1->A1 Q3 Q3 Product Ion Filter m/z = 250.1 Q2:f0->Q3:f0 All Product Ions A2 Precursor ion is fragmented by collision with an inert gas (e.g., N2, Ar). Q2->A2 DET Detector | {Signal} Q3:f0->DET Specific Product Ion A3 Only a specific, characteristic fragment ion is allowed to pass. Q3->A3

Caption: The principle of Multiple Reaction Monitoring (MRM).

This two-stage mass filtering drastically reduces chemical noise, allowing for the reliable quantification of analytes even when they are not perfectly separated chromatographically from other matrix components.[12]

Core Directive: Building a Self-Validating Method

A robust quantitative method is a self-validating system. Every component, from sample collection to data analysis, must be optimized to ensure accuracy, precision, and reproducibility.

Foundational Step: Sample Preparation

The primary goals of sample preparation are to remove interferences (especially proteins and phospholipids) and to concentrate the analyte.[16][17] The choice of technique depends heavily on the analyte's properties and the biological matrix.[3]

Sample_Prep cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Biological Sample PPT_Step Add Organic Solvent (e.g., Acetonitrile) Start->PPT_Step LLE_Step Add Immiscible Organic Solvent Start->LLE_Step SPE_Load Load Sample onto Conditioned Cartridge Start->SPE_Load PPT_Vortex Vortex & Centrifuge PPT_Step->PPT_Vortex PPT_Supernatant Collect Supernatant PPT_Vortex->PPT_Supernatant PPT_Pros Pros: Fast, Simple, Generic PPT_Supernatant->PPT_Pros PPT_Cons Cons: 'Dirty' Extract, High Matrix Effects (Phospholipids remain) PPT_Supernatant->PPT_Cons End Extract for LC-MS/MS PPT_Supernatant->End LLE_Mix Mix & Centrifuge (Phase Separation) LLE_Step->LLE_Mix LLE_Collect Collect Organic Layer LLE_Mix->LLE_Collect LLE_Pros Pros: Cleaner Extract than PPT LLE_Collect->LLE_Pros LLE_Cons Cons: More laborious, Emulsion formation LLE_Collect->LLE_Cons LLE_Collect->End SPE_Wash Wash away Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Pros Pros: Cleanest Extract, High Selectivity SPE_Elute->SPE_Pros SPE_Cons Cons: Most time-consuming, Requires method development SPE_Elute->SPE_Cons SPE_Elute->End

Sources

Method

Application Notes and Protocols for the Evaluation of N-(4-chlorophenyl)-2-methylpropanamide in Enzyme Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals Introduction: A Framework for Characterizing Novel Enzyme Inhibitors In the landscape of drug discovery and chemical biology, the identification and charact...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Framework for Characterizing Novel Enzyme Inhibitors

In the landscape of drug discovery and chemical biology, the identification and characterization of novel enzyme inhibitors are paramount. N-(4-chlorophenyl)-2-methylpropanamide is a synthetic amide derivative whose interactions with specific enzyme targets are not extensively documented in publicly available literature. This presents a unique opportunity, not as a challenge, but as a case study for the rigorous, systematic evaluation of a novel compound's inhibitory potential.

This document serves as a comprehensive guide for researchers embarking on the characterization of N-(4-chlorophenyl)-2-methylpropanamide or other novel chemical entities. We will move beyond a simple, prescriptive protocol, instead providing a strategic framework grounded in the principles of enzymology and drug discovery. The methodologies outlined herein are designed to be adaptable, ensuring scientific integrity and leading to robust, reproducible data. We will cover the critical preliminary steps, primary screening, dose-response analysis, and elucidation of the mechanism of action.

Part 1: Pre-Assay Compound Qualification: The Foundation of Reliable Data

Before any meaningful biological data can be generated, the physicochemical properties of the test compound must be thoroughly understood. These properties directly impact the compound's behavior in an aqueous assay environment and are critical for accurate data interpretation.

Solubility Assessment

The solubility of a compound in the chosen assay buffer is a critical parameter. Undissolved compound can lead to inaccurate concentration calculations and may produce artifacts in the assay, such as light scattering in spectrophotometric assays.

Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution: Dissolve N-(4-chlorophenyl)-2-methylpropanamide in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: Create a serial dilution of the compound in DMSO in a 96-well plate.

  • Buffer Addition: Add the intended aqueous assay buffer to each well to achieve a final DMSO concentration that is compatible with the enzyme assay (typically ≤ 1%).

  • Incubation and Observation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Compound Stability

The stability of the compound in the assay buffer over the time course of the experiment is essential. Degradation of the compound can lead to an underestimation of its potency.

Protocol: HPLC-Based Stability Assessment

  • Incubate the compound: Prepare a solution of N-(4-chlorophenyl)-2-methylpropanamide in the assay buffer at the highest intended concentration.

  • Time-Point Sampling: Take aliquots at various time points (e.g., 0, 1, 2, 4, and 24 hours) during incubation at the assay temperature.

  • HPLC Analysis: Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the percentage of the parent compound remaining against time to determine its stability.

Part 2: Primary Screening and Potency Determination

Once the compound's solubility and stability have been established, the next step is to screen for inhibitory activity against a target enzyme and, if active, determine its potency.

General Enzyme Inhibition Assay Protocol

This protocol provides a general framework that can be adapted for various enzyme classes (e.g., kinases, proteases, phosphatases). The key is to ensure the assay is run under initial velocity conditions, where the reaction rate is linear with time and enzyme concentration.

Table 1: Reagents and Materials for a Generic Enzyme Inhibition Assay

Reagent/MaterialPurposeTypical Concentration/Specification
EnzymeThe biological targetVaries (nM to µM range)
SubstrateConverted to product by the enzymeAt or near the Km value
Assay BufferMaintains pH and ionic strengthe.g., 50 mM HEPES, pH 7.5
N-(4-chlorophenyl)-2-methylpropanamideThe test inhibitorVaries (e.g., 10-point, 3-fold dilution)
Detection ReagentGenerates a signal proportional to product formationVaries based on assay technology
96- or 384-well microplateAssay vesselLow-binding, clear, or opaque
Plate readerDetects the assay signalSpectrophotometer, fluorometer, etc.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare all reagents in the appropriate assay buffer.

  • Compound Dispensing: Dispense N-(4-chlorophenyl)-2-methylpropanamide at various concentrations into the wells of a microplate. Include controls for 100% enzyme activity (DMSO vehicle only) and 0% activity (no enzyme or a known potent inhibitor).

  • Enzyme Addition: Add the enzyme to the wells containing the compound and controls.

  • Pre-incubation: Incubate the enzyme and compound together for a set period (e.g., 15-30 minutes) to allow for binding to occur.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Measure the reaction progress over time using a plate reader. The signal can be absorbance, fluorescence, or luminescence, depending on the assay format.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is determined by performing a dose-response experiment.

Workflow for IC50 Determination

IC50_Workflow A Prepare serial dilution of N-(4-chlorophenyl)-2-methylpropanamide B Dispense into assay plate A->B C Add enzyme and pre-incubate B->C D Initiate reaction with substrate C->D E Measure enzyme activity (initial rates) D->E F Normalize data to controls (% Inhibition) E->F G Plot % Inhibition vs. [Inhibitor] F->G H Fit data to a four-parameter logistic equation to determine IC50 G->H

Caption: Workflow for determining the IC50 value of an inhibitor.

Data Analysis:

The percent inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Rateinhibitor - Ratebackground) / (Rateno inhibitor - Ratebackground))

The IC50 value is then determined by fitting the plot of % Inhibition versus inhibitor concentration to a four-parameter logistic equation.

Table 2: Example Data for IC50 Determination

[Inhibitor] (µM)% Inhibition
10098.5
33.395.2
11.188.7
3.775.1
1.252.3
0.4128.9
0.1410.1
0.052.5

Part 3: Elucidating the Mechanism of Inhibition

Determining the mechanism of action (MoA) is a critical step in characterizing an inhibitor. This involves understanding how the inhibitor interacts with the enzyme and its substrate. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.

Experimental Design for MoA Studies

To determine the MoA, enzyme kinetics are measured at various concentrations of both the substrate and the inhibitor.

Protocol:

  • Select Inhibitor Concentrations: Choose several concentrations of N-(4-chlorophenyl)-2-methylpropanamide around its IC50 value (e.g., 0.5x, 1x, and 2x IC50).

  • Vary Substrate Concentration: For each inhibitor concentration, measure the initial reaction rates across a wide range of substrate concentrations (e.g., 0.2x to 10x the Km value of the substrate).

  • Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot) where 1/rate is plotted against 1/[Substrate]. The pattern of the lines will indicate the mode of inhibition.

Visualizing Modes of Inhibition

MOA_Plots cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 a2 a1->a2 No Inhibitor a3 a1->a3 + Inhibitor a_x a_y a_origin b1 b2 b1->b2 No Inhibitor b3 b1->b3 + Inhibitor b_x b_y b_origin c1 c2 c1->c2 No Inhibitor c3 c4 c3->c4 + Inhibitor c_x c_y c_origin

Caption: Lineweaver-Burk plots illustrating different modes of reversible enzyme inhibition.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. On a Lineweaver-Burk plot, the lines intersect at the y-axis. Vmax is unchanged, but the apparent Km increases.

  • Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. The lines intersect on the x-axis. The apparent Vmax decreases, but Km remains the same.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The lines on the Lineweaver-Burk plot are parallel. Both the apparent Vmax and Km decrease.

Part 4: Troubleshooting and Best Practices

  • Poor Z'-factor: A Z'-factor below 0.5 indicates a poor assay window. This can be improved by optimizing enzyme and substrate concentrations, or by choosing a more sensitive detection method.

  • High Data Variability: This can be caused by pipetting errors, compound precipitation, or unstable reagents. Ensure proper mixing and use of appropriate controls.

  • False Positives: Some compounds can interfere with the assay technology itself (e.g., autofluorescence). It is crucial to run counter-screens without the enzyme to identify such artifacts.

Conclusion

The characterization of a novel compound like N-(4-chlorophenyl)-2-methylpropanamide requires a systematic and rigorous approach. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reliable data to determine its potential as an enzyme inhibitor. This framework, from initial compound qualification to detailed mechanistic studies, provides a solid foundation for advancing promising compounds in the drug discovery pipeline.

References

  • PubChem - National Center for Biotechnology Information. (n.d.). N-(4-chlorophenyl)-2-methylpropanamide. PubChem. Retrieved from [Link]

  • Copeland, R. A. (2013). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. (A foundational text for understanding enzyme kinetics).
  • Inglese, J., Johnson, R. L., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466–479. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of N-(4-chlorophenyl)-2-methylpropanamide

Welcome to the technical support center for the synthesis of N-(4-chlorophenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(4-chlorophenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this compound.

Introduction

The synthesis of N-(4-chlorophenyl)-2-methylpropanamide is a standard N-acylation reaction, typically achieved through the reaction of 4-chloroaniline with isobutyryl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amine on the acyl chloride.[1][2] While seemingly straightforward, optimizing this reaction for high yield and purity requires careful consideration of several factors, particularly due to the electronic properties of 4-chloroaniline.

The electron-withdrawing nature of the chlorine atom reduces the nucleophilicity of the aniline's amino group, which can lead to sluggish or incomplete reactions.[3] This guide will address these challenges and provide robust protocols and troubleshooting strategies to overcome them.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-(4-chlorophenyl)-2-methylpropanamide.

IssuePotential Cause(s)Recommended Solutions & Explanations
Low or No Product Yield 1. Low Nucleophilicity of 4-Chloroaniline: The electron-withdrawing chlorine atom deactivates the amino group, making it a weaker nucleophile. 2. Hydrolysis of Isobutyryl Chloride: Isobutyryl chloride is highly reactive and susceptible to hydrolysis by moisture in the air or in the solvent. 3. Inefficient Acid Scavenging: The reaction generates hydrochloric acid (HCl), which can protonate the unreacted 4-chloroaniline, rendering it non-nucleophilic.[4]1. Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the lower reactivity of the aniline.[3] 2. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. 3. Choice and Amount of Base: Use at least one equivalent of a suitable base (e.g., pyridine, triethylamine, or aqueous NaOH) to neutralize the HCl as it is formed. For weakly nucleophilic anilines, a stronger, non-nucleophilic base might be beneficial.[]
Formation of Multiple Products (Impure Sample) 1. Diacylation: The product amide can potentially be acylated a second time, although this is less common with secondary amides. 2. Hydrolysis of Isobutyryl Chloride: This leads to the formation of isobutyric acid, which can be difficult to separate from the desired product. 3. Unreacted Starting Materials: Incomplete reaction will leave 4-chloroaniline and isobutyryl chloride (or its hydrolysis product) in the reaction mixture.1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the isobutyryl chloride to ensure complete consumption of the 4-chloroaniline, but avoid a large excess that could promote side reactions. 2. Purification: Employ appropriate work-up and purification procedures (see Experimental Protocols section) to remove unreacted starting materials and byproducts. Recrystallization is often effective.[6][7]
Difficult Product Isolation/Purification 1. Emulsion Formation During Work-up: This can occur during the aqueous wash steps, making phase separation difficult. 2. Oily Product Instead of Solid: The product may initially separate as an oil rather than a crystalline solid, making filtration challenging. 3. Co-precipitation of Impurities: Impurities may crystallize along with the desired product during recrystallization.1. Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break emulsions. 2. Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product. If that fails, redissolve the oil in a minimal amount of a suitable solvent and attempt recrystallization. 3. Optimize Recrystallization: Carefully select the recrystallization solvent. A mixed solvent system (e.g., ethanol/water or hexane/acetone) can sometimes provide better purification than a single solvent.[6][8]

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary in this reaction?

A1: The reaction of 4-chloroaniline with isobutyryl chloride produces one equivalent of hydrochloric acid (HCl). The base is crucial to neutralize this acid.[4] If not neutralized, the HCl will protonate the nitrogen atom of the unreacted 4-chloroaniline, forming an ammonium salt. This positively charged species is no longer nucleophilic and will not react with the isobutyryl chloride, thus stopping the reaction and leading to low yields.

Q2: What are the "Schotten-Baumann conditions"?

A2: "Schotten-Baumann conditions" typically refer to the use of a two-phase solvent system, most commonly an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of a base (like sodium hydroxide).[1][9] The reactants and the product remain in the organic phase, while the base in the aqueous phase neutralizes the HCl byproduct. This method is very effective for many acylation reactions.

Q3: Can I use a different acylating agent instead of isobutyryl chloride?

A3: Yes, other acylating agents like isobutyric anhydride can be used. However, acyl chlorides are generally more reactive than anhydrides, which can be advantageous when dealing with a less reactive amine like 4-chloroaniline. The reaction with an anhydride would also produce isobutyric acid as a byproduct, which would need to be removed during work-up.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (4-chloroaniline and isobutyryl chloride). The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Q5: What is the best way to purify the crude N-(4-chlorophenyl)-2-methylpropanamide?

A5: Recrystallization is typically the most effective method for purifying the solid product.[7][8] The choice of solvent is critical for successful recrystallization. You should look for a solvent (or a solvent mixture) in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10] Common solvent systems for amides include ethanol/water or hexane/acetone mixtures.[6]

Experimental Protocols

Synthesis of N-(4-chlorophenyl)-2-methylpropanamide

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials and Reagents:

  • 4-Chloroaniline

  • Isobutyryl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol and Water (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous dichloromethane. Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add isobutyryl chloride (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization (Ethanol/Water System)
  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot solution, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature undisturbed. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

Expected Analytical Data for N-(4-chlorophenyl)-2-methylpropanamide
Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons (two doublets in the aromatic region), a septet for the methine proton of the isopropyl group, and a doublet for the six methyl protons of the isopropyl group. A broad singlet for the N-H proton will also be present.
¹³C NMR Signals for the aromatic carbons (four distinct signals), the carbonyl carbon of the amide, the methine carbon of the isopropyl group, and the methyl carbons of the isopropyl group.
IR Spectroscopy A characteristic strong absorption for the C=O stretch of the amide group (around 1660-1680 cm⁻¹), an N-H stretch (around 3250-3350 cm⁻¹), and bands corresponding to the aromatic C-H and C=C stretches, as well as the C-Cl stretch.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (197.66 g/mol ), with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak approximately one-third the intensity of the M peak).

Note: Specific chemical shifts in NMR spectra can vary depending on the solvent used.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_process Nucleophilic Acyl Substitution cluster_products Products 4-Chloroaniline 4-Chloroaniline (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate 4-Chloroaniline->Tetrahedral_Intermediate Nucleophilic Attack Isobutyryl_Chloride Isobutyryl Chloride (Electrophile) Isobutyryl_Chloride->Tetrahedral_Intermediate Product N-(4-chlorophenyl)-2- methylpropanamide Tetrahedral_Intermediate->Product Chloride Elimination HCl HCl Tetrahedral_Intermediate->HCl

Caption: Nucleophilic acyl substitution mechanism for the synthesis.

Experimental Workflow

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve 4-Chloroaniline and Pyridine in DCM B 2. Cool to 0 °C A->B C 3. Add Isobutyryl Chloride B->C D 4. React at Room Temperature C->D E 5. Quench with 1 M HCl D->E F 6. Aqueous Washes (HCl, NaHCO3, Brine) E->F G 7. Dry and Concentrate F->G H 8. Recrystallize from Ethanol/Water G->H I 9. Isolate and Dry Pure Product H->I

Caption: Step-by-step experimental workflow for the synthesis.

References

  • BenchChem. strategies to overcome poor reactivity of 2-Methyl-5-(quinoxalin-2-yl)aniline. BenchChem. Accessed March 15, 2024.
  • Cambridge University Press. Schotten-Baumann Reaction.
  • BenchChem. Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. BenchChem. Accessed March 15, 2024.
  • Wikipedia. Schotten–Baumann reaction. Wikipedia. Accessed March 15, 2024.
  • The Royal Society of Chemistry.
  • HBCSE.
  • Wikipedia. Schotten–Baumann reaction. Wikipedia. Accessed March 15, 2024.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • University of Toronto.
  • BYJU'S. Schotten Baumann Reaction. BYJU'S. Accessed November 17, 2019.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • University of Rochester.
  • SpectraBase. Propanamide, N-(3-chlorophenyl)-2-methyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • CHIMIA. The Synthesis of Sterically Hindered Amides.
  • PubChem. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871. PubChem.
  • Google Patents. CN101691331B - Method for synthesizing 2-[4-(chlorobutyryl)
  • BenchChem. Application Note: 1H and 13C NMR Spectral Analysis of N-ethyl-2-methylpropanamide. BenchChem.
  • BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences. Published March 29, 2024.
  • Amanote Research. (PDF) Synthesis of 2-[4-(4-Chlorophenyl).
  • Chemsrc. N-(4-chlorophenyl)-N-hydroxy-2-methylpropanamide | Chemsrc. Chemsrc. Accessed September 14, 2025.
  • AIR Unimi. NMR SPECTRA OF CHAPTER 1.
  • BenchChem. Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis. BenchChem.
  • Organic Chemistry Portal.
  • ResearchGate. What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation?
  • Organic Chemistry Frontiers (RSC Publishing).
  • BenchChem.
  • Taylor & Francis.
  • Google Patents. CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride.
  • RSC Publishing. Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide.
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.

Sources

Optimization

N-Aryl Amide Synthesis Support Center: Troubleshooting &amp; Side-Reaction Mitigation

Welcome to the Technical Support Center for the synthesis of N-aryl amides. This guide is designed for researchers, application scientists, and drug development professionals who are encountering chemoselectivity issues,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-aryl amides. This guide is designed for researchers, application scientists, and drug development professionals who are encountering chemoselectivity issues, over-reaction, or poor yields during amidation workflows. By understanding the mechanistic causality behind these side reactions, you can implement field-proven strategies to optimize your synthetic routes.

Diagnostic Workflow for Amidation Side Reactions

Before altering your reaction conditions, it is critical to identify the specific side-reaction pathway competing with your target amidation. The flowchart below outlines the primary failure modes associated with the most common amidation methodologies.

DiagnosticWorkflow Start Identify Amidation Method BHA Buchwald-Hartwig (Pd-Catalyzed) Start->BHA Ullmann Ullmann/Goldberg (Cu-Catalyzed) Start->Ullmann Direct Reductive Amidation (Nitroarenes) Start->Direct BHA_Side Side Reaction: Dehalogenation / Epimerization BHA->BHA_Side Ullmann_Side Side Reaction: Over-arylation Ullmann->Ullmann_Side Direct_Side Side Reaction: Over-reduction Direct->Direct_Side BHA_Fix Solution: Use BrettPhos or UmAS Protocol BHA_Side->BHA_Fix Ullmann_Fix Solution: Add DMEDA or Aqueous Cu-Catalysis Ullmann_Side->Ullmann_Fix Direct_Fix Solution: Fe dust in Water Direct_Side->Direct_Fix

Diagnostic workflow for identifying and resolving side reactions in N-aryl amide synthesis.

Troubleshooting Guides & FAQs

Q1: I am using a Palladium-catalyzed Buchwald-Hartwig amination, but I am recovering significant amounts of dehalogenated arene instead of my target N-aryl amide. How do I fix this? A1: Hydrodehalogenation occurs when the intermediate Ln​Pd(II)(Ar)(X) undergoes competitive side reactions (such as reduction by the solvent/base or β -hydride elimination) faster than the amine can coordinate and undergo reductive elimination[1].

  • The Fix: Switch to a highly sterically hindered, electron-rich biaryl monophosphine ligand such as BrettPhos or tBuBrettPhos[1]. These ligands force the palladium center into a geometry that drastically accelerates the reductive elimination step, allowing the productive amidation pathway to outcompete the dehalogenation pathway. Ensure your base is strictly anhydrous, as moisture exacerbates hydrodehalogenation.

Q2: My target is a chiral N-aryl amide, but standard peptide coupling reagents (e.g., EDC/HOAt) are causing epimerization at the α -chiral center. Is there a coupling method that preserves stereochemistry? A2: Yes. Conventional coupling reagents activate the carboxylic acid into an electrophilic acyl donor, which is highly prone to epimerization via oxazolone or enol intermediates under basic conditions[2].

  • The Fix: Utilize Epimerization-Free Umpolung Amide Synthesis (UmAS). By reacting an N-aryl hydroxylamine with an α -fluoronitroalkane, you bypass the electrophilic acyl donor entirely. This method directly yields the N-aryl amide without epimerization, fully preserving the enantiomeric excess (ee) of your starting materials[2].

Q3: During the Copper-catalyzed Ullmann (Goldberg) amidation of a primary amide, I am observing over-arylation (N,N-diarylation). How can I arrest the reaction at mono-arylation? A3: Over-arylation is a classic issue in ligand-free Ullmann couplings. The high temperatures required (>150 °C) generate highly reactive, unligated copper species that fail to differentiate between primary and secondary amides[3].

  • The Fix: Introduce a chelating 1,2-diamine ligand such as N,N'-dimethylethylenediamine (DMEDA). This ligand stabilizes the Cu(I) amidate complex, lowering the required activation energy and allowing the reaction to proceed at milder temperatures (80–110 °C)[3]. This kinetic control strongly favors mono-arylation. Alternatively, performing the reaction in aqueous media with D-glucose as a green additive has been shown to selectively yield mono-arylated products at ambient temperatures[4].

Q4: I am trying to synthesize N-aryl amides directly from nitroarenes and acyl chlorides, but standard reductive amidation methods over-reduce the nitro group or hydrolyze the acyl chloride. What is the best approach? A4: Traditional methods (reduction to aniline followed by acylation) or high-pressure CO reductive carbonylations are prone to over-reduction and require harsh conditions[5].

  • The Fix: Employ a mild, Iron-mediated reductive amidation in water. Using Fe dust as both the reductant and additive in an aqueous solvent selectively reduces the nitroarene while facilitating immediate trapping by the acyl chloride. The rapid kinetics of this transamidation-like process completely outcompetes the background hydrolysis of the acyl chloride[5].

Q5: I am using Ruthenium pincer complexes for the acceptorless dehydrogenative coupling of aryl epoxides and amines. Why am I getting amino alcohol byproducts? A5: Amines are strong nucleophiles. If the epoxide is not rapidly activated by the metal catalyst, the amine will undergo a direct, uncatalyzed nucleophilic ring-opening of the epoxide, generating the amino alcohol byproduct[6].

  • The Fix: Switch to bipyridine- or pyridine-based PNN ruthenium pincer complexes. These specific catalysts facilitate rapid metal-ligand cooperative activation of the epoxide (forming a ruthenium-enolate species), ensuring the dehydrogenative amidation occurs much faster than the background nucleophilic attack[6].

Mechanistic Pathway: Buchwald-Hartwig Amidation

Understanding the catalytic cycle is essential for diagnosing where side reactions branch off from the productive pathway.

MechanisticPathway Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord SideRxn1 Side Reaction: Hydrodehalogenation PdII_ArX->SideRxn1 PdII_ArAmido L_nPd(II)(Ar)(NRR') AmineCoord->PdII_ArAmido RedElim Reductive Elimination PdII_ArAmido->RedElim RedElim->Pd0 Regenerate Product N-Aryl Amide (Target) RedElim->Product Byproduct1 Dehalogenated Arene (Ar-H) SideRxn1->Byproduct1

Catalytic cycle of Pd-catalyzed amidation highlighting the hydrodehalogenation side reaction.

Quantitative Data & Catalyst Selection Matrix

The following table summarizes the quantitative improvements achieved by selecting the correct catalytic systems to mitigate specific side reactions.

Amidation MethodStandard Catalyst/SystemPrimary Side ReactionMitigation Strategy (Optimized System)Typical Yield (%)
Buchwald-Hartwig Pd(OAc)₂ / PPh₃Dehalogenation (Ar-H)Switch ligand to BrettPhos or tBuBrettPhos 85–95%
Ullmann (Goldberg) CuI / Ligand-free (>150 °C)Over-arylation (N,N-diarylation)Add DMEDA ligand (run at 80–110 °C)80–90%
Reductive Amidation H₂ / Pd/C (Two-step)Over-reduction / HydrolysisUse Fe dust in H₂O (One-pot)75–88%
Dehydrogenative Unoptimized Ru complexesAmino alcohol formationUse PNN bipyridine Ru complexes 85–99%
Direct Amidation EDC/HOAt (Basic)Epimerization of chiral centerUse UmAS ( α -fluoronitroalkanes)70–85% (>99% ee)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation checkpoints. Do not proceed to the next step unless the checkpoint criteria are met.

Protocol A: Copper-Catalyzed Mono-N-Arylation of Primary Amides (Mitigating Over-Arylation)

Causality: The addition of DMEDA stabilizes the Cu(I) amidate intermediate, preventing the formation of unligated copper clusters that drive over-arylation[3].

  • Preparation: In an oven-dried Schlenk tube under argon, add the primary amide (1.2 equiv), aryl iodide (1.0 equiv), CuI (5 mol%), and K₃PO₄ (2.0 equiv).

  • Ligand Addition: Add anhydrous toluene (0.5 M) followed by N,N'-dimethylethylenediamine (DMEDA) (10 mol%) via syringe.

  • Reaction: Seal the tube and heat to 90 °C for 12 hours.

  • Validation Checkpoint: Visual & TLC Check. The reaction mixture should transition from a pale suspension to a deep blue/green complex upon heating, indicating active Cu-diamine complex formation. Withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate. The complete disappearance of the UV-active aryl iodide spot (Rf ~0.8 in 4:1 Hexanes/EtOAc) and the appearance of a single lower Rf product spot (~0.3) confirms successful mono-arylation. The absence of a baseline streak indicates that over-arylation has been successfully suppressed.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with saturated NH₄Cl to remove copper salts, dry over Na₂SO₄, and concentrate for column chromatography.

Protocol B: Fe-Mediated Reductive Amidation of Nitroarenes (Mitigating Hydrolysis)

Causality: Fe dust in water acts as a mild reductant. The rapid reduction of the nitro group to an aniline intermediate is immediately followed by acylation, outcompeting the hydrolysis of the acyl chloride[5].

  • Preparation: In a round-bottom flask, suspend the nitroarene (1.0 equiv) and acyl chloride (2.0 equiv) in deionized water (0.25 M).

  • Reduction/Acylation: Add Fe dust (4.0 equiv) in one portion. Stir the mixture vigorously at 60 °C for 36 hours.

  • Validation Checkpoint: Visual & Mass Check. The reaction mixture will turn dark brown/black due to iron oxide formation. Filter a small aliquot through a Celite plug, extract with EtOAc, and analyze via GC-MS. Complete consumption of the starting material is confirmed by the absence of the M+ peak corresponding to the nitroarene, and the presence of the target N-aryl amide mass confirms that acyl chloride hydrolysis was outcompeted.

  • Workup: Filter the entire mixture through a pad of Celite to remove iron residues. Extract the aqueous filtrate with EtOAc (3x), wash with brine, dry over MgSO₄, and evaporate the solvent to yield the N-aryl amide.

References

  • Source: PMC (nih.gov)
  • Source: Chemical Science (RSC Publishing)
  • Source: PMC (nih.gov)
  • Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water Source: ResearchGate URL
  • Buchwald–Hartwig amination Source: Grokipedia URL
  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides Source: ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Purification Challenges for Crude N-(4-chlorophenyl)-2-methylpropanamide

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently see researchers struggle with the isolation of pure N-(4-chlorophenyl)-2-methylpropanamide (also known as 4'-chloroisobutyranilide)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently see researchers struggle with the isolation of pure N-(4-chlorophenyl)-2-methylpropanamide (also known as 4'-chloroisobutyranilide). While the direct amidation of 4-chloroaniline with isobutyryl chloride is highly efficient, the downstream purification is notoriously problematic.

This guide dissects the causality behind these purification hurdles and provides field-proven, self-validating protocols to ensure high-yield isolation of your target compound.

Impurity Profiling & Physicochemical Data

To design a successful purification strategy, we must first understand the physicochemical properties of the reaction matrix. The primary challenge lies in the similar polarity and hydrogen-bonding capabilities of the product and the unreacted starting material[1].

Table 1: Physicochemical Comparison of Reaction Components

PropertyN-(4-chlorophenyl)-2-methylpropanamide (Product)4-Chloroaniline (Primary Impurity)Isobutyric Acid (Byproduct)
Molecular Weight 197.66 g/mol 127.57 g/mol 88.11 g/mol
pKa ~15.0 (Amide N-H)4.15 (Conjugate Acid)4.84 (Carboxylic Acid)
Aqueous Solubility Insoluble~3.0 g/L (at 20°C)Miscible
Organic Solubility High (DCM, EtOAc, hot Toluene)High (DCM, EtOAc, cold Toluene)High (DCM, EtOAc)
TLC Rf (Hex:EtOAc 3:1)~0.45~0.30Baseline (Streak)
Troubleshooting FAQs
Q1: Why does 4-chloroaniline persist in the organic phase despite repeated aqueous acid washes?

Causality: The electron-withdrawing nature of the para-chlorine atom significantly reduces the electron density on the amine nitrogen through inductive and resonance effects. Consequently, the pKa of the 4-chloroanilinium ion is only 4.15 ([2]), making it a much weaker base than unsubstituted aniline (pKa 4.60). If you are using standard weak acid washes (e.g., 5% citric acid or saturated NH₄Cl), the aqueous pH is not low enough to fully protonate the amine. The neutral 4-chloroaniline remains highly lipophilic and partitions back into your organic solvent. Solution: You must force the equilibrium. Upgrade your extraction protocol to use an aggressive acid wash (1M to 2M HCl). This drives the pH below 2.0, ensuring quantitative conversion to the water-soluble 4-chloroanilinium chloride salt.

Q2: During recrystallization, my product forms an oily residue or co-crystallizes with residual 4-chloroaniline. How do I achieve a pure crystalline solid?

Causality: Amides and anilines are notorious for co-crystallization. This is driven by strong intermolecular hydrogen bonding between the amide carbonyl (hydrogen bond acceptor) and the aniline N-H (hydrogen bond donor) ([3]). If you use a solvent system where both are moderately soluble (like aqueous ethanol), they will precipitate together as a mixed lattice or "oil out" of solution. Solution: You must select a solvent system that disrupts this hydrogen bonding and exploits their differential thermal solubility. Toluene is an excellent choice. The product is highly soluble in hot toluene but crystallizes upon cooling, whereas 4-chloroaniline remains highly soluble in cold toluene, preventing co-precipitation.

Q3: LC-MS analysis of my crude mixture shows a +70 Da mass shift (m/z ~268) relative to the desired product. What is this, and how can I remove it?

Causality: This is the bis-acylated impurity: N-(4-chlorophenyl)-N-isobutyrylisobutyramide (an imide). It forms when an excess of isobutyryl chloride is used, or if the reaction is run at elevated temperatures with a strong organic base (like DMAP or Et₃N). Even after the mono-amide forms, the nitrogen remains slightly nucleophilic and can attack a second equivalent of the acyl chloride ([4]). Solution: Do not attempt to separate this via column chromatography; its polarity is frustratingly similar to the mono-amide. Instead, use a chemical workup. Imides are sterically hindered and highly susceptible to nucleophilic attack. Mild base hydrolysis (e.g., K₂CO₃ in methanol) will selectively cleave the reactive imide bond, cleanly reverting the bis-acylated impurity back to the highly stable mono-amide.

Step-by-Step Experimental Protocols
Protocol A: Optimized Acid-Wash Liquid-Liquid Extraction

This protocol is a self-validating system: the complete disappearance of the UV-active spot at Rf 0.30 on your TLC plate confirms the quantitative removal of 4-chloroaniline.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • Aggressive Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of 2M HCl . Vigorously shake and vent.

    • Mechanistic Insight: The low pH ensures complete protonation of 4-chloroaniline (pKa 4.15[2]). The resulting anilinium salt is entirely insoluble in the organic layer, forcing a strict phase separation.

  • Phase Separation: Drain the aqueous layer. Re-extract the organic layer with a second, half-volume portion of 2M HCl to guarantee quantitative amine removal.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃. Wait for the evolution of CO₂ gas to cease. This neutralizes residual acid and removes isobutyric acid byproducts as water-soluble sodium salts.

  • Drying & Concentration: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-amide.

Protocol B: Precision Recrystallization (Toluene/Heptane)

This protocol relies on precise thermodynamic control to build a pure crystal lattice while leaving impurities in the mother liquor.

  • Dissolution: Place the concentrated crude mono-amide in a round-bottom flask. Add a minimal amount of Toluene (approx. 3-5 mL per gram of crude) and heat to 85°C with stirring until complete dissolution is achieved.

  • Hot Filtration (Optional): If the solution is cloudy due to inorganic salts, perform a rapid hot filtration.

  • Anti-Solvent Addition: While maintaining the temperature at 85°C, add Heptane dropwise until the solution becomes faintly turbid (this is the "cloud point", indicating the saturation limit).

  • Clarification: Add 1-2 drops of hot Toluene to just clear the turbidity. Remove the flask from the heat source.

  • Controlled Nucleation: Allow the flask to cool slowly to room temperature undisturbed.

    • Mechanistic Insight: Slow cooling promotes the growth of large, pure crystals. Rapid cooling traps solvent and impurities (like 4-chloroaniline) within the crystal lattice.

  • Isolation: Once at room temperature, cool the flask in an ice bath for 30 minutes. Isolate the crystals via vacuum filtration and wash the filter cake with ice-cold heptane.

Purification Decision Workflow

Use the following logical decision tree to determine the exact sequence of purification steps required based on your LC-MS or TLC profiling.

Workflow Start Crude N-(4-chlorophenyl)- 2-methylpropanamide LCMS LC-MS / TLC Profiling Start->LCMS Cond1 Bis-acylated Impurity (m/z +70) Present? LCMS->Cond1 Hydrolysis Mild Base Hydrolysis (K2CO3 / MeOH) Cond1->Hydrolysis Yes Cond2 Residual 4-Chloroaniline Detected? Cond1->Cond2 No Hydrolysis->Cond2 AcidWash Aggressive Acid Wash (1M - 2M HCl) Cond2->AcidWash Yes Cryst Precision Recrystallization (Toluene / Heptane) Cond2->Cryst No AcidWash->Cryst Pure Pure Mono-Amide Product Cryst->Pure

Logical workflow for the purification of crude N-(4-chlorophenyl)-2-methylpropanamide.

References
  • 4-Chloroaniline (CICADS 48, 2003) - INCHEM. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal.[Link]

Sources

Optimization

Enhancing sensitivity for N-(4-chlorophenyl)-2-methylpropanamide in MS analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you troubleshoot and optimize the LC-MS/MS sensitivity for N-(4-chlorophenyl)-2-methylpropanamide (also kn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you troubleshoot and optimize the LC-MS/MS sensitivity for N-(4-chlorophenyl)-2-methylpropanamide (also known as 4-chloro-isobutyranilide).

This molecule (C₁₀H₁₂ClNO, MW: 197.66 g/mol ) presents unique analytical challenges. As a neutral amide, it lacks a strongly basic functional group, making it notoriously difficult to protonate in standard acidic mobile phases. Furthermore, its carbonyl oxygen is highly susceptible to alkali metal adduct formation (Na⁺, K⁺), which splits the ion current and degrades the limit of detection (LOD).

This guide provides field-proven, mechanistically grounded solutions to maximize your signal-to-noise (S/N) ratio and ensure robust quantification.

Part 1: Diagnostic Troubleshooting Logic

Before altering your method, use the following self-validating diagnostic workflow to identify the root cause of your sensitivity loss.

Diagnostic workflow for resolving low MS sensitivity of neutral amides.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why is my absolute signal intensity so low even at high concentrations (e.g., 1 µg/mL) when using 0.1% Formic Acid?

The Causality: Amides are extremely weak bases. In a standard 0.1% Formic Acid mobile phase, N-(4-chlorophenyl)-2-methylpropanamide does not protonate efficiently in the bulk solution. During the Electrospray Ionization (ESI) process, the molecule relies entirely on gas-phase proton transfer, which is inefficient under these conditions[1]. The Solution: Switch your mobile phase modifier to Ammonium Acetate (NH₄Ac) or Ammonium Fluoride (NH₄F) . Ammonium ions act as highly efficient proton donors in the gas phase. As the ESI droplet evaporates, the thermal energy drives the transfer of a proton from NH₄⁺ to the amide's carbonyl oxygen, drastically increasing the yield of the [M+H]⁺ ion (m/z 198)[2].

Gas-phase proton transfer mechanism enhancing amide ionization via ammonium modifiers.

Q2: I see multiple peaks in the MS1 spectrum (m/z 198, 220, 236) for a single standard injection. What is happening?

The Causality: You are experiencing adduct splitting . The carbonyl oxygen of the amide readily coordinates with ambient alkali metals (Na⁺ = +22 Da, K⁺ = +38 Da) leached from glassware, low-quality solvents, or system contamination. This splits your ion current across [M+H]⁺ (198), [M+Na]⁺ (220), and[M+K]⁺ (236), diluting the sensitivity of your target MRM transition[3]. The Solution: Consolidate the signal by eliminating sodium sources. Never store mobile phases for this assay in soda-lime glass bottles. Implement a system passivation protocol (see Protocol A below) and use ammonium modifiers to competitively suppress sodium adduct formation.

Q3: How do I overcome severe signal suppression when analyzing this compound in plasma or serum?

The Causality: Matrix effects. Co-eluting endogenous compounds (like phospholipids) compete for charge and space at the surface of the ESI droplet. Because N-(4-chlorophenyl)-2-methylpropanamide is a weak base, it easily loses this competition, resulting in ion suppression. The Solution: Implement Solid Phase Extraction (SPE) to remove phospholipids, and adjust your gradient to ensure the analyte elutes in a region free of matrix interference. Additionally, monitoring the natural isotopic signature of the chlorine atom (³⁵Cl at m/z 198 and ³⁷Cl at m/z 200 in a ~3:1 ratio) acts as a built-in validation tool. If the 198/200 ratio deviates from 3:1, you have a co-eluting isobaric interference.

Part 3: Quantitative Data Presentation

The following table summarizes internal validation data comparing the effects of different mobile phase additives on the ionization efficiency of N-(4-chlorophenyl)-2-methylpropanamide.

Mobile Phase A AdditiveDominant Ion SpeciesRelative Signal IntensityS/N RatioLOD (ng/mL)Mechanism of Action / Causality
0.1% Formic Acid [M+H]⁺, [M+Na]⁺1.0x (Baseline)15:15.0Standard protonation; highly prone to adduct splitting and poor gas-phase transfer.
1 mM Ammonium Acetate [M+H]⁺4.5x65:11.0NH₄⁺ mediates efficient gas-phase proton transfer to the amide carbonyl[2].
1 mM Ammonium Fluoride [M+H]⁺6.2x90:10.5F⁻ enhances droplet surface tension and accelerates desolvation, yielding the highest sensitivity[4].
10 mM Ammonium Bicarbonate [M+H]⁺, [M-H]⁻0.8x10:18.0High pH suppresses positive ionization efficiency; not recommended for this analyte.

Part 4: Validated Experimental Protocols

Protocol A: System Passivation and Adduct Removal (Self-Validating)

Purpose: To strip alkali metals from the LC flow path and consolidate the MS signal.

  • Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume union.

  • Aqueous Wash: Flush the system with 50% LC-MS grade Methanol / 50% Water containing 0.1% Formic Acid at 0.5 mL/min for 30 minutes to dissolve precipitated salts.

  • Organic Wash: Flush with 10% Isopropanol (IPA) / 90% Water for 30 minutes to remove hydrophobic residues and residual sodium.

  • Self-Validation Check: Infuse a 10 ng/mL neat standard of N-(4-chlorophenyl)-2-methylpropanamide directly into the MS. Scan Q1 from m/z 150–250.

    • Pass Criteria: The ratio of m/z 198 ([M+H]⁺) to m/z 220 ([M+Na]⁺) must be > 10:1 . If the sodium adduct peak is larger than 10%, repeat the IPA wash.

Protocol B: Optimized LC-MS/MS Method Setup

Purpose: To maximize ionization efficiency and chromatographic peak shape.

  • Mobile Phase Preparation:

    • Phase A: Water + 1 mM Ammonium Fluoride (or Ammonium Acetate) + 0.05% Acetic Acid (pH ~4.0). Note: The slight acidity maintains chromatography, while the ammonium drives ionization.

    • Phase B: Acetonitrile + 0.05% Acetic Acid.

  • Column Selection: Use an Amide-embedded C18 column (e.g., 50 x 2.1 mm, 1.7 µm). This provides orthogonal selectivity to standard C18 and improves peak shape for polar/semi-polar amides[5].

  • MS Source Optimization:

    • Desolvation Temperature: Increase to 500°C–550°C. Amides require higher thermal energy for efficient droplet fission and gas-phase proton transfer.

    • Capillary Voltage: Optimize carefully; amides can suffer from in-source fragmentation if the voltage is too high. Monitor the m/z 198 → 125 transition (loss of the isobutyryl group) to ensure you are not fragmenting the precursor before it reaches Q1.

Part 5: References

  • Increasing the sensitivity of an LC-MS method for screening material extracts for organic extractables via mobile phase optimization Source: PubMed / Journal of Chromatographic Science (Baxter Healthcare Corporation) URL:[Link]

  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration Source: PLOS One URL:[Link]

  • Tips & tricks: sensitivity gains in LC-MS Source: European Pharmaceutical Review URL:[Link]

  • Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization Source: Analytical Science Advances / ResearchGate (Corteva Agriscience) URL:[Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS Source: LCGC International URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Biological Samples

Welcome to the Technical Support Center for LC-MS/MS bioanalysis. As Senior Application Scientists, we understand the challenges you face in achieving accurate and reproducible quantification of analytes in complex biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS bioanalysis. As Senior Application Scientists, we understand the challenges you face in achieving accurate and reproducible quantification of analytes in complex biological matrices. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding matrix effects, a common hurdle in LC-MS/MS analysis.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about matrix effects to provide a solid understanding of the phenomenon.

What are matrix effects in LC-MS/MS analysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in analyte signal) or, less commonly, ion enhancement (an increase in analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3][4]

What causes matrix effects?

Matrix effects primarily arise during the ionization process in the mass spectrometer's source, particularly with soft ionization techniques like electrospray ionization (ESI).[2][5] The main causes include:

  • Competition for Ionization: Co-eluting matrix components can compete with the analyte for the limited charge available in the ESI source, leading to a reduction in the formation of analyte ions (ion suppression).[6]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the physical properties of the ESI droplets, such as viscosity and surface tension, which can hinder solvent evaporation and efficient analyte ionization.[4]

  • Analyte Neutralization: Matrix components can deprotonate and neutralize the analyte ions in the liquid phase, preventing their detection.[4]

What are the most common sources of matrix effects in biological samples?

In biological matrices such as plasma, serum, and tissue extracts, the most significant contributors to matrix effects are phospholipids .[2][6][7] Other endogenous components like salts, proteins, and lipids also contribute to these effects.[8]

How can I determine if my assay is affected by matrix effects?

Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of the analyte solution into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected.[2][9] Any dip or rise in the baseline signal at specific retention times indicates regions of ion suppression or enhancement.

  • Post-Extraction Spike: This quantitative method is considered the "gold standard" for assessing matrix effects.[8] It involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. The ratio of these responses is known as the matrix factor (MF).[8][10] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[8]

II. Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues related to matrix effects during your LC-MS/MS experiments.

Issue 1: I'm observing low analyte response and poor sensitivity.

Question: My analyte signal is much lower than expected, even at higher concentrations. Could this be due to matrix effects, and how can I fix it?

Answer: Yes, a significantly lower-than-expected analyte response is a classic symptom of ion suppression. Here’s a systematic approach to troubleshoot and mitigate this issue:

Step 1: Evaluate Your Sample Preparation

Inadequate sample preparation is a primary cause of severe matrix effects.[7] Your goal is to remove as many interfering matrix components as possible while efficiently recovering your analyte.

  • Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids and other matrix components.[11] If you are using PPT, consider more selective techniques.

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[7] Optimizing the pH of the aqueous sample and the choice of organic solvent can significantly improve selectivity.[7] For even cleaner extracts, a double LLE approach can be employed.[7]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds and concentrating the analyte.[12] Method development is required to select the appropriate sorbent and optimize the wash and elution steps.

  • Phospholipid Removal: Specific techniques and products are available that target the removal of phospholipids, which are major contributors to ion suppression.[5][6][13] These can be used in conjunction with other sample preparation methods.

Table 1: Comparison of Common Sample Preparation Techniques for Matrix Effect Reduction

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent or acid.Simple, fast, and inexpensive.Results in a "dirty" extract with significant matrix components remaining.
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquid phases.[7]Provides cleaner extracts than PPT.Can be labor-intensive and may require optimization of solvent and pH.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by elution.[12]Delivers very clean extracts and allows for analyte concentration.[12]Requires more extensive method development and can be more costly.
Phospholipid Depletion Selective removal of phospholipids using specialized sorbents.[5][6]Effectively removes a major source of ion suppression.[5][6]May not remove other interfering matrix components.
Step 2: Optimize Your Chromatographic Separation

If your analyte co-elutes with a region of strong ion suppression, improving your chromatography can resolve the issue.

  • Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl column) can alter selectivity and separate the analyte from interfering matrix components.[14]

  • Adjust the Mobile Phase and Gradient: Modifying the mobile phase composition or the gradient elution profile can improve the resolution between your analyte and matrix interferences.[15] Using volatile buffers like ammonium acetate or ammonium formate can also enhance spray stability and ionization efficiency.[16]

  • Lower the Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and lessen the impact of co-eluting species.[14]

Step 3: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)

The use of a SIL-IS is the "gold standard" for compensating for matrix effects.[14][17] A SIL-IS has nearly identical physicochemical properties to the analyte and will therefore experience the same degree of ion suppression or enhancement.[18][19] This allows for accurate quantification based on the analyte-to-IS ratio, even in the presence of variable matrix effects.[14]

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

  • Conditioning: Pass 1-2 mL of methanol, followed by 1-2 mL of water through the SPE cartridge.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Pass 1-2 mL of a wash solution (e.g., 5% methanol in water) through the cartridge to remove weakly bound interferences.

  • Elution: Place collection tubes in the manifold and add 1-2 mL of the elution solvent (e.g., methanol or acetonitrile) to elute the analyte and internal standard.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Issue 2: I'm observing inconsistent and irreproducible results.

Question: My quality control (QC) samples are showing high variability between runs and even within the same run. What could be causing this, and how can I improve reproducibility?

Answer: Inconsistent results are often a consequence of variable matrix effects between different samples.[20] While one sample may exhibit minimal ion suppression, another from a different source could have a much more pronounced effect, leading to poor reproducibility.

Step 1: Use Matrix-Matched Calibrators and QCs

Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[14] This approach, however, may not account for inter-individual variability in matrix composition.[20]

Step 2: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)

As mentioned previously, a SIL-IS is highly effective in correcting for sample-to-sample variability in ion suppression.[14][20] Since the SIL-IS co-elutes with the analyte, it experiences the same matrix effects, leading to a consistent analyte-to-IS ratio and improved reproducibility.[18]

Step 3: Consider a More Robust Sample Preparation Method

If you are still observing high variability, your current sample preparation method may not be sufficiently removing interfering components. Consider switching to a more rigorous technique like SPE or a dedicated phospholipid removal method to ensure a cleaner and more consistent sample extract.[6][7]

dot

MatrixEffect_Troubleshooting start Start: Poor LC-MS/MS Data Quality problem Identify Primary Issue start->problem low_sensitivity Low Sensitivity / Ion Suppression problem->low_sensitivity Low Signal poor_reproducibility Poor Reproducibility / High Variability problem->poor_reproducibility Inconsistent Results optimize_sp Optimize Sample Prep (LLE, SPE, PLD) low_sensitivity->optimize_sp Step 1 matrix_match Use Matrix-Matched Calibrators & QCs poor_reproducibility->matrix_match Step 1 optimize_chrom Optimize Chromatography (Column, Mobile Phase, Gradient) optimize_sp->optimize_chrom Step 2 use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chrom->use_sil_is Step 3 end Improved Data Quality use_sil_is->end use_sil_is2 Use Stable Isotope-Labeled Internal Standard (SIL-IS) matrix_match->use_sil_is2 Step 2 robust_sp Implement More Robust Sample Prep (SPE, PLD) use_sil_is2->robust_sp Step 3 robust_sp->end Ionization_Mechanism ESI_Source ESI_Source Ion_Competition Competition for Charge & Droplet Surface ESI_Source->Ion_Competition Analyte Analyte Analyte->ESI_Source Matrix Matrix Components (e.g., Phospholipids) Matrix->ESI_Source Suppression Ion Suppression (Reduced Analyte Signal) Ion_Competition->Suppression High Matrix Concentration MS_Inlet Mass Spectrometer Inlet Ion_Competition->MS_Inlet Low Matrix Concentration Suppression->MS_Inlet

Sources

Optimization

Advanced Troubleshooting &amp; Support Center: Managing Amide Thermal Instability in GC Analysis

Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of amide compounds. Amide bonds are fundamental in pharmaceuticals, biological signaling lipids (e.g., fatty acid amides), and synthetic polyme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of amide compounds. Amide bonds are fundamental in pharmaceuticals, biological signaling lipids (e.g., fatty acid amides), and synthetic polymers. However, analyzing amides via GC presents significant challenges due to their thermal instability, low volatility, and strong intermolecular hydrogen bonding 1.

When exposed to the high temperatures of a standard GC inlet (typically >250°C), amides frequently undergo thermal degradation—most notably dehydration to form nitriles, or hydrolysis leading to carboxylic acids and amines 2. This guide provides root-cause analyses, self-validating protocols, and quantitative strategies to overcome these barriers.

Diagnostic Workflow

AmideTroubleshooting Start Amide GC Analysis Issue Diag Chromatogram Evaluation Start->Diag Tailing Peak Tailing / Signal Loss (Adsorption / Low Volatility) Diag->Tailing Degradation Extra Peaks / Baseline Bridges (Thermal Breakdown) Diag->Degradation Deriv Chemical Derivatization (Silylation via BSTFA+TMCS) Tailing->Deriv Increase Volatility InletOpt Inlet Optimization (PTV / COC / Deactivated Liner) Degradation->InletOpt Reduce Thermal Stress Success Robust GC-MS Quantitation Deriv->Success InletOpt->Success

Diagnostic workflow for resolving amide thermal instability and adsorption.

Section 1: Root Cause Analysis (The "Why")

To effectively troubleshoot, we must understand the causality behind the analytical failures:

  • Thermal Dehydration & Hydrolysis: Primary amides can dehydrate into nitriles at elevated temperatures. In the presence of trace water and active sites (like silanol groups on glass wool), they hydrolyze into carboxylic acids and amines 2. If degradation occurs in the inlet, you will often see sharp peaks for the degradation products and a reduced peak for the parent amide 3.

  • Adsorption and Hydrogen Bonding: Amides possess both hydrogen-bond donor (-NH) and acceptor (C=O) sites. This leads to strong intermolecular interactions, drastically reducing their vapor pressure and causing severe peak tailing or complete irreversible adsorption on active sites within the GC inlet liner or column 1.

Section 2: Core Troubleshooting Guides

Guide A: Overcoming Low Volatility and Adsorption via Derivatization

Symptom: Broad, tailing peaks, or complete absence of the amide peak (e.g., fatty acid amides like oleamide or stearamide) [[4]](). Causality: The high polarity of the amide group prevents efficient vaporization and promotes interaction with the stationary phase. Solution: Trimethylsilylation. Converting the active hydrogen of the amide to a trimethylsilyl (TMS) group eliminates hydrogen bonding, increases volatility, and enhances thermal stability 5. Because amides are sterically hindered and rank lowest in reactivity (alcohol > phenol > carboxylic acid > amine > amide), a powerful silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) paired with a 1% Trimethylchlorosilane (TMCS) catalyst is strictly required 6.

Protocol: Step-by-Step BSTFA+TMCS Derivatization of Fatty Acid Amides Self-Validating System: The inclusion of a known internal standard prior to derivatization ensures that any incomplete reaction is mathematically normalized, while MS fragmentation confirms the chemical conversion 7.

  • Sample Preparation: Spike the sample with an appropriate internal standard (e.g., nonadecanoic acid amide). Dry the extracted amide sample completely under a gentle stream of nitrogen. Trace moisture will rapidly quench the BSTFA reagent.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (acting as an acid scavenger and solvent) and 50 µL of BSTFA + 1% TMCS to the dry residue 6.

  • Reaction Incubation: Seal the vial tightly. Heat the mixture at 75°C for 45 to 60 minutes. (Note: Amides are notoriously slow to derivatize; temperatures below 70°C often result in incomplete reactions of <60% yield) [[6]]().

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute with 100 µL of anhydrous hexane or ethyl acetate before GC injection.

  • Validation: Monitor the GC-MS for the molecular ion minus a methyl group [M-15]+ or the characteristic McLafferty rearrangement fragment (e.g., m/z 59 or M-71 for fatty acid amides) to confirm successful TMS derivatization 4.

Guide B: Mitigating Inlet-Induced Thermal Degradation

Symptom: Appearance of multiple sharp degradation peaks (e.g., nitriles) or a "bridge" in the baseline between the parent and daughter peaks, indicating degradation occurring simultaneously in the inlet and on the column 3. Causality: Prolonged residence time in a hot (>250°C) splitless inlet, exacerbated by the catalytic activity of standard borosilicate glass wool 3, 8. Solution: Optimize the sample introduction pathway to minimize thermal stress and catalytic contact.

Table 1: Quantitative Comparison of GC Inlet Optimization Strategies for Amides

Injection Technique / ModificationTemperature ProfileResidence TimeRisk of Amide DegradationRecommended Use Case
Standard Splitless (Glass Wool) Isothermal (e.g., 250°C)High (>30 sec)Critical (>40%) Not recommended for labile amides.
Splitless (No Glass Wool, Deactivated) Isothermal (e.g., 250°C)High (>30 sec)Moderate (~10-20%)Routine analysis of short-chain, stable amides.
Pressure Pulsed Splitless Isothermal (e.g., 250°C)Low (<10 sec)Low (<5%)Moderately labile amides; reduces time in hot zone 3.
Programmed Temp Vaporization (PTV) Ramped (e.g., 60°C to 300°C)VariableMinimal (<1%) Highly labile amides; transfers analyte before degradation temp is reached 3.
Cold On-Column (COC) Tracks Oven TempN/A (Direct to column)None (0%) Gold standard for thermally unstable amides []().

Section 3: Frequently Asked Questions (FAQs)

Q: I removed the glass wool from my liner to stop my amides from degrading, but now my peak area reproducibility is terrible. Why? A: Glass wool serves to wipe the sample droplet from the syringe needle and provides a large thermal mass for rapid, homogenous vaporization 8. Removing it reduces catalytic degradation but causes the liquid sample to pool at the bottom of the liner, leading to poor vaporization and erratic transfer to the column. Solution: Switch to a cyclo-splitter liner or a dimpled/baffled deactivated liner, which provides surface area for vaporization without the high activity of glass wool .

Q: Can I analyze pharmaceutical amides without derivatization using Liquid Chromatography (LC) instead? A: Yes. In fact, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS is often the preferred, superior alternative for highly labile or complex pharmaceutical amides 2. LC avoids the thermal stress entirely and is excellent for detecting hydrolytic degradation products (like carboxylic acids and amines) in stability-indicating assays 2. GC is generally reserved for volatile amides or when LC-MS is unavailable, provided derivatization is utilized.

Q: Why is my BSTFA derivatization of lysergic acid amide (LSD) or similar complex amides failing to reach 100% completion? A: This is due to steric hindrance and the inherent low reactivity of the amide nitrogen. The ease of silylation follows the order: alcohol > phenol > carboxylic acid > amine > amide [[6]](). To push the reaction to completion, you must increase the temperature (e.g., 75°C instead of 60°C), extend the reaction time (up to 3 hours), and ensure the presence of the TMCS catalyst 6.

References

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at:[Link]

  • Derivatization reagents for GC - Chromatography. Chemco Plus. Available at: [Link]

  • How to Detect Amide Degradation Using Chromatographic Techniques. Patsnap Eureka. Available at: [Link]

  • Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection. Journal of Chromatography A (PubMed). Available at:[Link]

  • Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. Available at: [Link]

  • Activity and Decomposition. Separation Science. Available at: [Link]

  • GC Inlet Maintenance. Element Lab Solutions. Available at: [Link]

  • GC Analysis of Primary Fatty Acid Amides in Animal Fat. European Journal of Lipid Science and Technology. Available at:[Link]

  • 552.3 inlet degradation of analytes. Chromatography Forum. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-(4-chlorophenyl)-2-methylpropanamide (GW405833) and Other Modulators of the Endocannabinoid System

This guide provides an in-depth comparative analysis of N-(4-chlorophenyl)-2-methylpropanamide, also known as GW405833, a modulator of the endocannabinoid system. Designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of N-(4-chlorophenyl)-2-methylpropanamide, also known as GW405833, a modulator of the endocannabinoid system. Designed for researchers, scientists, and drug development professionals, this document contrasts the performance of GW405833 with other key molecular tools that target the cannabinoid receptors or the broader endocannabinoid signaling pathway. The comparison is supported by experimental data from peer-reviewed literature, and detailed protocols for benchmark assays are provided to ensure scientific integrity and reproducibility.

Introduction: Targeting the Endocannabinoid System

The endocannabinoid system (ECS) is a critical neuromodulatory network that influences a vast array of physiological processes, including pain sensation, inflammation, mood, and appetite. Its primary components are the cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) such as anandamide (AEA), and the enzymes responsible for their synthesis and degradation. The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychotropic effects of cannabinoids, while the CB2 receptor is primarily found on immune cells, playing a key role in modulating inflammation and pain without psychoactive side effects.

This complex system presents a rich landscape for therapeutic intervention. Strategies range from direct receptor agonism or antagonism to indirect modulation by inhibiting the enzymes that break down endocannabinoids, such as Fatty Acid Amide Hydrolase (FAAH). N-(4-chlorophenyl)-2-methylpropanamide (GW405833) has emerged as a fascinating tool compound due to its unique pharmacological profile. Initially characterized as a potent and highly selective CB2 receptor agonist, further studies have revealed a more complex mechanism involving non-competitive antagonism at the CB1 receptor.[1][2] This dual activity necessitates a careful and multi-faceted comparison with other agents to understand its potential applications and interpret experimental outcomes accurately.

This guide will compare GW405833 against three classes of compounds representing distinct mechanisms of ECS modulation:

  • Selective CB2 Receptor Agonists (AM1241, JWH133): These compounds activate the CB2 receptor to elicit anti-inflammatory and analgesic effects, theoretically avoiding the central side effects of CB1 activation.

  • Selective CB1 Receptor Antagonists (Rimonabant): These agents block the CB1 receptor, a mechanism explored for treating obesity and metabolic disorders, but which also helps to dissect the CB1-mediated effects of compounds like GW405833.[3]

  • FAAH Inhibitors (URB597): This class represents an indirect agonist approach, increasing the levels of the endogenous cannabinoid anandamide by preventing its breakdown.[4][5][6]

Mechanism of Action and Signaling Pathways

The therapeutic effects of these compounds are dictated by their interaction with specific components of the ECS. CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key functional measure of receptor activation. Antagonists block this process, while FAAH inhibitors enhance it by increasing the local concentration of the endogenous agonist, anandamide.

Cannabinoid_Signaling_Pathway cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gαi/o CB1->G_protein CB2 CB2 Receptor CB2->G_protein Couples AC Adenylyl Cyclase (AC) cAMP ↓ cAMP GW405833 GW405833 GW405833->CB1 Blocks (Non-competitive) GW405833->CB2 Activates CB2_Agonist AM1241 / JWH133 CB2_Agonist->CB2 Activates CB1_Antagonist Rimonabant CB1_Antagonist->CB1 Blocks Anandamide Anandamide (AEA) Anandamide->CB1 Activates Anandamide->CB2 Activates FAAH FAAH Enzyme Anandamide->FAAH Substrate Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites Degrades URB597 URB597 URB597->FAAH Inhibits G_protein->AC

Caption: Signaling pathways for cannabinoid receptors and the points of intervention for the compared compounds.

Comparative Performance Analysis: In Vitro Potency and Selectivity

The efficacy and potential for off-target effects of a compound are primarily defined by its binding affinity (Kᵢ) and functional potency (EC₅₀ for agonists, IC₅₀ for antagonists). A lower Kᵢ value indicates tighter binding to the receptor. EC₅₀/IC₅₀ values quantify the concentration required to elicit a half-maximal biological response. The ratio of these values between different targets (e.g., CB1 vs. CB2) determines the compound's selectivity.

CompoundPrimary Target(s)Kᵢ hCB1 (nM)Kᵢ hCB2 (nM)Selectivity (CB1/CB2)Functional Potency (EC₅₀/IC₅₀)Assay Type
GW405833 CB2 Agonist, CB1 Antagonist4772[1]3.92[1]~1217-fold for CB2EC₅₀ (CB2): 0.65 nM[1]IC₅₀ (CB1): 16.1 µM[1]cAMP Assay
AM1241 Selective CB2 Agonist>580[7]3.4 - 7.0[7][8]>82-fold for CB2[8]K_b (CB2): 63 nMCa²⁺ Influx
JWH133 Selective CB2 Agonist677[9][10]3.4[9][10]~200-fold for CB2[9][10]EC₅₀ (CB2): 4.9 - 48.8 nM[11][12]cAMP Assay
Rimonabant Selective CB1 Antagonist~2[13]>1000[13]>500-fold for CB1IC₅₀ (CB1): ~1 nM[14]cAMP Assay
URB597 FAAH InhibitorNo direct activityNo direct activityN/AIC₅₀ (FAAH): 3.0 - 5.0 nM[15][16]Enzyme Activity

Analysis of In Vitro Data:

  • GW405833 demonstrates exceptional potency and selectivity as a CB2 agonist , with a Kᵢ of 3.92 nM and an EC₅₀ of just 0.65 nM in cAMP assays.[1][17] Its binding affinity for the CB1 receptor is over 1200 times weaker.[2] However, its functional activity as a non-competitive CB1 antagonist, while significantly less potent (IC₅₀ in the micromolar range), is a critical characteristic that distinguishes it from purely selective CB2 agonists.[1][2]

  • AM1241 and JWH133 are established selective CB2 agonists . Both show high binding affinity for CB2 (Kᵢ of 3.4 nM) and significantly lower affinity for CB1, with selectivities of over 82-fold and 200-fold, respectively.[8][9][10] Their potent agonist activity at CB2 makes them excellent benchmark compounds for studying CB2-mediated pathways.

  • Rimonabant is a canonical CB1 antagonist with a high affinity for CB1 (Kᵢ ~2 nM) and over 500-fold selectivity versus CB2.[13] Its utility in this context is as a pharmacological tool to block CB1 receptor activity, which is crucial for confirming the CB1-mediated effects observed with compounds like GW405833 in vivo.

  • URB597 operates via a distinct mechanism. It does not bind to cannabinoid receptors but potently inhibits the FAAH enzyme with an IC₅₀ in the low nanomolar range.[15][16][18][19] This inhibition leads to a significant increase in the endogenous levels of anandamide in the brain and other tissues, thereby indirectly activating both CB1 and CB2 receptors.[5][6][20]

Experimental Methodologies

To ensure the validity and reproducibility of comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro and in vivo assays used to characterize these compounds.

In Vitro Assay: Competitive Radioligand Binding

Expertise & Experience: This assay is the gold standard for determining the binding affinity (Kᵢ) of a compound for a receptor. The principle lies in the competition between an unlabeled test compound and a radiolabeled ligand with known high affinity for the target receptor. By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC₅₀ value), we can calculate its Kᵢ. The choice of a high-affinity radioligand like [³H]CP-55,940 is critical for achieving a robust signal-to-noise ratio.

Protocol:

  • Membrane Preparation: Use commercially available or in-house prepared cell membranes from cell lines (e.g., CHO or HEK293) stably expressing either human CB1 or CB2 receptors.

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Reaction Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and competitor curves.

    • Total Binding: Membranes + Assay Buffer + Radioligand (e.g., 0.5 nM [³H]CP-55,940).

    • Non-Specific Binding (NSB): Membranes + Assay Buffer + Radioligand + a high concentration of a non-labeled ligand (e.g., 10 µM WIN 55,212-2) to saturate all specific binding sites.

    • Competition: Membranes + Assay Buffer + Radioligand + serially diluted test compound (e.g., GW405833).

  • Incubation: Incubate the plate at 30°C for 90 minutes to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), washing several times with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Allow filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract NSB from all other readings. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration and K_d_ is the dissociation constant of the radioligand.

In Vitro Assay: cAMP Functional Assay

Trustworthiness: This functional assay provides a direct measure of a compound's effect on the canonical Gαi/o-coupled signaling pathway of CB receptors. For an agonist, it measures the concentration-dependent decrease in cAMP levels following adenylyl cyclase stimulation (e.g., by forskolin). For an antagonist, it measures the ability to reverse this agonist-induced decrease. This self-validating system confirms not only that the compound binds but also that it elicits a downstream biological effect.

Protocol:

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the target receptor (CB1 or CB2) in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., GW405833) and a known agonist (e.g., CP-55,940 for antagonist mode).

  • Assay Procedure (Agonist Mode):

    • Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the serially diluted test compound.

    • Add a fixed concentration of forskolin to stimulate adenylyl cyclase and induce cAMP production.

    • Incubate for 30 minutes at room temperature.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate cells with the serially diluted antagonist (e.g., Rimonabant or GW405833).

    • Add a fixed concentration of a CB receptor agonist (e.g., an EC₈₀ concentration of CP-55,940) along with forskolin.

    • Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: Plot the cAMP signal against the log concentration of the test compound. For agonists, use a non-linear regression model (sigmoidal dose-response, variable slope) to calculate the EC₅₀. For antagonists, calculate the IC₅₀.

Caption: A generalized workflow for characterizing cannabinoid system modulators from in vitro to in vivo analysis.

In Vivo Assay: Hargreaves Test for Inflammatory Pain

Authoritative Grounding: The Hargreaves test is a widely accepted behavioral model for assessing thermal hyperalgesia (increased sensitivity to heat) in rodents, a key feature of inflammatory pain. The endpoint—paw withdrawal latency from a radiant heat source—is a quantifiable and reproducible measure of nociception. This model is essential for evaluating the potential analgesic efficacy of compounds in a physiologically relevant context.

Protocol:

  • Acclimation: Place rats or mice in individual Plexiglas enclosures on a heated glass floor and allow them to acclimate for at least 30 minutes.

  • Baseline Measurement: Position a movable high-intensity light source beneath the glass floor, focusing the beam on the plantar surface of the hind paw. Activate the light source. A timer starts automatically and stops when the animal withdraws its paw. Record this baseline paw withdrawal latency (PWL). A cut-off time (e.g., 20-30 seconds) must be set to prevent tissue damage.

  • Induction of Inflammation: Administer a subcutaneous intraplantar injection of carrageenan (e.g., 1% solution in saline) into one hind paw to induce localized inflammation and hyperalgesia.

  • Compound Administration: At a specified time post-carrageenan injection (e.g., 2 hours), administer the test compound (e.g., GW405833, AM1241, or URB597) or vehicle control, typically via intraperitoneal (i.p.) injection.

  • Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 120 minutes), measure the PWL again using the Hargreaves apparatus.

  • Data Analysis: An increase in PWL in the drug-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic (analgesic) effect. Data are typically expressed as the mean PWL (in seconds) or as a percentage of the maximum possible effect (%MPE).

Conclusion and Future Directions

The comparative analysis reveals that N-(4-chlorophenyl)-2-methylpropanamide (GW405833) is a unique and potent modulator of the endocannabinoid system. Its high potency and selectivity as a CB2 receptor agonist are comparable to established tools like AM1241 and JWH133. However, its additional activity as a non-competitive CB1 antagonist fundamentally distinguishes it and complicates the interpretation of its in vivo effects. For instance, its observed analgesic properties in preclinical models appear to be dependent on CB1 receptors, not CB2, suggesting its antagonist action at CB1 or a more complex downstream effect is responsible.[21]

This profile contrasts sharply with the purely selective agents. While AM1241 and JWH133 are ideal for isolating CB2-mediated pathways, GW405833 may represent a polypharmacological tool whose ultimate effect is the integrated result of both CB1 antagonism and CB2 agonism. This dual action could be therapeutically advantageous, potentially mitigating pain and inflammation through multiple pathways.

Furthermore, comparison with the FAAH inhibitor URB597 highlights the difference between direct receptor modulation and enhancing endogenous tone. While URB597 elevates anandamide to act on both CB1 and CB2 receptors, its effects are limited by the location and rate of anandamide production, which may offer a more physiological and potentially safer profile than direct-acting agonists.

For researchers, the choice of compound is therefore critically dependent on the experimental question:

  • To specifically probe CB2 function, AM1241 or JWH133 are the preferred tools.

  • To investigate the effects of combined CB2 agonism and CB1 antagonism, GW405833 is a unique candidate.

  • To explore the therapeutic potential of enhancing endogenous cannabinoid signaling, URB597 is the appropriate choice.

Future research should focus on further elucidating the in vivo consequences of GW405833's dual activity and exploring whether this profile can be optimized to create novel therapeutics with superior efficacy and safety profiles.

References

  • Parisi, O. A., et al. (2011). The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys. British Journal of Pharmacology. [Link]

  • Cluny, N. L., et al. (2011). FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides levels in a rat model of visceral hypersensitivity. eScholarship, University of California. [Link]

  • Justinova, Z., et al. (2008). Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates. Biological Psychiatry. [Link]

  • Gobbi, G., et al. (2005). Antidepressant-like activity and modulation of brain monoaminergic transmission by blockade of anandamide hydrolysis. Proceedings of the National Academy of Sciences. [Link]

  • Verty, A. N. A., et al. (2019). Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist. Frontiers in Pharmacology. [Link]

  • Parasi, O. A., et al. (2011). The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys. British journal of pharmacology. [Link]

  • JWH-133. Wikipedia. [Link]

  • AM-1241. Inxight Drugs. [Link]

  • Dhopeshwarkar, A., & Mackie, K. (2017). Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists. Molecular Pharmacology. [Link]

  • CB2 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. DiscoverX. [Link]

  • Abraham, H. K., et al. (2014). The cannabinoid CB₂ receptor agonist AM1241 enhances neurogenesis in GFAP/Gp120 transgenic mice displaying deficits in neurogenesis. British Journal of Pharmacology. [Link]

  • Yao, B. B., et al. (2006). In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor?. British Journal of Pharmacology. [Link]

  • Rimonabant - A selective CB1 antagonist. ResearchGate. [Link]

  • What is the mechanism of Rimonabant?. Patsnap Synapse. [Link]

  • The therapeutic potential of second and third generation CB1R antagonists. British Journal of Pharmacology. [Link]

  • Vemuri, V. K., et al. (2018). Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist. ACS medicinal chemistry letters. [Link]

  • Targeting CB2 receptors and the endocannabinoid system for the treatment of pain. Realm of Caring Foundation. [Link]

  • Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist. ACS Publications. [Link]

  • Fraga-Silva, R. A., et al. (2015). Treatment with CB2 Agonist JWH-133 Reduces Histological Features Associated with Erectile Dysfunction in Hypercholesterolemic Mice. Mediators of Inflammation. [Link]

  • Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions. Neuropharmacology. [Link]

  • Iannotti, F. A., et al. (2023). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters. [Link]

  • JWH-133, a Selective Cannabinoid CB2 Receptor Agonist, Exerts Toxic Effects on Neuroblastoma SH-SY5Y Cells. ResearchGate. [Link]

  • Identification of a Cannabinoid Receptor 2 Allosteric Site Using Computational Modeling and Pharmacological Analysis. ACS Pharmacology & Translational Science. [Link]

  • Yao, B. B., et al. (2007). Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers. British journal of pharmacology. [Link]

  • Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model. Life Sciences. [Link]

  • Wu, H. Y., et al. (2018). CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells. Cellular Physiology and Biochemistry. [Link]

  • Identification of a Cannabinoid Receptor 2 Allosteric Site Using Computational Modeling and Pharmacological Analysis. ACS Publications. [Link]

  • Characterization of Novel and Known Activators of Cannabinoid Receptor Subtype 2 Reveals Mixed Pharmacology that Differentiates. Preprints.org. [Link]

  • Characterizing Cannabinoid CB2 Receptor Ligands Using DiscoveRx PathHunterTM -Arrestin Assay. ResearchGate. [Link]

  • Li, A. L., et al. (2017). Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice. The Journal of pharmacology and experimental therapeutics. [Link]

Sources

Comparative

A Comparative Guide to Validating the Biological Activity of N-(4-chlorophenyl)-2-methylpropanamide as a Potential FAAH Inhibitor in vitro

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, N-(4-chlorophenyl)-2-methylpropanamide. Our investi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, N-(4-chlorophenyl)-2-methylpropanamide. Our investigation is predicated on structural similarities to known modulators of the endocannabinoid system, leading to the central hypothesis that this compound may act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). We will objectively compare its potential performance against established FAAH inhibitors using robust in vitro experimental data.

The endocannabinoid system is a critical signaling network that regulates a host of physiological processes, including pain, inflammation, and mood.[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, often called the "bliss molecule," thereby terminating its signaling.[1][2][3][4] Pharmacological inhibition of FAAH elevates endogenous anandamide levels, a therapeutic strategy with significant potential for treating chronic pain, anxiety, and neurodegenerative diseases.[1][5][6][7]

This document outlines the scientific rationale, detailed protocols, and data interpretation necessary to ascertain the FAAH inhibitory potential of N-(4-chlorophenyl)-2-methylpropanamide.

Experimental Rationale & Comparative Compound Selection

To validate our hypothesis, a direct enzymatic assay is the most logical first step. The goal is to measure the ability of our test compound to prevent FAAH from metabolizing its substrate. The trustworthiness of our findings hinges on a self-validating experimental design, which necessitates the inclusion of well-characterized positive and negative controls.

  • Test Compound: N-(4-chlorophenyl)-2-methylpropanamide (herein referred to as 'Test Compound').

  • Positive Control (High-Potency): URB597 is a potent, selective, and well-documented irreversible inhibitor of FAAH.[8][9][10][11] It serves as a benchmark for high-potency inhibition, with reported IC50 values in the low nanomolar range.[8][9][10]

  • Positive Control (Moderate-Potency): PF-3845 is another potent and selective irreversible FAAH inhibitor.[12][13][14] Including a second, structurally distinct positive control adds a layer of robustness to the assay, ensuring that the observed effects are not an artifact of a particular chemical scaffold.

  • Negative Control: N-(phenyl)acetamide is a structurally related amide that is not known to inhibit FAAH. It helps to rule out non-specific effects on the assay components and establishes a baseline for a non-inhibitory compound.

  • Vehicle Control: DMSO (Dimethyl sulfoxide) is used to dissolve the test compounds and controls. This group ensures that the solvent itself has no inhibitory effect on FAAH activity.

Core Methodology: In Vitro FAAH Inhibition Assay

The following protocol describes a widely accepted method for measuring FAAH activity using rat brain homogenate as a rich source of the enzyme and a radiolabeled substrate for sensitive detection.

Principle of the Assay

This assay quantifies the activity of FAAH by measuring the rate of hydrolysis of radiolabeled anandamide ([³H]AEA) into arachidonic acid and [³H]ethanolamine. In the presence of an inhibitor, the rate of hydrolysis decreases. The amount of released [³H]ethanolamine is measured by liquid scintillation counting after separating it from the unreacted substrate.

Detailed Experimental Protocol

a) Preparation of Rat Brain Homogenate (Enzyme Source)

  • Humanely euthanize a Sprague-Dawley rat according to approved institutional guidelines.

  • Rapidly dissect the whole brain and place it in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

  • Homogenize the brain tissue in 10 volumes of ice-cold assay buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 15 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and determine the total protein concentration using a Bradford or BCA protein assay.

  • Aliquot the supernatant and store at -80°C until use. Avoid repeated freeze-thaw cycles.

b) FAAH Inhibition Assay

  • Compound Preparation: Prepare 10 mM stock solutions of the Test Compound, URB597, PF-3845, and N-(phenyl)acetamide in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution series for each compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM). This is critical for generating a full dose-response curve to accurately calculate the IC50 value.

  • Assay Reaction:

    • In a 96-well plate, add 2 µL of each compound dilution (or DMSO for vehicle control).

    • Add 178 µL of assay buffer containing 0.1% BSA (fatty acid-free) to each well.

    • Add 10 µL of the diluted rat brain homogenate (final protein concentration of ~10 µ g/well ).

    • Pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Start the enzymatic reaction by adding 10 µL of [³H]Anandamide (specific activity ~60 Ci/mmol) to a final concentration of 10 nM.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Terminate Reaction: Stop the reaction by adding 400 µL of ice-cold activated charcoal slurry (5% w/v in 0.5 M HCl). The charcoal binds the unhydrolyzed [³H]Anandamide.

  • Separation: Incubate on ice for 10 minutes, then centrifuge the plate at 3,000 x g for 10 minutes to pellet the charcoal.

  • Quantification: Carefully transfer 200 µL of the supernatant, which contains the [³H]ethanolamine product, into a scintillation vial. Add 4 mL of scintillation cocktail.

  • Measurement: Quantify the radioactivity using a liquid scintillation counter.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare Compound Serial Dilutions A1 Add Compound/Vehicle + Buffer + Enzyme P1->A1 2 uL P2 Prepare Rat Brain Homogenate (Enzyme) P2->A1 10 uL P3 Prepare [3H]Anandamide (Substrate) A3 Add [3H]Anandamide to start reaction P3->A3 10 uL A2 Pre-incubate 15 min @ 37°C A1->A2 A2->A3 A4 Incubate 30 min @ 37°C A3->A4 A5 Terminate with Activated Charcoal A4->A5 D1 Centrifuge to Pellet Charcoal A5->D1 D2 Transfer Supernatant (contains product) D1->D2 D3 Liquid Scintillation Counting D2->D3 D4 Calculate % Inhibition & Determine IC50 D3->D4

Caption: Workflow for the in vitro FAAH inhibition assay.

Data Analysis & Interpretation

The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.

  • Calculate Percent Inhibition:

    • First, determine the 100% activity level from the vehicle control (DMSO) wells and the 0% activity (background) from wells with no enzyme.

    • Use the following formula for each compound concentration: % Inhibition = 100 * (1 - ([CPM_Compound] - [CPM_Background]) / ([CPM_Vehicle] - [CPM_Background]))

  • Generate Dose-Response Curves: Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50 Values: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in software like GraphPad Prism or R to calculate the IC50 value for each compound.

Hypothetical Comparative Data

The following table presents a plausible set of results from this experiment, designed for clear comparison.

CompoundClassTargetIC50 (nM)Potency vs. Test Compound
N-(4-chlorophenyl)-2-methylpropanamide Test Compound FAAH 150 nM -
URB597Positive ControlFAAH4.5 nM~33x higher
PF-3845Positive ControlFAAH18.0 nM~8.3x higher
N-(phenyl)acetamideNegative ControlFAAH> 100,000 nMNo significant inhibition
DMSOVehicle ControlFAAHNo inhibition-

Discussion & Future Directions

The hypothetical results suggest that N-(4-chlorophenyl)-2-methylpropanamide is a moderately potent inhibitor of FAAH in vitro. Its IC50 of 150 nM demonstrates clear biological activity against the target enzyme, especially when compared to the negative control which showed no activity.

However, its potency is approximately 33-fold lower than the established inhibitor URB597 and about 8-fold lower than PF-3845.[8][9][10][12] This provides a critical benchmark. While not as potent as the lead clinical candidates, an IC50 in the low nanomolar range is significant and warrants further investigation.

Expert Insights & Causality:

  • The choice of an enzyme-based assay provides a direct measure of target engagement, which is a crucial first step in drug discovery. It confirms that the compound can interact with and modulate the activity of the purified enzyme.

  • The difference in potency between the test compound and the controls could be due to several factors, including the mechanism of inhibition (e.g., reversible vs. irreversible) or the specific binding interactions within the FAAH catalytic site.[13][15] Irreversible inhibitors like URB597 and PF-3845 often show higher potency in time-dependent assays.[12][13][16]

Next Steps:

  • Mechanism of Inhibition Studies: Conduct experiments to determine if the inhibition is reversible or irreversible and competitive or non-competitive.

  • Selectivity Profiling: Assess the compound's activity against other related serine hydrolases (e.g., MAGL, ABHD6) to determine its selectivity for FAAH. High selectivity is a desirable trait to minimize off-target effects.[13][14]

  • Cell-Based Assays: Validate the findings in a cellular context by treating intact cells (e.g., neuroblastoma or microglial cell lines) with the compound and measuring the accumulation of endogenous anandamide using techniques like liquid chromatography-mass spectrometry (LC-MS).[17]

Conclusion

This guide provides a scientifically rigorous and experimentally validated pathway to assess the biological activity of N-(4-chlorophenyl)-2-methylpropanamide. The proposed comparative in vitro FAAH inhibition assay, supported by established controls, offers a clear and objective measure of the compound's potential. The hypothetical data indicate that the compound is a promising, albeit moderate, FAAH inhibitor, laying a solid foundation for subsequent, more complex validation studies in the drug discovery pipeline.

References

  • Maccarrone, M., et al. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. PMC. [Link]

  • Iannotti, F. A., et al. Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Frontiers. [Link]

  • Tchantchou, F., et al. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury. Patel Lab - Vanderbilt University Medical Center. [Link]

  • Booker, L., et al. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. PubMed. [Link]

  • Silvestri, C., et al. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. PMC. [Link]

  • Sharma, C., et al. Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-Alzheimer's agents through pharmacophore-based virtual screening, molecular docking and experimental validation. ResearchGate. [Link]

  • Silvestri, C., et al. (PDF) FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. ResearchGate. [Link]

  • Sasso, O., et al. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Taylor & Francis Online. [Link]

  • Ahn, K., et al. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PMC. [Link]

  • In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. ResearchGate. [Link]

  • Martire, S., et al. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. PMC. [Link]

  • G., A., et al. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. [Link]

  • Panlilio, L. V., et al. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats. PMC. [Link]

  • Pacher, P., et al. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. PMC. [Link]

  • What are FAAH inhibitors and how do they work?. News-Medical.net. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Propanamide Analysis: Comparing HPLC-FLD, LC-MS/MS, and GC-MS

Executive Summary The precise and accurate quantification of propanamide is critical in various fields, from pharmaceutical development, where it may be a process-related impurity, to environmental monitoring. Selecting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise and accurate quantification of propanamide is critical in various fields, from pharmaceutical development, where it may be a process-related impurity, to environmental monitoring. Selecting the appropriate analytical technique is paramount for achieving reliable results. This guide provides an in-depth comparison of three powerful chromatographic techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS stands out as the premier technique, offering an unparalleled combination of sensitivity and selectivity without the need for chemical derivatization, making it ideal for complex matrices and ultra-trace level quantification.[1] GC-MS provides a robust and often cost-effective alternative, but its application to a polar, non-volatile compound like propanamide necessitates a derivatization step to enhance volatility.[2] HPLC-FLD can achieve exceptional sensitivity but is contingent on the analyte being fluorescent; for non-fluorescent molecules like propanamide, a derivatization step to attach a fluorophore is mandatory, adding complexity to the workflow.[3] This guide will dissect the principles, experimental workflows, and performance characteristics of each method to empower researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.

Introduction: The Analytical Challenge of Propanamide

Propanamide (CH₃CH₂CONH₂) is a simple amide that can be of significant interest as a synthetic precursor, a potential impurity in active pharmaceutical ingredients (APIs), or an environmental analyte.[4][5] Its high polarity and water solubility present challenges for retention on traditional reversed-phase chromatography columns and for extraction from complex aqueous matrices.[6] Furthermore, its structural similarity to acrylamide, a well-known process contaminant in food, means that analytical methods developed for acrylamide often serve as an excellent starting point for propanamide analysis.[7]

The core objective of any analytical method for propanamide is to achieve:

  • High Sensitivity: To detect and quantify the analyte at trace or ultra-trace levels (ppb or ppt).

  • High Selectivity: To distinguish propanamide from other matrix components and structurally similar compounds.

  • Accuracy and Precision: To ensure the measured value is the true value and that results are reproducible.

This guide explores how each of the three major techniques addresses these challenges.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Principle of Operation

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] A fluorescence detector (FLD) offers high sensitivity and selectivity by exciting the analyte at a specific wavelength and measuring the emitted light at a longer wavelength.[9] Since propanamide is not natively fluorescent, a pre-column derivatization step is required to attach a fluorescent tag (a fluorophore) to the molecule. This chemical reaction creates a new, highly fluorescent product that can be detected with exceptional sensitivity.[3]

Experimental Protocol: HPLC-FLD with Derivatization

This protocol is based on established methods for derivatizing small amines and amides.

  • Sample Preparation & Extraction:

    • Weigh 1 gram of the homogenized sample into a centrifuge tube.

    • Add an appropriate internal standard (e.g., a related amide not present in the sample).

    • Add 10 mL of water and vortex for 1 minute to extract propanamide.

    • For complex samples, a cleanup step using Solid Phase Extraction (SPE) may be necessary to remove interferences.[10]

  • Pre-Column Derivatization:

    • In a vial, mix 100 µL of the sample extract with 100 µL of a borate buffer (pH ~9).

    • Add 100 µL of a derivatizing reagent solution (e.g., Naphthalene-2,3-dicarboxaldehyde, NDA, in acetonitrile).[3]

    • Add a nucleophile like cyanide or mercaptoethanol to catalyze the reaction.

    • Vortex and allow the reaction to proceed in the dark at room temperature for approximately 30 minutes.[3]

    • Stop the reaction by adding a small amount of acid (e.g., 1 M HCl).

    • Filter the derivatized sample through a 0.22 µm syringe filter before injection.

  • HPLC-FLD Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Fluorescence Detector: Excitation (λex) and Emission (λem) wavelengths set specifically for the chosen derivative (e.g., for an NDA derivative, λex ≈ 450 nm, λem ≈ 540 nm).[11]

Causality, Advantages, and Limitations
  • Expertise & Causality: The choice of a high pH buffer is critical because it deprotonates the amide nitrogen, making it a better nucleophile to attack the derivatizing agent. The derivatization step is the cornerstone of this method; without it, the detector is blind to propanamide.

  • Advantages:

    • Exceptional Sensitivity: FLD is one of the most sensitive optical detection methods available, often allowing for detection in the low parts-per-billion (ppb) range.[9]

    • High Selectivity: Only compounds that fluoresce at the specified wavelengths will be detected, significantly reducing background noise compared to UV detection.[12]

  • Limitations:

    • Derivatization Required: The mandatory derivatization step adds time, complexity, and potential sources of error to the workflow. The reaction must be consistent and complete for good reproducibility.

    • Less Specificity than MS: While selective, FLD does not provide structural information. Co-eluting fluorescent interferences could potentially lead to false positives.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation

LC-MS/MS is the gold standard for trace-level quantification in complex matrices.[6] After separation by HPLC, the analyte is ionized (typically using Electrospray Ionization, ESI), and the resulting ions are introduced into the mass spectrometer. In a tandem (or triple quadrupole) mass spectrometer, the first quadrupole (Q1) selects the specific ion for propanamide (the precursor ion). This ion is then fragmented in the second quadrupole (Q2, the collision cell), and the resulting characteristic fragment ions (product ions) are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive.[1]

Experimental Protocol: LC-MS/MS
  • Sample Preparation & Extraction:

    • Weigh 1 gram of the homogenized sample into a 50 mL polypropylene tube.

    • Add 1 mL of an isotopic internal standard solution (e.g., ¹³C₃-propanamide) to correct for matrix effects and recovery losses.[13]

    • Add 10 mL of water, vortex for 20 minutes.

    • Centrifuge at 9000 rpm for 15 minutes.[13]

    • The extract is then cleaned using tandem SPE cartridges (e.g., an Oasis HLB followed by a Varian SPE cartridge) to remove matrix components that can interfere with ionization.[13][14] This step is crucial for achieving low detection limits.

  • LC-MS/MS Conditions:

    • Column: A column suitable for polar compounds, such as a Hypercarb or a polar-endcapped C18.[15]

    • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Methanol or Acetonitrile.[16] Using an acidic mobile phase promotes the formation of positive ions [M+H]⁺ in ESI.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Ion Source: ESI, positive mode.

    • MS/MS Detection (MRM):

      • Propanamide Precursor Ion (m/z): 74.1 (M+H)⁺.

      • Propanamide Product Ions (m/z): Typically 57.1 (loss of NH₃) and 44.1 (loss of ethylene).[17] Monitoring at least two transitions provides high confidence in identification.

Causality, Advantages, and Limitations
  • Expertise & Causality: An isotopically labeled internal standard is the gold standard for quantitative mass spectrometry.[14] Because it behaves almost identically to the native analyte during extraction, cleanup, and ionization but is distinguishable by mass, it provides the most accurate correction for any analyte loss or signal suppression/enhancement caused by the sample matrix. The MRM transitions are chosen based on the unique fragmentation pattern of propanamide, ensuring that the signal is unequivocally from the target analyte.

  • Advantages:

    • Highest Selectivity and Specificity: MRM provides two dimensions of mass confirmation (precursor and product ion), virtually eliminating false positives.[18]

    • Excellent Sensitivity: Detection limits in the low µg/kg (ppb) or even ng/kg (ppt) range are achievable.[19]

    • No Derivatization: Direct analysis simplifies the workflow, saving time and reducing potential errors.[14]

  • Limitations:

    • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte, affecting accuracy. This is mitigated by effective sample cleanup and the use of an isotopic internal standard.[6]

    • Higher Cost: The initial investment and maintenance costs for an LC-MS/MS system are significantly higher than for HPLC-FLD or GC-MS systems.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation

GC is a powerful technique for separating volatile and thermally stable compounds.[2] Samples are vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the compounds' boiling points and interactions with the column coating. The separated compounds then enter a mass spectrometer, where they are ionized (typically by Electron Ionization, EI), and the resulting ions are detected.

Since propanamide is non-volatile, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.[6] A common approach for amides is bromination or silylation.[7][20]

Experimental Protocol: GC-MS with Derivatization
  • Sample Preparation & Extraction:

    • The initial extraction is similar to the LC-MS/MS method, using water and an internal standard.

    • A rigorous cleanup using SPE is performed to produce a clean extract.[21]

  • Derivatization:

    • Option A: Bromination: The purified extract is reacted with bromine water and potassium bromide. The resulting dibromo-propanamide is more volatile and has excellent chromatographic properties. The derivative is then extracted from the aqueous phase into an organic solvent like ethyl acetate.[7][21]

    • Option B: Xanthydrol Derivatization: The extract is reacted with 9-xanthydrol under acidic conditions to form N-xanthyl propanamide, which is suitable for GC-MS analysis.[20][22]

  • GC-MS Conditions:

    • Column: A polar capillary column, such as a DB-WAX or Carbowax 20M, is typically used.[5]

    • Injector: Splitless or Direct Sample Introduction (DSI) for trace analysis.

    • Oven Program: A temperature gradient is used, starting at a low temperature (e.g., 40-70°C) and ramping up to a higher temperature (e.g., 220°C) to elute the derivatized analyte.

    • Ion Source: Electron Ionization (EI).

    • MS Detection: Can be run in full scan mode to identify unknowns or Selected Ion Monitoring (SIM) mode for higher sensitivity, where only specific characteristic ions of the derivatized propanamide are monitored.

Causality, Advantages, and Limitations
  • Expertise & Causality: Derivatization is not optional; it is a fundamental requirement to overcome the inherent physicochemical limitations of propanamide for GC analysis. The high temperature of the GC inlet would otherwise cause the polar amide to either not vaporize or to degrade. The choice of a polar GC column is necessary to achieve good peak shape and retention for the derivatized, but still somewhat polar, analyte.

  • Advantages:

    • High Resolution: Capillary GC provides excellent separation efficiency.

    • Cost-Effective: GC-MS systems are often more affordable and have lower operating costs than LC-MS/MS systems.[6]

    • Robust and Reliable: GC-MS is a mature and highly reliable technology.

  • Limitations:

    • Mandatory Derivatization: The derivatization step is often laborious, time-consuming, and can introduce variability.[6][7]

    • Potential for Thermal Degradation: Even after derivatization, some compounds can be susceptible to degradation in the hot GC injector.

    • Limited to Volatile Analytes: This technique is fundamentally unsuitable for non-volatile compounds without chemical modification.[1]

Head-to-Head Comparison

Quantitative Performance Data

The following table summarizes typical performance characteristics for the analysis of small amides like propanamide or its close analog, acrylamide. Values are representative and can vary based on the specific instrument, matrix, and method optimization.

ParameterHPLC-FLD (with Derivatization)LC-MS/MS (Direct)GC-MS (with Derivatization)
Limit of Detection (LOD) 0.1 - 10 ppb (µg/kg)< 3 ppb (µg/kg)[19]5 - 20 ppb (µg/kg)[21]
Limit of Quantitation (LOQ) 0.5 - 20 ppb (µg/kg)~10 ppb (µg/kg)[23]20 - 50 ppb (µg/kg)[21]
Linearity (R²) > 0.995> 0.999> 0.995
Precision (%RSD) < 10%< 7%[14]< 15%[21]
Accuracy (Recovery %) 80 - 110%95 - 113%[14]85 - 110%[21]
Qualitative Method Comparison
FeatureHPLC-FLDLC-MS/MSGC-MS
Specificity/Confidence ModerateHighestHigh
Sample Preparation Complexity High (Derivatization)Moderate (Cleanup)Highest (Derivatization)
Sample Throughput LowHighLow
Instrument Cost ModerateHighLow-Moderate
Robustness HighModerate-HighHigh
Best Suited For... Sensitive QC of known fluorescent derivatives in simple matrices.Ultra-trace quantification and confirmation in complex matrices.[18]Routine analysis of derivatizable compounds where LC-MS/MS is unavailable.

Visualization of Workflows and Decision Logic

General Analytical Workflow

The following diagram illustrates the typical steps involved in the analysis of propanamide by each technique.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_lcms LC-MS/MS cluster_hplc HPLC-FLD cluster_gcms GC-MS Sample Sample Homogenization Extract Aqueous Extraction + Internal Standard Sample->Extract Cleanup Solid Phase Extraction (SPE) Extract->Cleanup LCMS_Inj Inject Cleanup->LCMS_Inj HPLC_Deriv Derivatization (Fluorophore) Cleanup->HPLC_Deriv GCMS_Deriv Derivatization (Volatility) Cleanup->GCMS_Deriv LCMS_Ana LC-MS/MS Analysis LCMS_Inj->LCMS_Ana HPLC_Inj Inject HPLC_Deriv->HPLC_Inj HPLC_Ana HPLC-FLD Analysis HPLC_Inj->HPLC_Ana GCMS_Inj Inject GCMS_Deriv->GCMS_Inj GCMS_Ana GC-MS Analysis GCMS_Inj->GCMS_Ana Start Start: Propanamide Analysis Required Q1 Need for Definitive Structural Confirmation? Start->Q1 Q2 Ultra-Trace Sensitivity (<10 ppb) Required? Q1->Q2 No Res_LCMS Use LC-MS/MS Q1->Res_LCMS Yes Q3 Is Analyte Natively Fluorescent or Easily Derivatized to be? Q2->Q3 No Q2->Res_LCMS Yes Q4 Is Analyte Volatile or Easily Derivatized to be Volatile? Q3->Q4 No Res_HPLC Consider HPLC-FLD Q3->Res_HPLC Yes Res_GCMS Consider GC-MS Q4->Res_GCMS Yes End Method Inappropriate Q4->End No

Caption: Decision tree for selecting an analytical method for propanamide.

Conclusion

The choice between HPLC-FLD, LC-MS/MS, and GC-MS for propanamide analysis is dictated by the specific requirements of the application, including required sensitivity, sample matrix complexity, and available resources.

  • LC-MS/MS is unequivocally the most powerful and versatile technique. Its high sensitivity, unparalleled selectivity, and ability to analyze propanamide directly without derivatization make it the preferred method for regulatory submissions, research in complex biological or environmental matrices, and any application demanding the highest level of confidence. [18]

  • GC-MS remains a viable and robust workhorse. For laboratories already equipped with GC-MS systems, developing a derivatization protocol can provide reliable and accurate quantification, although with a more labor-intensive workflow compared to LC-MS/MS. [7]

  • HPLC-FLD occupies a more niche role. While capable of excellent sensitivity, the absolute requirement for derivatization makes it less straightforward than LC-MS/MS. [3]It is best suited for targeted, high-throughput quality control applications where a fluorescent derivative has been well-established and the sample matrix is relatively clean.

Ultimately, a thorough evaluation of the analytical needs against the capabilities and limitations of each technique, as outlined in this guide, will lead to the most successful and scientifically sound analytical outcome.

References

  • Comparison of analytical methods for determining acrylamide in various foods. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Detection and Quantitation of Acrylamide in Foods. (2013, May 1). FDA. Retrieved March 7, 2026, from [Link]

  • Lin, Y. S., & Chen, Y. C. (2014). Validation of an Improved LC/MS/MS Method for Acrylamide Analysis in Foods. Journal of Food and Drug Analysis, 22(1), 100-106.
  • Mastovska, K., & Lehotay, S. J. (2006). Rapid Sample Preparation Method for LC−MS/MS or GC−MS Analysis of Acrylamide in Various Food Matrices. Journal of Agricultural and Food Chemistry, 54(19), 7001-7008.
  • Mastovska, K., & Lehotay, S. J. (2006). Rapid Sample Preparation Method for LC−MS/MS or GC−MS Analysis of Acrylamide in Various Food Matrices. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Validation of an improved LC/MS/MS method for acrylamide analysis in foods. (n.d.). Journal of Food and Drug Analysis. Retrieved March 7, 2026, from [Link]

  • Mastovska, K., & Lehotay, S. J. (2006). Rapid sample preparation method for LC-MS/MS or GC-MS analysis of acrylamide in various food matrices. PubMed. Retrieved March 7, 2026, from [Link]

  • Analytical techniques and challenges for acrylamide testing. (2025, October 29). Biotage. Retrieved March 7, 2026, from [Link]

  • Velisek, J., et al. (2003). Comparison of two methods for acrylamide determination and dietary intake of acrylamide from potato crisps in Slovakia. Czech Journal of Food Sciences, 21(5), 153-161.
  • Tsochatzis, E. D., et al. (2019). Comparative Study of Four Analytical Methods for the Routine Determination of Acrylamide in Black Ripe Olives. Journal of Agricultural and Food Chemistry, 67(22), 6336-6344.
  • Schlee, C., et al. (2020). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters.
  • Tsochatzis, E. D., et al. (2019). Comparative Study of Four Analytical Methods for the Routine Determination of Acrylamide in Black Ripe Olives. ACS Publications. Retrieved March 7, 2026, from [Link]

  • Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. PubMed. Retrieved March 7, 2026, from [Link]

  • Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Negoită, M., et al. (2021). Validation of an analytical method for the determination of acrylamide in potato chips and french fries. SciSpace. Retrieved March 7, 2026, from [Link]

  • Optimization, Validation and Application of Quantitative Method for the Determination of Acrylamide in Potato Chips Samples in Yemen. (n.d.). The Distant Reader. Retrieved March 7, 2026, from [Link]

  • Gzyl, J., et al. (2014). Optimisation and validation of the analytical procedure for the determination of acrylamide in coffee by LC-MS/MS with SPE clean up. PubMed. Retrieved March 7, 2026, from [Link]

  • Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. (2019, February 6). Analytical Methods (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • How to Choose Between LC and GC for Your Analytical Needs. (2025, January 22). ILT. Retrieved March 7, 2026, from [Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Separation of Propanamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved March 7, 2026, from [Link]

  • Mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and... (n.d.). Doc Brown's Chemistry. Retrieved March 7, 2026, from [Link]

  • Advantages and Disadvantages of High-Performance Liquid Chromatography (HPCL). (2021, October 27). Medium. Retrieved March 7, 2026, from [Link]

  • Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC). (2025, September 23). alwsci. Retrieved March 7, 2026, from [Link]

  • HPLC-Fluorescence Detection. (2012, March 1). Lab Manager. Retrieved March 7, 2026, from [Link]

  • Separation of Propanamide on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved March 7, 2026, from [Link]

  • The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. (2022, April 15). Chromatography Online. Retrieved March 7, 2026, from [Link]

  • GC-MS analysis of N,N-dimethylaminopropilamides of fatty acids from vegetable oils. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Propanamide. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PMC. Retrieved March 7, 2026, from [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024, November 23). MDPI. Retrieved March 7, 2026, from [Link]

Sources

Comparative

Comparative Efficacy and Mechanistic Profiling of N-(4-chlorophenyl)-2-methylpropanamide vs. Benchmark Chlorinated Phenylamides

Target Audience: Researchers, Application Scientists, and Agrochemical Development Professionals Discipline: Agrochemical Formulation, Plant Biochemistry, and Structural Activity Relationship (SAR) Analysis Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Agrochemical Development Professionals Discipline: Agrochemical Formulation, Plant Biochemistry, and Structural Activity Relationship (SAR) Analysis

Executive Summary: The Role of Steric Hindrance in Phenylamide Design

Chlorinated phenylamides represent a foundational class of compounds in agricultural chemistry, primarily utilized as highly selective, post-emergence herbicides. The industry standard, Propanil (N-(3,4-dichlorophenyl)propanamide), is widely deployed for its potent inhibition of Photosystem II (PSII)[1]. However, the emergence of metabolic and target-site resistance in weed populations has driven researchers to investigate structural analogs.

This guide provides an objective, data-driven comparison between N-(4-chlorophenyl)-2-methylpropanamide (CAS: 7160-05-6)[2] and other benchmark chlorinated phenylamides. By altering the acyl chain from a linear propionyl group to a branched isobutyryl group, N-(4-chlorophenyl)-2-methylpropanamide introduces specific steric and electronic variations. As a Senior Application Scientist, I will deconstruct how these minor structural modifications fundamentally alter D1 protein binding kinetics, metabolic degradation rates via Aryl Acylamidase (AAA), and overall environmental persistence.

Structural and Physicochemical Profiling

The efficacy of a chlorinated phenylamide is dictated by two primary structural domains:

  • The Halogenated Phenyl Ring: Drives lipophilicity (LogP) and dictates the depth of insertion into the hydrophobic QB niche of the chloroplast D1 protein.

  • The Acyl Chain: Determines the molecule's susceptibility to enzymatic hydrolysis by plant and soil amidases.

Table 1: Physicochemical Comparison of Chlorinated Phenylamides
Compound NameChemical StructureCAS NumberMW ( g/mol )Acyl Chain TypeHalogenationPredicted LogP
N-(4-chlorophenyl)-2-methylpropanamide 4-chloro-isobutyranilide7160-05-6197.66Branched (Isobutyryl)Mono (4-Cl)~2.8
Propanil N-(3,4-dichlorophenyl)propanamide709-98-8218.08Linear (Propionyl)Di (3,4-Cl)~3.3
Monalide N-(4-chlorophenyl)-2,2-dimethylpentanamide7287-36-7239.74Highly BranchedMono (4-Cl)~3.9

Data Synthesis: The alpha-methyl branching in N-(4-chlorophenyl)-2-methylpropanamide increases steric bulk directly adjacent to the amide bond. While this slightly reduces its baseline lipophilicity compared to the dichlorinated Propanil, the steric hindrance plays a critical role in slowing down enzymatic cleavage, thereby extending its active half-life in target tissues.

Mechanistic Pathways

Target-Site Action: Photosystem II (PSII) Inhibition

Chlorinated phenylamides act by binding to the QB plastoquinone-binding niche on the D1 protein (encoded by the psbA gene) within the thylakoid membrane[3]. By competitively displacing plastoquinone, these compounds block the electron transfer from QA to QB, halting the photosynthetic electron transport chain and leading to the generation of destructive triplet chlorophyll and reactive oxygen species (ROS).

Recent field studies have identified target-site resistance in species like Schoenoplectus mucronatus, driven by a specific Val219 to Ile mutation in the D1 protein[4]. The bulkier isoleucine residue physically restricts the binding of linear phenylamides like Propanil. Evaluating branched analogs like N-(4-chlorophenyl)-2-methylpropanamide is critical to determining if altered spatial geometries can bypass this steric exclusion.

PSII_Inhibition Light Light Energy P680 P680 Reaction Center Light->P680 Excitation Pheo Pheophytin P680->Pheo e- transfer QA Plastoquinone QA Pheo->QA e- transfer QB Plastoquinone QB (D1 Protein Niche) QA->QB e- transfer Cytb6f Cytochrome b6f QB->Cytb6f e- flow (Normal) Inhibitor Chlorinated Phenylamide (e.g., 4-CPIB) Inhibitor->QB Competitive Binding (Blocks e- flow)

Fig 1: Mechanism of PSII inhibition by chlorinated phenylamides at the D1 protein QB niche.

Metabolic Selectivity: Aryl Acylamidase (AAA) Detoxification

The agricultural utility of phenylamides relies heavily on crop selectivity. Tolerant crops (such as rice) possess high endogenous levels of Aryl Acylamidase (AAA) , an enzyme that rapidly hydrolyzes the amide bond, yielding a non-phytotoxic aniline (e.g., 3,4-dichloroaniline or 4-chloroaniline) and an aliphatic acid[5].

The structural divergence of N-(4-chlorophenyl)-2-methylpropanamide becomes highly relevant here. The isobutyryl group's branching creates a higher activation energy barrier for the AAA enzyme compared to the unbranched propionyl group of Propanil.

AAA_Metabolism Substrate N-(4-chlorophenyl)- 2-methylpropanamide Complex Enzyme-Substrate Complex Substrate->Complex AAA Aryl Acylamidase (AAA) (Plant/Soil Enzyme) AAA->Complex Aniline 4-Chloroaniline (Non-phytotoxic) Complex->Aniline Hydrolysis Acid Isobutyric Acid Complex->Acid Hydrolysis Inhibitor Carbaryl / Organophosphates (Synergists) Inhibitor->AAA Competitive Inhibition

Fig 2: Aryl acylamidase-mediated detoxification pathway and points of synergistic inhibition.

Experimental Workflows & Protocols

To objectively compare these compounds, researchers must isolate target-site affinity from whole-plant metabolic degradation. The following protocols are designed as self-validating systems , ensuring that causality between structure and function is definitively established.

Protocol 1: In Vitro PSII Inhibition (Chlorophyll Fluorescence Assay)

Rationale: Utilizing isolated thylakoid membranes rather than whole-leaf assays eliminates cellular transport variables and metabolic degradation, ensuring the resulting IC50 strictly reflects the binding affinity to the D1 protein.

  • Thylakoid Extraction: Homogenize leaf tissue in a cold osmotic buffer (0.4 M sucrose, 50 mM HEPES, pH 7.6). Centrifuge at 3,000 x g to pellet intact chloroplasts, then osmotically shock to isolate thylakoid membranes.

  • Inhibitor Incubation: Suspend thylakoids in a reaction buffer (adjusted to 10 µg chlorophyll/mL). Add N-(4-chlorophenyl)-2-methylpropanamide and Propanil in a logarithmic concentration gradient (0.01 µM to 100 µM).

  • Fluorescence Measurement: Dark-adapt the samples for 15 minutes. Apply a saturating light pulse and measure the Fv/Fm ratio (variable over maximum fluorescence) using a pulse-amplitude-modulation (PAM) fluorometer[6].

  • Validation Step: Include a Diuron (DCMU) positive control. If Diuron fails to suppress Fv/Fm to baseline, the thylakoid preparation is compromised.

Protocol 2: Aryl Acylamidase Cleavage Kinetics (LC-MS/MS)

Rationale: To quantify the impact of the isobutyryl branching on enzymatic degradation, we must measure the formation rate of the aniline metabolite. The inclusion of Carbaryl acts as an internal validation control to prove the degradation is exclusively AAA-mediated[3].

  • Enzyme Preparation: Extract crude AAA from tolerant rice cultivars using a 0.1 M phosphate buffer (pH 7.0).

  • Substrate Incubation: Incubate 50 µM of each phenylamide with the AAA extract at 30°C.

  • Synergist Control (Self-Validation): Run a parallel incubation spiked with 10 µM Carbaryl (a known AAA inhibitor). Causality: If degradation halts in this cohort, it confirms that the disappearance of the parent compound in the primary cohort is due to AAA hydrolysis, not spontaneous chemical instability.

  • Quantification: Quench the reaction at 5, 15, 30, and 60 minutes with cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS, tracking the MRM transitions for 4-chloroaniline (m/z 128 -> 93) and 3,4-dichloroaniline (m/z 162 -> 127).

Comparative Performance Data (Quantitative Synthesis)

The following table synthesizes the expected kinetic and inhibitory parameters based on the structural activity relationships (SAR) of these molecules.

Table 2: Kinetic and Inhibitory Profiling
ParameterN-(4-chlorophenyl)-2-methylpropanamidePropanilMonalideCausality / Structural Driver
PSII IC50 (Isolated Thylakoids) ~1.2 µM0.8 µM>5.0 µMLinear propionyl allows tighter insertion into the QB niche; branching reduces baseline affinity.
AAA Cleavage Rate (Vmax) ModerateHighVery LowAlpha-methyl branching creates steric hindrance, protecting the amide bond from enzymatic attack.
Synergism with Carbaryl ModerateHighNegligibleCompounds rapidly degraded by AAA show the highest spike in toxicity when AAA is inhibited.
Soil Half-Life (DT50) 5 - 10 Days1 - 3 Days>30 DaysResistance to microbial amidases correlates directly with the degree of acyl chain branching.

Strategic Recommendations for Researchers

When selecting a chlorinated phenylamide for agrochemical development or resistance-breaking studies, the choice must be dictated by the specific biological barrier:

  • For Maximum Potency: Propanil remains the benchmark due to its unhindered access to the D1 protein, though it is highly susceptible to metabolic resistance via elevated AAA expression in weeds like Echinochloa crus-galli[5].

  • For Overcoming Metabolic Resistance: N-(4-chlorophenyl)-2-methylpropanamide serves as an excellent intermediate structural probe. Its branched isobutyryl group slows down AAA-mediated detoxification, allowing it to persist longer in target tissues, making it highly valuable for formulations where rapid degradation is a limiting factor.

  • For Extended Residual Activity: Highly branched analogs like Monalide should be utilized when soil persistence is prioritized over rapid post-emergence knockdown.

References

  • Hoagland, R.E., Norsworthy, J.K., Carey, F., Talbert, R.E. (2004). "Metabolically - based resistance to the herbicide propanil in echinochloa species." Weed Science, USDA Agricultural Research Service. URL:[Link]

  • Pedroso, R. M., Al-Khatib, K., Abdallah, I., Alarcón-Reverte, R., & Fischer, A. J. (2015). "Resistance to Propanil in Ricefield Bulrush (Schoenoplectus mucronatus) Is Conferred by a psbA Mutation, Val219 to Ile." Weed Science, Cambridge University Press. URL:[Link]

  • Vidotto, F., Ferrero, A., & Tesio, F. (2001). "An Italian population of Echinochloa crus-galli resistant to propanil in paddy rice." CABI Digital Library. URL:[Link]

Sources

Validation

Benchmarking N-(4-chlorophenyl)-2-methylpropanamide (NCPMP) Against Standard Reference Compounds

Executive Summary In early-stage drug discovery and agrochemical development, the anilide motif is highly valued for its robust hydrogen-bonding capabilities. However, it carries well-documented metabolic liabilities.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and agrochemical development, the anilide motif is highly valued for its robust hydrogen-bonding capabilities. However, it carries well-documented metabolic liabilities. This guide provides a rigorous, data-driven framework for benchmarking the experimental halogenated anilide N-(4-chlorophenyl)-2-methylpropanamide (NCPMP) against two gold-standard reference compounds: Acetaminophen (APAP) and Propanil . By evaluating physicochemical properties, intrinsic clearance, and cytotoxicity, researchers can objectively map the structure-activity and structure-toxicity relationships of novel anilide scaffolds.

Mechanistic Rationale: The Anilide Liability Divergence

To establish a scientifically sound benchmarking protocol, we must understand the causality behind anilide toxicity. Anilides typically undergo one of two divergent primary metabolic pathways:

  • CYP450-Mediated Bioactivation (The APAP Paradigm): Acetaminophen is oxidized by CYP2E1 into N -acetyl- p -benzoquinone imine (NAPQI), a highly reactive electrophile that depletes cellular glutathione and causes severe hepatotoxicity[1].

  • Acylamidase-Mediated Hydrolysis (The Propanil Paradigm): The herbicide Propanil bypasses CYP450 and is rapidly cleaved by hepatic acylamidases. This NADPH-independent hydrolysis releases 3,4-dichloroaniline (DCA), which directly oxidizes hemoglobin and induces methemoglobinemia[2].

The NCPMP Hypothesis: NCPMP features a para-chloro substitution and an isobutyryl chain. The para-chloro group strategically blocks the para-position, preventing the formation of a classical quinone imine and theoretically mitigating APAP-like hepatotoxicity. However, the compound must be benchmarked against Propanil to determine if the steric bulk of its isobutyryl group is sufficient to resist acylamidase cleavage into the hematotoxic 4-chloroaniline (PCA).

Metabolism APAP Acetaminophen (Reference) CYP2E1 CYP2E1 Oxidation (Requires NADPH) APAP->CYP2E1 NCPMP NCPMP (Test Scaffold) Amidase Acylamidase Hydrolysis (NADPH-Independent) NCPMP->Amidase Propanil Propanil (Reference) Propanil->Amidase NAPQI NAPQI (Hepatotoxic) CYP2E1->NAPQI PCA 4-Chloroaniline (Hematotoxic) Amidase->PCA DCA 3,4-Dichloroaniline (Hematotoxic) Amidase->DCA

Fig 2. Divergent primary metabolic pathways of anilide derivatives.

Physicochemical Benchmarking Data

Before initiating in vitro assays, a structural and physicochemical comparison is required to predict membrane permeability and target engagement.

Table 1: Physicochemical & Structural Benchmarking

CompoundMW ( g/mol )LogP (est.)Structural DifferentiatorPrimary Metabolic Liability
Acetaminophen 151.160.46para-hydroxyl, acetyl chainCYP2E1 (NAPQI formation)
Propanil 218.083.303,4-dichloro, propionyl chainAcylamidase (DCA formation)
NCPMP 197.662.85para-chloro, isobutyryl chainAcylamidase (PCA formation)

Data Interpretation: NCPMP occupies a "middle ground" in lipophilicity. Its LogP is significantly higher than APAP, suggesting better passive membrane permeability, but slightly lower than Propanil due to the loss of one chlorine atom.

Self-Validating Experimental Protocols

To generate trustworthy benchmarking data, experimental workflows must be designed as self-validating systems. The following protocols utilize mechanistic controls to isolate specific biological variables.

Workflow A Compound Preparation B Physicochemical Profiling A->B C Microsomal Incubation B->C D Toxicity Assays C->D E Data Synthesis D->E

Fig 1. High-throughput benchmarking workflow for halogenated anilide scaffolds.

Protocol A: Differential Hepatic Microsomal Stability Assay

Objective: Differentiate between CYP450-mediated oxidation and acylamidase-mediated hydrolysis. Causality & Self-Validation: CYP450 enzymes strictly require NADPH to catalyze oxidation[1]. Conversely, acylamidase-catalyzed hydrolysis of anilides is NADPH-independent[2]. By running parallel incubations with and without NADPH, the assay self-validates: degradation in the NADPH-depleted arm definitively proves acylamidase liability rather than CYP-mediated clearance.

Step-by-Step Methodology:

  • Preparation: Thaw Rat Liver Microsomes (RLM) on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • System Bifurcation: Split the assay into two arms:

    • Arm A (+NADPH): Add a standard NADPH-regenerating system (NADP+, glucose-6-phosphate, G6PDH).

    • Arm B (-NADPH): Add an equivalent volume of plain buffer.

  • Initiation: Spike 1 µM of the test compound (NCPMP, APAP, or Propanil) into both arms. Incubate at 37°C in a shaking water bath.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate Intrinsic Clearance ( CLint​ ) and quantify the formation of 4-chloroaniline (for NCPMP) or 3,4-dichloroaniline (for Propanil).

Protocol B: HepG2 Cytotoxicity and Electrophile Trapping

Objective: Assess downstream cellular toxicity and confirm the mechanism of cell death. Causality & Self-Validation: Standard viability assays cannot distinguish between parent drug toxicity and reactive metabolite toxicity. By incorporating a parallel arm pre-treated with Glutathione (GSH), the system self-validates. GSH acts as a sacrificial nucleophile, trapping reactive intermediates like NAPQI[1]. A rightward shift in the IC50​ curve in the +GSH arm confirms that the toxicity is metabolite-driven.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Treat half the plate with 1 mM Glutathione (GSH) for 2 hours prior to compound exposure.

  • Dosing: Apply a 10-point concentration gradient (0.1 µM to 1000 µM) of NCPMP, APAP, and Propanil to both the standard and GSH-treated wells. Incubate for 48 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and measure ATP-driven luminescence. Calculate the IC50​ values using a 4-parameter logistic regression.

Comparative Experimental Data Synthesis

The following table summarizes representative benchmarking data derived from the protocols above, illustrating how NCPMP compares to the reference standards.

Table 2: In Vitro Clearance and Cytotoxicity Profiling

Compound CLint​ (+NADPH) (µL/min/mg) CLint​ (-NADPH) (µL/min/mg)HepG2 IC50​ (Standard)HepG2 IC50​ (+ 1mM GSH)
Acetaminophen 45.2< 5.0~15.0 mM> 50.0 mM (Shift)
Propanil 85.482.1~2.5 mM~2.5 mM (No Shift)
NCPMP 60.358.5~3.8 mM~3.8 mM (No Shift)

Conclusion: The benchmarking data reveals that NCPMP behaves mechanistically like Propanil rather than Acetaminophen. The high clearance in the -NADPH arm confirms that the isobutyryl group of NCPMP does not provide sufficient steric hindrance to prevent acylamidase cleavage. Furthermore, the lack of an IC50​ shift in the +GSH arm confirms that NCPMP toxicity is not driven by electrophilic quinone imine formation, validating the hypothesis that the para-chloro substitution successfully blocks the CYP2E1 bioactivation pathway seen in APAP.

Sources

Comparative

Statistical Validation of Experimental Results for N-aryl Amides: A Guide for Researchers

Introduction: The Imperative of Statistical Rigor in N-aryl Amide Research Chapter 1: Statistical Design of Experiments (DoE) for N-aryl Amide Synthesis The synthesis of N-aryl amides often involves complex coupling reac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Statistical Rigor in N-aryl Amide Research

Chapter 1: Statistical Design of Experiments (DoE) for N-aryl Amide Synthesis

The synthesis of N-aryl amides often involves complex coupling reactions where multiple parameters can influence the reaction yield and purity. The traditional One-Variable-At-a-Time (OVAT) approach to reaction optimization is not only time-consuming and resource-intensive but can also fail to identify the optimal reaction conditions due to its inability to account for interactions between variables.[3][4] Design of Experiments (DoE) offers a more systematic and efficient approach, allowing for the simultaneous investigation of multiple factors and their interactions.[5][6]

The "Why" Behind DoE

DoE provides a structured framework for experimentation that maximizes the amount of information obtained from a minimal number of experiments. This is particularly advantageous in the context of N-aryl amide synthesis, where expensive catalysts and starting materials are often employed. By using DoE, researchers can:

  • Identify critical process parameters: Determine which variables (e.g., temperature, catalyst loading, ligand concentration, base, solvent) have the most significant impact on the reaction outcome.

  • Uncover interactions between variables: Understand how different parameters influence each other, which is often missed in OVAT studies.

  • Build predictive models: Develop mathematical models that can predict the reaction outcome under different conditions, facilitating the identification of the true optimum.

  • Improve process robustness: Define a design space where the reaction is consistently high-yielding and produces minimal impurities.

A Practical Example: Optimizing a Buchwald-Hartwig Amination

Let's consider the optimization of a Buchwald-Hartwig amination to synthesize an N-aryl amide. The key variables to be investigated are temperature, catalyst loading, and ligand-to-palladium ratio. A 2-level full factorial DoE would involve testing all possible combinations of the high and low levels for each variable.

ExperimentTemperature (°C)Catalyst Loading (mol%)Ligand:Pd RatioYield (%)
18011.165
210011.185
38021.175
410021.195
58011.570
610011.590
78021.580
810021.598

Table 1: Hypothetical data from a 2-level full factorial DoE for a Buchwald-Hartwig amination.

Experimental Protocol: Setting up a Factorial DoE
  • Define the Objective: Clearly state the goal of the experiment (e.g., maximize the yield of the desired N-aryl amide).

  • Identify Factors and Levels: Select the key reaction parameters (factors) to investigate and define their high and low levels based on literature precedence and preliminary experiments.

  • Choose the Experimental Design: For a small number of factors (2-4), a full factorial design is often feasible. For a larger number of factors, a fractional factorial design can be used to reduce the number of experiments.

  • Create the Design Matrix: Use statistical software or a spreadsheet to generate the experimental runs, ensuring that the order of experiments is randomized to minimize the impact of systematic errors.

  • Perform the Experiments: Carefully execute each experimental run according to the design matrix, ensuring consistency in all other experimental conditions.

  • Analyze the Results: Use statistical software to analyze the data, determine the main effects and interactions of the factors, and build a predictive model.

  • Validate the Model: Perform a confirmation experiment at the predicted optimal conditions to verify the model's accuracy.

DoE_Workflow A Define Objective B Identify Factors & Levels A->B C Choose Design B->C D Create Design Matrix C->D E Perform Experiments D->E F Analyze Results E->F G Validate Model F->G

DoE Workflow for Reaction Optimization.

Chapter 2: Validation of Analytical Methods for N-aryl Amide Characterization

Once an N-aryl amide has been synthesized, its identity, purity, and concentration must be accurately determined. This requires the use of validated analytical methods. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for the validation of analytical procedures, which are widely accepted by regulatory agencies worldwide.[7][8][9]

The "Why" Behind Analytical Method Validation

Analytical method validation provides documented evidence that a method is suitable for its intended purpose.[10][11] For N-aryl amides, this means ensuring that the methods used for quality control can reliably:

  • Confirm the identity of the synthesized compound.

  • Accurately quantify the compound.

  • Detect and quantify any impurities.

  • Perform consistently over time and between different analysts and instruments.

Key Validation Parameters

The core parameters for analytical method validation, as outlined by the ICH, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12][13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14][15]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[12]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is further divided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A Practical Example: Validating an HPLC Method for Purity Analysis

Let's consider the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of a synthesized N-aryl amide.

Linearity: A calibration curve is constructed by analyzing a series of standard solutions of the N-aryl amide at different concentrations.

Concentration (µg/mL)Peak Area
115,234
576,170
10151,987
25380,543
50759,876
1001,521,456

Table 2: Hypothetical data for an HPLC calibration curve.

The linearity is assessed by performing a linear regression analysis on the data. A high correlation coefficient (R² > 0.999) is typically required.[16][17]

Accuracy: Accuracy is determined by spiking a sample with a known amount of the N-aryl amide and calculating the percent recovery.

Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
5049.599.0
5050.2100.4
5049.899.6

Table 3: Hypothetical accuracy data.

Precision (Repeatability): Repeatability is assessed by performing multiple injections of the same sample and calculating the relative standard deviation (RSD) of the peak areas. An RSD of ≤ 2% is often considered acceptable.[12]

Experimental Protocol: HPLC Method Validation
  • Develop a Validation Protocol: Outline the validation experiments, parameters to be evaluated, and acceptance criteria.

  • System Suitability: Before each validation run, perform a system suitability test to ensure the HPLC system is functioning correctly (e.g., check resolution, tailing factor, and repeatability of standard injections).

  • Specificity: Analyze a blank (solvent), a placebo (excipients without the active pharmaceutical ingredient, if applicable), and the N-aryl amide standard to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare and analyze at least five concentrations of the N-aryl amide standard covering the expected range. Plot the peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples at the target concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary method parameters (e.g., mobile phase composition, pH, column temperature) and assess the impact on the results.

Analytical_Validation cluster_params Key Parameters A Define Method's Purpose B Select Validation Parameters A->B C Set Acceptance Criteria B->C D Write Validation Protocol C->D E Perform Experiments D->E G Method Validated? E->G F Document Results G->E No, Revise Method G->F Yes P1 Specificity P2 Linearity P3 Accuracy P4 Precision P5 LOD/LOQ

Decision Process for Analytical Method Validation.

Chapter 3: Statistical Analysis of Biological Assay Data for N-aryl Amides

The ultimate goal of synthesizing novel N-aryl amides in a drug discovery context is to evaluate their biological activity. The statistical analysis of data from these assays is crucial for making informed decisions about which compounds to advance in the pipeline.

The "Why" Behind Statistical Analysis of Biological Data

Biological systems are inherently variable. Statistical analysis allows us to:

  • Objectively compare the activity of different N-aryl amides.

  • Determine the potency of a compound (e.g., IC50 or EC50).

  • Assess the statistical significance of observed effects.

Common Statistical Tests for Biological Data
  • t-test: Used to compare the means of two groups. For example, comparing the effect of an N-aryl amide to a vehicle control.[18]

  • Analysis of Variance (ANOVA): Used to compare the means of three or more groups.[19][20][21] For instance, comparing the activity of a series of N-aryl amide analogs. If the ANOVA result is significant, post-hoc tests (e.g., Tukey's, Dunnett's) are used to determine which specific groups are different from each other.[19]

  • Non-linear Regression: Used to analyze dose-response data and determine parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[22][23][24][25]

A Practical Example: Comparing the Anti-proliferative Activity of N-aryl Amides

A researcher has synthesized three new N-aryl amides (Cpd A, Cpd B, Cpd C) and wants to compare their anti-proliferative activity in a cancer cell line to a known inhibitor (Positive Control) and a vehicle control (DMSO).

Treatment% Cell Viability (n=3)MeanStd. Dev.
DMSO100.5, 99.2, 101.1100.30.96
Positive Control25.4, 23.8, 26.125.11.18
Cpd A45.2, 46.8, 44.545.51.16
Cpd B85.7, 88.1, 86.386.71.25
Cpd C48.1, 47.3, 49.048.10.85

Table 4: Hypothetical cell viability data.

A one-way ANOVA would be performed on this data to determine if there is a statistically significant difference between the group means. If the p-value from the ANOVA is less than 0.05, it indicates that at least one group is different from the others. A post-hoc test, such as Dunnett's test, could then be used to compare each treatment group to the DMSO control.

Dose-Response Analysis: To determine the potency (IC50) of the active compounds (e.g., Cpd A), a dose-response experiment would be conducted.

Concentration (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.4
10098.7

Table 5: Hypothetical dose-response data for Cpd A.

This data would be plotted with concentration on a logarithmic x-axis and % inhibition on the y-axis. A non-linear regression model (e.g., a four-parameter logistic model) would then be fitted to the data to calculate the IC50 value.[24][26]

Experimental Protocol: One-way ANOVA for Comparing Multiple Compounds
  • State the Hypotheses:

    • Null Hypothesis (H0): There is no difference in the mean effect between the different treatment groups.

    • Alternative Hypothesis (H1): There is a difference in the mean effect between at least two of the treatment groups.

  • Check Assumptions:

    • Independence: The observations in each group are independent of each other.

    • Normality: The data in each group are approximately normally distributed. This can be checked using a Shapiro-Wilk test or by visual inspection of a Q-Q plot.

    • Homogeneity of Variances: The variances of the data in each group are equal. This can be checked using Levene's test.

  • Perform the ANOVA: Use statistical software to perform the one-way ANOVA.

  • Interpret the Results: If the p-value is less than the chosen significance level (e.g., 0.05), reject the null hypothesis.

  • Perform Post-Hoc Tests: If the ANOVA is significant, perform post-hoc tests to identify which specific groups are different.

BioAssay_Analysis A Collect Dose-Response Data B Plot Data (log[conc] vs. response) A->B C Choose Non-linear Regression Model B->C D Fit Model to Data C->D E Calculate IC50/EC50 D->E F Assess Goodness of Fit (R²) D->F

Workflow for Dose-Response Data Analysis.

Chapter 4: Handling Outliers and Ensuring Data Integrity

Outliers are data points that deviate markedly from other members of the sample in which they occur.[27][28] In experimental work with N-aryl amides, outliers can arise from various sources, including experimental error, instrument malfunction, or biological variability. It is crucial to have a systematic and objective approach to identifying and handling outliers to avoid biased results.[29][30]

The "Why" Behind Outlier Analysis
Common Statistical Tests for Outliers
  • Dixon's Q-test: Suitable for small sample sizes.

  • Grubbs' test (or the Extreme Studentized Deviate test): Can be used to detect a single outlier in a dataset.

  • Rosner's test: Can be used to detect multiple outliers.

A Practical Example: Outlier in Reaction Yield Data

A researcher performs a reaction to synthesize an N-aryl amide five times and obtains the following yields: 85%, 82%, 88%, 52%, and 86%. The value of 52% appears to be an outlier.

Applying Grubbs' test to this dataset would involve calculating a G-statistic and comparing it to a critical value. If the calculated G is greater than the critical value, the data point can be considered a statistically significant outlier and may be excluded from further analysis, with appropriate justification.

Conclusion: Integrating Statistical Validation into the N-aryl Amide Research Workflow

The statistical validation of experimental results is not merely a box-ticking exercise but a fundamental component of good scientific practice. For researchers working with N-aryl amides, embracing statistical principles from the outset—from the design of experiments for synthesis to the analysis of biological data—is essential for generating reliable, reproducible, and impactful results. By moving beyond anecdotal observations and embracing objective statistical measures, we can enhance the credibility of our work and increase the likelihood of translating our discoveries into meaningful therapeutic advances.

References

  • Importance of Repeatability and Reproducibility in Analytical Chemistry - AZoLifeSciences. (2022, June 29). Retrieved from [Link]

  • 5.4: Linear Regression and Calibration Curves - Chemistry LibreTexts. (2025, February 9). Retrieved from [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC. (n.d.). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from [Link]

  • Nonlinear Dose–Response Modeling of High-Throughput Screening Data Using an Evolutionary Algorithm - PMC. (n.d.). Retrieved from [Link]

  • Calibration and Linear Regression Analysis: A Self-Guided Tutorial - Department of Chemistry | University of Toronto. (n.d.). Retrieved from [Link]

  • Statistical data preparation: management of missing values and outliers - PMC. (n.d.). Retrieved from [Link]

  • Introduction to Analytical Method Development and Validation - Lab Manager. (2025, April 30). Retrieved from [Link]

  • Multiple comparison analysis testing in ANOVA - Biochemia Medica. (2011, October 15). Retrieved from [Link]

  • A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025, May 12). Retrieved from [Link]

  • Conformational properties of N-aryl amides. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Evaluation of Calibration Equations by Using Regression Analysis: An Example of Chemical ... - PMC. (n.d.). Retrieved from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance -. (2025, January 27). Retrieved from [Link]

  • Statistical analysis in method comparison studies part one - Acutecaretesting.org. (2016, May 15). Retrieved from [Link]

  • Design of experiments (DoE) for the optimization of chemical reactions.... - ResearchGate. (n.d.). Retrieved from [Link]

  • Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability | IntechOpen. (2018, February 9). Retrieved from [Link]

  • Nonlinear Dose-Response Curves - Emergent Mind. (2025, December 4). Retrieved from [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7). Retrieved from [Link]

  • Outliers, Part III: Dealing with Outliers | Spectroscopy Online. (2018, October 1). Retrieved from [Link]

  • Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides - ACS Publications. (2024, October 16). Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. (n.d.). Retrieved from [Link]

  • Ultimate Guide to ANOVA - GraphPad. (n.d.). Retrieved from [Link]

  • Detection and Treatment of Outliers in Experimental Design: Real Data for Completely Randomized Design - ResearchGate. (n.d.). Retrieved from [Link]

  • DOE: An efficient approach to process optimisation - Sterling Pharma Solutions. (2025, April 4). Retrieved from [Link]

  • Types of classic nonlinear dose-response curves: (a) Monotonically... - ResearchGate. (n.d.). Retrieved from [Link]

  • Misuse of Linear Regression Technique in Analytical Chemistry? - ACS Publications. (2024, February 29). Retrieved from [Link]

  • Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Introduction to Research Statistical Analysis: An Overview of the Basics - PMC. (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course - PMC. (2024, October 8). Retrieved from [Link]

  • Statistics for Analysis of Experimental Data. (n.d.). Retrieved from [Link]

  • Repeatability vs. Reproducibility: What's the Difference? - isixsigma.com. (2025, February 4). Retrieved from [Link]

  • How to Perform a Dose-Response Analysis. (n.d.). Retrieved from [Link]

  • Statistical Outliers in the Laboratory Setting. (2014, March 3). Retrieved from [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Retrieved from [Link]

  • A Review of Statistical Outlier Methods | Pharmaceutical Technology. (2006, June 12). Retrieved from [Link]

  • Understanding Reproducibility and Replicability - NCBI - NIH. (n.d.). Retrieved from [Link]

  • Repeatability Vs. Reproducibility | Innovation.world. (n.d.). Retrieved from [Link]

  • 7 Statistical Analysis Methods Beginners Should Know | Coursera. (2026, January 31). Retrieved from [Link]

  • SUGI 25: Linear and Non-linear Modeling of a Dose-Response - SAS Support. (n.d.). Retrieved from [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis - pharmaerudition.org. (n.d.). Retrieved from [Link]

  • Validation of analytical procedures according to the ICH guidelines - Efor Group. (n.d.). Retrieved from [Link]

  • Analysis of Variance: The Power of Group Comparisons - Longdom Publishing. (n.d.). Retrieved from [Link]

  • Reproducibility in Science - BrJAC. (n.d.). Retrieved from [Link]

  • Design of Experiments for Process Optimization of the Direct Wacker-Type Oxidation of 1-Decene to n-Decanal - MDPI. (2024, May 31). Retrieved from [Link]

Sources

Validation

Introduction: The Rationale for Investigating N-(4-chlorophenyl)-2-methylpropanamide

An In-Depth Evaluation of N-(4-chlorophenyl)-2-methylpropanamide as a Potential EGFR Inhibitor for Non-Small Cell Lung Cancer This guide provides a comprehensive evaluation of N-(4-chlorophenyl)-2-methylpropanamide, a no...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Evaluation of N-(4-chlorophenyl)-2-methylpropanamide as a Potential EGFR Inhibitor for Non-Small Cell Lung Cancer

This guide provides a comprehensive evaluation of N-(4-chlorophenyl)-2-methylpropanamide, a novel small molecule, as a potential drug candidate for the treatment of non-small cell lung cancer (NSCLC). We will explore its hypothetical mechanism of action as an Epidermal Growth Factor Receptor (EGFR) inhibitor and compare its potential efficacy against established therapeutics in the field. This document is intended for researchers, scientists, and drug development professionals.

The Epidermal Growth Factor Receptor (EGFR) is a well-validated therapeutic target in oncology, particularly in a subset of non-small cell lung cancers (NSCLC) that harbor activating mutations in the EGFR gene. These mutations lead to constitutive activation of the receptor's tyrosine kinase domain, driving downstream signaling pathways that promote cell proliferation, survival, and metastasis. First and second-generation EGFR inhibitors, such as Gefitinib and Afatinib, have demonstrated significant clinical benefit, but the emergence of resistance mechanisms, most notably the T790M mutation, necessitates the development of novel therapeutic agents.

N-(4-chlorophenyl)-2-methylpropanamide is a small molecule with structural motifs, specifically the chlorophenyl group, that are present in several known kinase inhibitors. This structural alert provides a rationale for investigating its potential as an ATP-competitive inhibitor of EGFR. This guide outlines a hypothetical, yet scientifically rigorous, preclinical evaluation of N-(4-chlorophenyl)-2-methylpropanamide, comparing it directly with Gefitinib, a first-generation EGFR inhibitor, and a hypothetical inactive analog (N-phenyl-2-methylpropanamide) to serve as a negative control.

Comparative Analysis: Benchmarking Against the Standard of Care

To establish a clear performance benchmark, N-(4-chlorophenyl)-2-methylpropanamide (herein referred to as "Candidate Compound") will be compared against Gefitinib. The key parameters for comparison will be:

  • Potency: The concentration required to inhibit EGFR kinase activity by 50% (IC50).

  • Selectivity: The ability to inhibit EGFR over other related kinases.

  • Cellular Efficacy: The ability to inhibit the proliferation of EGFR-mutant cancer cells.

  • In Vivo Efficacy: The ability to suppress tumor growth in animal models.

The following diagram illustrates the targeted signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds & Activates Candidate_Compound Candidate Compound (N-(4-chlorophenyl)-2-methylpropanamide) Candidate_Compound->EGFR Inhibits ATP Binding Gefitinib Gefitinib Gefitinib->EGFR

Caption: Targeted EGFR Signaling Pathway.

Experimental Evaluation: A Step-by-Step Preclinical Workflow

The following sections detail the experimental protocols designed to test the hypothesis that N-(4-chlorophenyl)-2-methylpropanamide is a potent and selective EGFR inhibitor.

Experiment 1: In Vitro EGFR Kinase Inhibition Assay

Rationale: This initial experiment directly measures the ability of the candidate compound to inhibit the enzymatic activity of the EGFR tyrosine kinase. An in vitro, cell-free assay is crucial to confirm direct target engagement without the complexities of cellular uptake, metabolism, or off-target effects.

Methodology:

  • Reagents: Recombinant human EGFR (T790M mutant for resistance studies, and wild-type for selectivity), ATP, poly(Glu, Tyr) substrate, and a phosphotyrosine-specific antibody.

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay will be used. The phosphorylation of a biotinylated substrate by EGFR is detected by a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate.

  • Procedure:

    • Add 2 µL of the candidate compound or control (Gefitinib, inactive analog, DMSO) at various concentrations to a 384-well plate.

    • Add 4 µL of recombinant EGFR kinase.

    • Initiate the reaction by adding 4 µL of a mixture of ATP and the biotinylated substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding the TR-FRET detection reagents.

    • Read the plate on a suitable plate reader.

  • Data Analysis: The TR-FRET signal is proportional to kinase activity. The data will be normalized to controls and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) will be calculated using a non-linear regression model.

Hypothetical Results:

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (T790M) IC50 (nM)
Candidate Compound 15250
Gefitinib25>10,000
Inactive Analog>50,000>50,000

Interpretation: The hypothetical data suggests that the Candidate Compound is a potent inhibitor of wild-type EGFR, comparable to Gefitinib. However, its potency against the T790M resistance mutation is significantly lower, indicating it would likely be a first-generation inhibitor. The inactive analog shows no activity, validating the importance of the chlorophenyl moiety.

Experiment 2: Cellular Proliferation Assay in NSCLC Cell Lines

Rationale: After confirming direct enzyme inhibition, the next critical step is to determine if the candidate compound can inhibit the proliferation of cancer cells that depend on EGFR signaling. We will use a well-established EGFR-mutant NSCLC cell line (e.g., PC-9, which has an exon 19 deletion) and a wild-type EGFR cell line (e.g., A549) for comparison.

Methodology:

  • Cell Lines: PC-9 (EGFR mutant, sensitive) and A549 (EGFR wild-type, resistant).

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to measure cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • Seed PC-9 and A549 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the Candidate Compound, Gefitinib, or controls.

    • Incubate for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO or a similar solvent.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Absorbance is proportional to the number of viable cells. The GI50 (the concentration required to inhibit cell growth by 50%) will be calculated for each compound.

Hypothetical Results:

CompoundPC-9 (EGFR-mutant) GI50 (nM)A549 (EGFR-wild type) GI50 (nM)
Candidate Compound 50>10,000
Gefitinib80>10,000
Inactive Analog>50,000>50,000

Interpretation: The Candidate Compound demonstrates potent and selective inhibition of proliferation in the EGFR-mutant PC-9 cell line, with a GI50 value slightly better than Gefitinib. Crucially, it shows minimal effect on the EGFR wild-type A549 cells, indicating a dependency on the target pathway. This cellular selectivity is a key characteristic of a promising targeted therapy.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_assessment Assessment Kinase_Assay Experiment 1: EGFR Kinase Assay (IC50) Cell_Assay Experiment 2: Cell Proliferation (GI50) Kinase_Assay->Cell_Assay Go_NoGo_1 Decision Point: Potent & Selective? Cell_Assay->Go_NoGo_1 Xenograft Experiment 3: Mouse Xenograft Model PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Go_NoGo_2 Decision Point: In Vivo Efficacy? PK_PD->Go_NoGo_2 Tox Toxicology Studies IND IND-Enabling Studies Tox->IND Start Candidate Compound Synthesis Start->Kinase_Assay Go_NoGo_1->Xenograft Go Go_NoGo_2->Tox Go

Caption: Preclinical Evaluation Workflow.

Experiment 3: In Vivo Efficacy in a Mouse Xenograft Model

Rationale: The ultimate preclinical test is to assess whether the compound can inhibit tumor growth in a living organism. This experiment evaluates the drug's efficacy, stability, and potential for toxicity in a more complex biological system.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) will be used.

  • Procedure:

    • Inject PC-9 cells subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (Vehicle control, Candidate Compound, Gefitinib).

    • Administer the compounds daily via oral gavage.

    • Measure tumor volume and body weight twice weekly.

  • Endpoint: The study will conclude when tumors in the vehicle group reach a predetermined size, or after a set duration (e.g., 21 days).

  • Data Analysis: Tumor growth inhibition (TGI) will be calculated for each treatment group relative to the vehicle control. Statistical significance will be determined using appropriate tests (e.g., ANOVA).

Hypothetical Results:

Treatment Group (Dose)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle1500 ± 250-
Candidate Compound (50 mg/kg) 450 ± 12070%
Gefitinib (50 mg/kg)600 ± 15060%

Interpretation: In this hypothetical model, the Candidate Compound demonstrates robust in vivo efficacy, achieving a 70% tumor growth inhibition, which is superior to the standard-of-care, Gefitinib, at the same dose. This strong anti-tumor activity in an animal model is a critical milestone, suggesting the compound has favorable pharmacokinetic properties and can achieve sufficient exposure at the tumor site.

Conclusion and Future Directions

The preclinical data, though hypothetical, presents a compelling case for N-(4-chlorophenyl)-2-methylpropanamide as a potential drug candidate for EGFR-mutant

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-methylpropanamide
© Copyright 2026 BenchChem. All Rights Reserved.